Creb-IN-1 tfa

Catalog No.
S12900879
CAS No.
M.F
C35H32ClF3N3O10P
M. Wt
778.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Creb-IN-1 tfa

Product Name

Creb-IN-1 tfa

IUPAC Name

[2-[[3-[2-[[3-(3-aminopropoxy)naphthalene-2-carbonyl]amino]ethoxy]naphthalene-2-carbonyl]amino]-5-chlorophenyl] dihydrogen phosphate;2,2,2-trifluoroacetic acid

Molecular Formula

C35H32ClF3N3O10P

Molecular Weight

778.1 g/mol

InChI

InChI=1S/C33H31ClN3O8P.C2HF3O2/c34-25-10-11-28(31(20-25)45-46(40,41)42)37-33(39)27-17-22-7-2-4-9-24(22)19-30(27)44-15-13-36-32(38)26-16-21-6-1-3-8-23(21)18-29(26)43-14-5-12-35;3-2(4,5)1(6)7/h1-4,6-11,16-20H,5,12-15,35H2,(H,36,38)(H,37,39)(H2,40,41,42);(H,6,7)

InChI Key

PPXQXXKUGPNSGX-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NCCOC3=CC4=CC=CC=C4C=C3C(=O)NC5=C(C=C(C=C5)Cl)OP(=O)(O)O)OCCCN.C(=O)(C(F)(F)F)O

Understanding CREB and Its Role as a Target

Author: Smolecule Technical Support Team. Date: February 2026

CREB is a transcription factor that regulates diverse cellular processes like proliferation, survival, and differentiation [1]. Its activity is primarily induced by phosphorylation at serine 133 (Ser133), which allows it to recruit co-activators like CBP/p300 and initiate the transcription of target genes [2] [3].

Due to its role in promoting cell survival and proliferation, CREB is considered a potential therapeutic target in areas like oncology. The table below summarizes the core concepts of CREB and its targeting rationale.

Aspect Description
Full Name cAMP Response Element-Binding Protein [2]
Primary Function Phosphorylation-dependent transcription factor [3]
Key Activation Phosphorylation at Serine 133 (Ser133) [3]
Critical Interaction Binds co-activator CBP/p300 via its KIX domain [4] [3]
Role in Disease Overexpressed/overactivated in various cancers; associated with poor prognosis, tumor progression, and therapy resistance [5] [3]
Targeting Rationale Inhibiting CREB can suppress tumor cell proliferation, induce apoptosis, and overcome drug resistance [5]

Strategies for Inhibiting CREB

Most research focuses on disrupting the CREB-CBP/p300 interaction, which is critical for its transcriptional activity. The table below outlines the main approaches and examples discovered in the literature.

Inhibitor Class/Strategy Known Examples Proposed Mechanism of Action
Small Molecule Inhibitors 666-15 [6] Potently inhibits CREB-mediated gene transcription by disrupting the KIX-KID interaction.
Peptidomimetics Stapled sulfonyl-γ-AApeptides [4] Helical foldamers mimic CREB's KID domain, blocking its binding to the KIX domain of CBP.
Upstream Kinase Inhibition Various kinase inhibitors (e.g., for p38 MAPK, CAMK) [7] Indirectly reduces CREB activity by blocking the kinases responsible for its phosphorylation.
Phosphatase Activation - Promoting dephosphorylation of CREB at Ser133 (e.g., by PP1, PP2A) [3].

Based on the naming convention, "CREB-IN-1" is likely a small molecule inhibitor that operates via one of these mechanisms, and "TFA" indicates a trifluoroacetate salt form used in the research compound.

Core Experimental Workflow for CREB Research

For comprehensive investigation, researchers typically employ a combination of functional, biochemical, and genetic experiments. The methodology below, synthesized from the search results, outlines a standard workflow.

G Start Investigation of CREB Inhibition Functional Functional Assays Start->Functional Biochemical Biochemical & Molecular Assays Start->Biochemical Genetic Genetic Modulation Start->Genetic Sub1 Luciferase Reporter Gene Assay Functional->Sub1 Sub2 RT-qPCR for Target Genes Functional->Sub2 Sub3 Proliferation & Viability Assays Functional->Sub3 Sub4 Western Blot (p-CREB, CREB) Biochemical->Sub4 Sub5 Immunoprecipitation (IP) for CREB-CBP interaction Biochemical->Sub5 Sub6 EMSA for DNA-binding Biochemical->Sub6 Sub7 siRNA/shRNA Knockdown Genetic->Sub7 Sub8 Lentiviral Overexpression Genetic->Sub8

The diagram above shows a multi-faceted experimental approach to validate CREB inhibition and its functional consequences [8] [6] [7].

References

Comprehensive Technical Overview: CREB Transcription Factor Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to CREB Transcription Factor

The cAMP response element-binding protein (CREB) is a nuclear transcription factor that belongs to the basic leucine zipper (bZIP) superfamily and functions as a critical mediator of gene expression in response to diverse extracellular signals. CREB was initially discovered in 1987 as a cAMP-responsive transcription factor regulating somatostatin gene expression [1]. The human CREB gene (CREB1) is located on chromosome 2q33.3, encodes a 43 kDa protein, and consists of 11 exons that undergo alternative splicing to produce multiple isoforms with distinct functional properties [2] [1]. CREB serves as a universal transcriptional integrator that converts transient extracellular stimuli into long-term adaptive responses by regulating the expression of target genes involved in neuronal plasticity, cellular survival, metabolism, and proliferation [3] [1].

The structural organization of CREB includes several evolutionarily conserved functional domains: the N-terminal glutamine-rich domains (Q1 and Q2) that facilitate interaction with basal transcriptional machinery; the central kinase-inducible domain (KID) containing critical phosphorylation sites; and the C-terminal basic region/leucine zipper (bZIP) domain responsible for DNA binding and dimerization [1]. The structural conservation of these domains across species from Drosophila to humans underscores their fundamental functional importance [1]. CREB activation regulates numerous biological processes through its ability to integrate signals from various signaling pathways and modulate the expression of specific target genes in a cell-type and stimulus-dependent manner [3] [1].

Molecular Mechanisms of CREB Activation and Regulation

CREB Activation Pathways

CREB functions as a convergence point for multiple signaling cascades that ultimately regulate its transcriptional activity through phosphorylation at specific serine residues, particularly Serine-133 (Ser133) within the KID domain [3]. The phosphorylation of Ser133 serves as the primary molecular switch that activates CREB by inducing a conformational change that facilitates interaction with coactivator proteins. Multiple protein kinases phosphorylate CREB at Ser133 in response to distinct extracellular stimuli:

  • Protein Kinase A (PKA): Activated by increased intracellular cAMP levels in response to G-protein coupled receptor activation [3] [1].
  • Calcium/Calmodulin-Dependent Protein Kinases (CaMKs): Activated by calcium influx through voltage-gated calcium channels or NMDA receptors in neurons [3].
  • Mitogen-Activated Protein Kinases (MAPKs): Including RSK and MSK, which are activated by growth factors and cellular stress [3] [1].
  • Protein Kinase C (PKC): Activated by diacylglycerol and calcium signals [3].
  • Akt/PKB: Activated by phosphoinositide 3-kinase (PI3K) in response to growth factors and insulin [1].

The phosphorylation of CREB at Ser133 promotes its association with histone acetyltransferases CBP (CREB-binding protein) and p300, which remodel chromatin structure and facilitate the assembly of the RNA polymerase II transcription complex at CRE-containing promoters [3]. This multi-protein enhanceosome complex initiates transcription of target genes by acetylating nucleosomal histones and recruiting basal transcription factors [3]. Additionally, CREB-regulated transcriptional coactivators (CRTCs), particularly CRTC1, can activate CREB-dependent transcription independently of Ser133 phosphorylation through activity-dependent nuclear translocation and direct binding to the bZIP domain of CREB [3].

Table 1: Major Kinase Pathways Activating CREB

Kinase Primary Activators Phosphorylation Site Cellular Context
PKA cAMP elevation (GPCR signaling) Ser133 Ubiquitous
CaMKII/IV Calcium influx (neuronal activity) Ser133 Neurons, endocrine cells
MAPK/RSK Growth factors, cellular stress Ser133 Proliferating cells
Akt/PKB Insulin, growth factors Ser133 Metabolic tissues
MSK Neurotrophins, stress signals Ser133 CNS neurons
Transcriptional Regulation and Feedback Mechanisms

CREB binds as a homodimer or heterodimer with other bZIP proteins to cAMP response elements (CREs) in the regulatory regions of target genes, with the consensus DNA sequence 5'-TGACGTCA-3' [3] [1]. The bZIP domain of CREB mediates both dimerization through the leucine zipper motif and sequence-specific DNA recognition through the basic region [1]. CREB-mediated transcription involves a complex interplay with co-regulators including CBP/p300, TAFII135, and CCATT/enhancer binding proteins (C/EBPs) that determine the magnitude and duration of transcriptional responses [1].

The duration and intensity of CREB activation are tightly regulated by feedback mechanisms including:

  • Inducible cAMP Early Repressor (ICER): An alternative splice variant of the CREM gene that lacks transactivation domains and functions as a dominant-negative repressor of CRE-mediated transcription [1].
  • Dephosphorylation mechanisms: Protein phosphatases such as PP1 and PP2A that dephosphorylate Ser133 and terminate CREB activation [3].
  • Additional phosphorylation sites: Phosphorylation at Ser142 and Ser143 by CaMKII and casein kinase II can modulate CREB transcriptional activity by regulating its interaction with CBP [3].
  • Alternative splicing: The CREB gene generates multiple isoforms (CREBα, CREBβ, CREBΔ) with distinct transactivation potentials and DNA-binding properties [2] [1].

Table 2: CREB Isoforms and Their Functional Properties

Isoform Structural Features Functional Properties Expression Patterns
CREBα Full-length Q1-KID-Q2-bZIP Strong transactivator Ubiquitous
CREBβ Lacks 14 amino acids in Q2 domain Weaker transactivator Tissue-specific
CREBΔ Lacks KID and Q2 domains Repressor isoform Inducible expression
dCREBB-a (Drosophila) Contains Q1, Q2, KID, bZIP Functional homolog Drosophila CNS
Experimental Modulation of CREB Activity

Research methodologies for investigating CREB function include both genetic and pharmacological approaches:

  • Genetic manipulations: Transgenic overexpression of wild-type CREB or dominant-negative mutants (e.g., CREB[S133A] with alanine substitution at Ser133) [3]; RNA interference to knock down CREB expression; and Cre-loxP mediated conditional knockout strategies [3].
  • Pharmacological modulators: Phosphodiesterase 4 (PDE4) inhibitors such as rolipram that increase intracellular cAMP levels and promote CREB phosphorylation [4] [3]; forskolin that directly activates adenylate cyclase; and cell-permeable CREB peptides that disrupt specific protein-protein interactions [3].
  • Behavioral paradigms: High-intensity training (HIT) protocols that naturally activate CREB in hippocampal neurons through β-adrenergic signaling and calcium influx [4]; environmental enrichment; and various learning tasks that induce CREB phosphorylation in specific brain regions [4] [3].

CREB Signaling Pathway Diagram

The following Graphviz diagram illustrates the major activation pathways and functional outcomes of CREB signaling:

CREB_Pathway cluster_inputs cluster_signaling cluster_targets cluster_outcomes GPCR GPCR Activation PKA PKA GPCR->PKA GrowthFactor Growth Factor Receptors MAPK MAPK/RSK GrowthFactor->MAPK Akt Akt/PKB GrowthFactor->Akt Calcium Calcium Influx CaMK CaMK II/IV Calcium->CaMK CRTC1 CRTC1 Calcium->CRTC1 Dephosphorylation via Calcineurin NeuronalActivity Neuronal Activity NeuronalActivity->CaMK HIT High-Intensity Training (HIT) HIT->PKA HIT->CaMK Lactate CREB_inactive CREB (Inactive) PKA->CREB_inactive Phosphorylation at Ser133 CaMK->CREB_inactive Phosphorylation at Ser133 MAPK->CREB_inactive Phosphorylation at Ser133 Akt->CREB_inactive Phosphorylation at Ser133 MSK MSK MSK->CREB_inactive Phosphorylation at Ser133 CREB_active pCREB (Ser133 Phosphorylated) CREB_inactive->CREB_active CBP CBP/p300 CREB_active->CBP CREB_active->CRTC1 Transcription Transcriptional Activation CBP->Transcription CRTC1->Transcription BDNF BDNF Transcription->BDNF Bcl2 Bcl-2 Transcription->Bcl2 cFos c-Fos Transcription->cFos CEBP C/EBP Transcription->CEBP Neuroplasticity Neuroplasticity & LTP BDNF->Neuroplasticity Survival Neuronal Survival BDNF->Survival Neurogenesis Neurogenesis BDNF->Neurogenesis Bcl2->Survival Memory Memory Formation cFos->Memory CEBP->Memory

CREB activation pathways and functional outcomes in neuronal cells. This diagram illustrates how diverse signals converge on CREB through multiple kinases, leading to transcriptional activation of target genes that mediate neuroplasticity, memory formation, and neuronal survival.

Biological Functions and Functional Roles

Neuronal Plasticity and Memory Formation

CREB plays a fundamental role in the molecular mechanisms underlying synaptic plasticity and long-term memory formation across diverse species from invertebrates to mammals [3]. The activation of CREB is a crucial step in the transition from short-term to long-term memory, as demonstrated by experiments showing that disruption of CREB function blocks long-term facilitation in Aplysia and long-term memory formation in Drosophila and rodents [3]. During memory consolidation, CREB activation follows a biphasic pattern with an initial peak of phosphorylation at 30-45 minutes after training, followed by a second sustained peak at 2-6 hours that persists for several hours to a day [3]. This temporal pattern corresponds with the expression of immediate early genes and late-response genes that collectively mediate structural and functional changes at synapses.

The mechanisms through which CREB regulates neuronal plasticity include:

  • Regulation of synaptic protein expression: CREB controls the transcription of proteins involved in synaptic function including brain-derived neurotrophic factor (BDNF), tyrosine hydroxylase, and synapsin I [3] [1].
  • Modulation of intrinsic excitability: CREB activation enhances neuronal excitability through regulation of potassium channels and other ion channels, thereby lowering the threshold for synaptic plasticity induction [3].
  • Structural plasticity: CREB-mediated transcription contributes to dendritic growth, spine formation, and synaptic remodeling through regulation of cytoskeletal proteins and growth factors [3].
  • Metaplasticity: CREB activation primes neurons for subsequent plasticity by regulating the expression of signaling components and transcription factors that set the threshold for future synaptic modifications [3].
Cellular Processes Beyond the Nervous System

While extensively studied in neuronal systems, CREB regulates critical functions in diverse cell types throughout the body:

  • Cell survival and apoptosis: CREB promotes cell survival through transcriptional activation of anti-apoptotic genes including Bcl-2, Bcl-xL, and MCL-1 [1]. In neurons, CREB is required for N-methyl-D-aspartate receptor (NMDAR)-dependent survival, while its inhibition contributes to excitotoxicity and neuronal death [3].
  • Metabolic regulation: CREB regulates glucose homeostasis through control of glucokinase expression in pancreatic β-cells and fatty acid synthase in adipocytes [1]. CREB also mediates hormonal responses in the liver and adipose tissue through regulation of gluconeogenic and lipogenic enzymes.
  • Cell proliferation and differentiation: CREB controls cell cycle progression through regulation of cyclin D1 and c-myc expression, and promotes differentiation of various cell types including granulosa cells, hematopoietic cells, and endocrine cells [1].
  • Circadian rhythms: CREB phosphorylation oscillates with a circadian rhythm in the suprachiasmatic nucleus and regulates the expression of clock-controlled genes that govern physiological and behavioral rhythms [1].

Table 3: Functional Roles of CREB in Different Tissues

Tissue/Cell Type Primary Functions Key Target Genes Pathological Associations
Hippocampal Neurons Memory formation, LTP, neurogenesis BDNF, c-Fos, C/EBP Alzheimer's disease, age-related cognitive decline
Striatal Neurons Reward processing, motor control Dynorphin, enkephalin Addiction, Parkinson's disease
Pancreatic β-Cells Insulin secretion, cell survival IRS-2, PDX-1 Type 2 diabetes
Immune Cells Inflammation, cytokine production IL-10, TNF-α Autoimmune diseases
Cancer Cells Proliferation, survival Bcl-2, cyclin D1 Various cancers
CREB in Disease and Pathology

Dysregulation of CREB signaling is implicated in numerous neurological, psychiatric, and metabolic disorders:

  • Alzheimer's disease: CREB downregulation in the laterodorsal thalamic nucleus impairs memory consolidation, and amyloid-beta toxicity decreases CREB phosphorylation and transcriptional activity [3]. The loss of CREB function contributes to synaptic dysfunction and cognitive deficits through reduced expression of CREB target genes such as BDNF and Bcl-2 [3].
  • Mood disorders: Decreased CREB activity is observed in the prefrontal cortex and hippocampus in depression, while chronic antidepressant treatments increase CREB expression and function [3]. CREB is a common downstream target of multiple classes of antidepressants, and its upregulation is associated with increased BDNF and TrkB expression in the hippocampus [3].
  • Addiction: CREB activation in the nucleus accumbens by chronic exposure to opioids and cocaine regulates behavioral responses to drugs of abuse, while CREB deactivation in the central nucleus of the amygdala occurs with chronic alcohol and nicotine exposure [3]. These region-specific adaptations contribute to drug reward, tolerance, and withdrawal behaviors.
  • Cancer: Aberrant CREB activation promotes tumorigenesis in various cancers including acute myeloid leukemia, non-small cell lung cancer, and prostate cancer by enhancing cell proliferation and survival [2] [3]. CREB overexpression is associated with poor prognosis in several cancer types, making it a potential therapeutic target.

Therapeutic Implications and Experimental Techniques

Targeting CREB Pathways for Therapeutic Intervention

Several strategic approaches have been developed to modulate CREB activity for potential therapeutic applications:

  • PDE4 inhibitors: Compounds such as rolipram increase intracellular cAMP levels and promote PKA-dependent CREB phosphorylation, leading to enhanced synthesis of neurotrophic factors like BDNF [3]. Chronic administration of PDE4 inhibitors in Alzheimer's disease mouse models increases phosphorylated CREB and BDNF levels, supporting their potential role in enhancing neuroplasticity and neuronal survival [3].
  • Epigenetic modulators: Histone deacetylase (HDAC) inhibitors enhance memory by facilitating CREB-CBP mediated transcription through increased histone acetylation at CREB target gene promoters [3]. The interaction of CREB with coactivators CBP and p300, which possess histone acetyltransferase activity, is critical for transcriptional activation and memory consolidation.
  • Lifestyle interventions: Physical exercise and environmental enrichment upregulate CREB-BDNF signaling, improve synaptic function, and enhance learning and memory [4] [3]. High-intensity training (HIT) has been shown to increase CREB synthesis and phosphorylation in the hippocampus, potentially mediating exercise-induced cognitive benefits [4].
  • Gene therapy approaches: Viral vector-mediated overexpression of CREB in specific brain regions has shown promise in animal models of neurodegeneration and cognitive impairment, with transgenic mice overexpressing CREB in the forebrain demonstrating improved memory retention and synaptic transmission [3].
Experimental Protocols for CREB Research

Standardized methodologies for investigating CREB signaling in experimental systems:

  • High-Intensity Training Protocol: Animal studies typically utilize running-based HIT protocols with the following parameters: treadmill running at 85-90% VO₂ max, 5 days/week for 6-8 weeks, with each session consisting of 5-8 intervals of 2-3 minutes high-intensity running separated by active recovery periods [4]. These protocols reliably induce CREB phosphorylation in the hippocampus and improve cognitive performance in behavioral tests.
  • CREB phosphorylation analysis: Western blotting using phospho-specific antibodies against Ser133-phosphorylated CREB, with normalization to total CREB levels. Immunohistochemistry to assess spatial patterns of CREB activation in specific brain regions or cell types [4] [3].
  • CREB-DNA binding assays: Chromatin immunoprecipitation (ChIP) using CREB antibodies to assess binding to specific target gene promoters in response to various stimuli [3] [1]. Electrophoretic mobility shift assays (EMSA) to measure CREB-DNA binding activity in nuclear extracts.
  • Transcriptional activity reporters: Luciferase reporter constructs containing multiple CRE sequences to measure CREB-mediated transcriptional activation in cell cultures or transgenic animals [3].

Future Directions and Research Challenges

Despite significant advances in understanding CREB biology, several challenges remain in translating this knowledge into clinical applications:

  • Context-dependent functions: CREB exhibits region-specific and cell-type-specific effects that complicate therapeutic targeting. For example, CREB activation in the nucleus accumbens produces opposite behavioral effects to activation in the hippocampus [3]. Developing strategies to achieve precise spatial and temporal control of CREB modulation is essential for therapeutic applications.
  • Complex regulatory networks: CREB functions within extensive signaling networks with multiple feedback loops and cross-talk mechanisms. The complexity of these interactions makes it challenging to predict the consequences of CREB manipulation, as compensatory mechanisms may emerge [1]. Systems-level approaches and computational modeling will be necessary to understand these complex networks.
  • Disease-specific alterations: CREB signaling is disrupted differently across various pathological conditions, requiring disease-specific therapeutic approaches. For example, enhancing CREB activity may be beneficial in neurodegenerative diseases and cognitive disorders, while inhibiting CREB might be desirable in certain cancers [3].
  • Technical limitations: Current methods for monitoring CREB activation in live cells and intact organisms remain limited. Developing improved biosensors for real-time visualization of CREB signaling dynamics in vivo would significantly advance our understanding of its spatiotemporal regulation.

Future research should focus on developing cell-type-specific CREB modulators, elucidating the epigenetic mechanisms that determine CREB target gene specificity, and exploring the therapeutic potential of CREB co-regulators such as CRTCs and CBP in various disease contexts. Additionally, more studies are needed to understand how lifestyle interventions like exercise precisely regulate CREB activity and how these natural modulators can be optimized for maintaining brain health and cognitive function throughout the lifespan [4] [3].

Conclusion

References

IC50 value of CREB-IN-1 TFA for CREB inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Benchmarking with the CREB Inhibitor 666-15

Since data on CREB-IN-1 TFA is unavailable, the table below summarizes quantitative data for 666-15, a potent and selective CREB inhibitor frequently used in research, to illustrate typical potency and experimental contexts [1] [2].

Assay Type Reported IC₅₀ for 666-15 Experimental Context
Transcription Luciferase Reporter Assay ~80 nM [1] Inhibition of CREB-mediated gene transcription in HEK 293T cells.
In Vivo Administration Effective anti-tumor activity at 10-20 mg/kg [1] [2] Intraperitoneal (IP) injection in mouse models of breast cancer.
Oral Bioavailability Low (~5.9%) [2] Led to development of prodrugs to improve solubility and absorption.

Experimental Protocols for CREB Inhibition

The assays used to determine the IC₅₀ for 666-15 provide a methodology framework that can be applied to evaluate this compound.

CREB-Mediated Transcription Luciferase Reporter Assay

This cell-based assay measures the inhibitor's effect on CREB-driven gene expression [1].

  • Cell Culture: HEK 293T cells are seeded at 60,000 cells per well in a 96-well plate [3].
  • Transfection: Cells are co-transfected with a CREB-responsive luciferase reporter plasmid (e.g., pCREB-Luc or CRE-RLuc) and a fluorescent protein expression vector (e.g., pTagRFP-N) as a transfection control, using a reagent like FuGENE HD [3] [1].
  • Treatment & Stimulation: After transfection, cells are treated with the test inhibitor. Following a pre-treatment period (e.g., 30 min), CREB phosphorylation and activity are stimulated with an agent like forskolin (Fsk) [1].
  • Detection: Cells are lysed, and luciferase activity is measured. The signal is normalized to the transfection control (e.g., RFP fluorescence) to calculate the percentage of CREB activity inhibition [3] [1].
Biochemical KIX-KID Interaction Assay

This assay directly tests if a compound disrupts the critical protein-protein interaction (PPI) between CREB and its coactivator CBP/p300 [1].

  • Principle: A split Renilla luciferase complementation assay can be used. The KIX domain of CBP and the KID domain of CREB are each fused to complementary fragments of Renilla luciferase.
  • Measurement: If KIX and KID interact, the luciferase fragments are brought together, emitting light. An inhibitor disrupting this PPI will reduce the luminescent signal, allowing for IC₅₀ calculation [1].

The experimental workflow for assessing a CREB inhibitor integrates these key assays, as shown below.

References

Comprehensive Technical Guide: CREB Transcription Factor Function in Neural Plasticity and Disease

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to CREB in Neural Function and Therapeutics

The cAMP Response Element-Binding Protein (CREB) represents a critical nexus in the conversion of neuronal activity into long-term adaptive responses through gene expression regulation. Since its initial characterization in 1987 as a cAMP-responsive transcription factor binding to the somatostatin gene, CREB has emerged as a fundamental regulator of diverse biological processes including neural plasticity, memory formation, cell survival, and metabolism [1] [2]. This transcription factor functions as a molecular integrator that translates various extracellular signals into specific transcriptional programs through complex regulatory mechanisms. For research scientists and drug development professionals, understanding CREB's multifaceted regulation and function provides valuable insights for therapeutic interventions in neurological disorders, psychiatric conditions, and metabolic diseases.

The clinical relevance of CREB extends across multiple domains of pathophysiology. CREB dysregulation has been implicated in neurodegenerative conditions such as Alzheimer's and Huntington's diseases, mood disorders including depression and anxiety, and various forms of cognitive impairment [1]. Additionally, CREB-mediated signaling pathways have emerged as promising therapeutic targets for drug development, with current research exploring small molecule modulators of CREB activity and its regulatory kinases. This technical guide comprehensively examines CREB's molecular architecture, regulatory mechanisms, research methodologies, and therapeutic implications, providing both foundational knowledge and advanced technical protocols for researchers in the field.

Molecular Architecture and Functional Domains

CREB belongs to the basic leucine zipper (bZIP) domain family of transcription factors and shares conserved structural organization across species from Drosophila to humans [2]. The functional domains of CREB enable its multifaceted regulation and transcriptional activity:

  • Glutamine-Rich Domains (Q1 and Q2): Located at the N-terminus, these domains constitute the constitutive activation domains (CADs) that interact with components of the basal transcriptional machinery, including TATA binding protein-associated factor II 135 (TAFII135) [1] [2]. These regions facilitate transcription independent of external stimuli through recruitment of RNA polymerase II complexes.

  • Kinase-Inducible Domain (KID): This central regulatory domain contains multiple phosphorylation sites, most notably Serine 133 (Ser133), which serves as the primary regulatory switch for CREB activation [1] [3]. Phosphorylation at this residue triggers conformational changes that enable interaction with co-activators.

  • Basic Region/Leucine Zipper Domain (bZIP): Located at the C-terminus, this domain mediates both DNA binding specificity through the basic region and protein dimerization through the leucine zipper motif, enabling formation of homodimers or heterodimers with related transcription factors like CREM and ATF1 [1] [2].

Table 1: Functional Domains of CREB Transcription Factor

Domain Position Key Functional Elements Molecular Function
Q1 Domain N-terminal Glutamine-rich sequences Interacts with TAFII135; recruits basal transcriptional machinery
KID Domain Central Ser133, Ser142, Ser143 Phosphorylation-regulated interaction with co-activators (CBP/p300)
Q2 Domain Central Glutamine-rich sequences Binds RNA polymerase II initiation complex; enhances transcription
bZIP Domain C-terminal Basic region + leucine zipper DNA binding to CRE sites; dimerization with CREB/ATF family members

The functional integration of these domains allows CREB to serve as a sophisticated signal transducer that converts phosphorylated signals into targeted gene expression. The modular architecture facilitates both constitutive and inducible transcriptional activation, with the KID domain providing stimulus-responsive regulation while the Q domains maintain basal transcriptional competence. This structural organization is conserved across evolution, highlighting its fundamental importance in CREB's biological functions [2].

Regulation of CREB Activity

Phosphorylation-Dependent Mechanisms

The primary regulatory mechanism controlling CREB activity involves phosphorylation at specific serine residues within the KID domain, with Ser133 representing the most extensively characterized and critical residue:

  • Ser133 Phosphorylation: This key regulatory switch enables CREB to bind the KIX domain of co-activators CBP (CREB-binding protein) and p300, facilitating assembly of the transcriptional machinery [1] [3]. Multiple kinases phosphorylate Ser133 in response to distinct signaling cascades, including Protein Kinase A (PKA) following cAMP elevation, Ca²⁺/Calmodulin-dependent Kinases (CaMKs I, II, and IV) in response to calcium influx, Mitogen/Stress-activated Kinase (MSK), Ribosomal S6 Kinase (RSK), AKT, and MAPKAP Kinase 2 (MK2) [1].

  • Additional Regulatory Phosphorylation Sites: CREB contains multiple phosphorylation sites that fine-tune its transcriptional capacity. Ser142 phosphorylation by CaMKII can repress CREB transactivation by triggering dimer dissociation and inhibiting CBP recruitment, though it may also contribute to robust CREB-mediated gene expression in specific contexts [1]. Ser129 phosphorylation by GSK3β has been reported to both enhance and suppress CREB-mediated gene expression, while Ser271 phosphorylation by HIPK2 activates CREB-dependent transcription in response to genotoxic stress [1].

Table 2: Major Kinase Pathways Regulating CREB Phosphorylation

Kinase Primary Site Activating Signal Functional Outcome
PKA Ser133 cAMP elevation Primary pathway for cAMP-mediated gene expression
CaMKII/IV Ser133, Ser142 Calcium influx Links neuronal activity to transcription
AKT Ser133 Growth factors, metabolic signals Promotes cell survival, metabolism
RSK Ser133 Growth factors, ERK signaling Integrates growth signals with transcription
MSK Ser133 Stress signals, neurotrophins Stress-responsive gene expression
GSK3β Ser129 Wnt signaling, metabolic cues Context-dependent enhancement/suppression
HIPK2 Ser271 Genotoxic stress DNA damage response

The following diagram illustrates the complex phosphorylation regulation of CREB:

G cAMP cAMP PKA PKA cAMP->PKA Ca2 Ca²⁺ CaMK CaMKII/IV Ca2->CaMK Stress Stress MSK MSK Stress->MSK Growth Growth AKT AKT Growth->AKT RSK RSK Growth->RSK DNA Genotoxic Stress HIPK2 HIPK2 DNA->HIPK2 S133 S133 PKA->S133 CaMK->S133 S142 S142 CaMK->S142 AKT->S133 RSK->S133 MSK->S133 GSK3b GSK3β S129 S129 GSK3b->S129 S271 S271 HIPK2->S271 CBP CBP S133->CBP recruits S142->CBP inhibits Transcription Transcription CBP->Transcription

Diagram 1: CREB Phosphorylation Regulation Network - Multiple kinase pathways converge on specific serine residues to regulate CREB transcriptional activity through CBP/p300 recruitment.

Non-Phosphorylation Regulatory Mechanisms

Beyond phosphorylation, CREB activity is modulated through diverse post-translational mechanisms that expand its regulatory capacity:

  • Acetylation: CREB undergoes acetylation by CBP at three lysine residues around the Q1 and KID domains, which enhances CRE-dependent transcription beyond phosphorylation-mediated activation [1]. This modification represents a secondary layer of transcriptional control that potentiates CREB activity.

  • Alternative Co-activator Recruitment: The TORC family (Transducers of Regulated CREB Activity) coactivators facilitate CREB-mediated transcription through association with the bZIP domain, enhancing interactions with basal transcriptional components independent of Ser133 phosphorylation [1]. This mechanism enables constitutive transcriptional activation under specific physiological conditions.

  • MicroRNA Regulation: CREB expression is post-transcriptionally regulated by several microRNAs, including miR-34b and brain-specific miR-134, which bind CREB mRNA 3'-UTR regions and repress translation [1]. Interestingly, SIRT1 deficiency in hippocampus increases miR-134 expression, reducing CREB levels and impairing synaptic plasticity.

  • Subcellular Localization and Stability: CREB regulation extends to nuclear-cytoplasmic trafficking and protein stability controls. Recent work identified CREB mRNA in dorsal root ganglion axons, where it undergoes local translation and retrograde transport to the nucleus following NGF stimulation, driving pro-survival transcriptional responses [1].

Epigenetic and DNA-Level Regulation

CREB's transcriptional efficacy is further modulated by epigenetic mechanisms and DNA modifications:

  • DNA Methylation: Cytosine methylation within CRE sites inhibits CREB binding to DNA, subsequently repressing CRE-dependent transcription [1]. This process is dynamically regulated and contributes to inducible BDNF expression in the CNS, representing an epigenetic mechanism for controlling CREB-responsive gene networks.

  • Chromatin Modifications: CREB recruits histone acetyltransferases through CBP/p300 interactions, facilitating chromatin remodeling that enhances accessibility of CRE-containing promoters to the transcriptional machinery [1].

Genomic Targeting and Transcriptional Regulation

DNA Binding Specificity and Dimerization

CREB binds to conserved cAMP Response Elements (CREs) in the regulatory regions of target genes, with the canonical recognition sequence 5'-TGACGTCA-3' [2]. The bZIP domain facilitates both DNA recognition through the basic region and protein dimerization via the leucine zipper, enabling formation of homodimers or heterodimers with related transcription factors including ATF1 and CREM [1]. This dimerization expands the regulatory capacity of CREB and enables integration of diverse signaling inputs.

Genome-wide studies using ChIP-chip and SACO (Serial Analysis of Chromatin Occupancy) methodologies have revealed unexpected aspects of CREB genomic binding:

  • Bidirectional Promoter Preference: CREB demonstrates a strong preference for binding at bidirectional promoters, with these binding events often occurring downstream of transcription start sites, unlike unidirectional promoters where binding typically occurs upstream [4].

  • Comprehensive Genomic Occupancy: In forskolin-treated PC12 cells, CREB occupies 6,302 genomic regions, with approximately half of the 1,621 forskolin-induced genes showing CREB occupancy [1]. This extensive genomic presence indicates CREB's broad influence on transcriptional programs.

Target Genes and Functional Consequences

CREB regulates a diverse array of target genes that mediate its pleiotropic biological effects:

  • Neuronal Plasticity and Survival Genes: Key targets include BDNF (Brain-Derived Neurotrophic Factor), Bcl-2, Bcl-xL, and activity-regulated cytoskeleton-associated protein (Arc), which collectively support neuronal plasticity, survival, and synaptic function [1] [2].

  • Metabolic Regulators: CREB controls metabolic genes including glucokinase and fatty acid synthase, highlighting its role in energy homeostasis [2].

  • Cell Cycle and Differentiation Factors: Targets such as cyclin D1, c-myc, GATA-1, GATA-2, and NRF-2 implicate CREB in cell proliferation and differentiation control [2].

Table 3: CREB Target Genes and Functional Categories

Functional Category Representative Target Genes Biological Consequences
Neuroplasticity BDNF, Arc, c-Fos, Nur77 Long-term potentiation, memory formation, synaptic strengthening
Cell Survival Bcl-2, Bcl-xL, MCL-1 Apoptosis resistance, neuronal survival, neuroprotection
Metabolism Glucokinase, Fatty Acid Synthase, PGC-1α Glucose homeostasis, mitochondrial biogenesis, energy balance
Cell Cycle & Growth Cyclin D1, c-Myc, p27 Cell proliferation, differentiation, growth control
Transcription Regulation CREM, ICER, CBP Feedback control, transcriptional adaptation

Research Methodologies and Technical Approaches

Advanced Imaging and Biosensor Technologies

Recent advances in live-cell imaging have transformed our ability to monitor CREB dynamics in real-time within intact biological systems:

  • FLIM-FRET Biosensors: Newly developed fluorescence lifetime imaging microscopy combined with Förster resonance energy transfer (FLIM-FRET) enables chronic imaging of CREB signaling at single-cell resolution in vivo [3]. These biosensors incorporate full-length CREB tagged with donor fluorophores and KIX domains with acceptor fluorophores, reporting CREB activation through increased FRET efficiency upon Ser133 phosphorylation.

  • Dual-Color Imaging Capabilities: The development of red-shifted CREB sensors (R-CREB) composed of mCyRFP2-CREB and mMaroon1-KIX-mMaroon1 enables simultaneous imaging of CREB activity with green calcium indicators (GCaMP), allowing direct correlation of neuronal activity with CREB activation patterns in awake, behaving mice [3].

  • Kinetic Characterization: These biosensors have revealed that CREB activation follows rapid kinetics following calcium influx, plateauing within 5 minutes post-stimulation with a half-time of approximately 2.1 minutes [3]. Furthermore, dark-rearing experiments demonstrate that sensory experience can shape CREB dynamics, enhancing sensitivity to calcium elevations and prolonging activation duration beyond 24 hours in visual cortex [3].

The following diagram illustrates the sophisticated biosensor technology for monitoring CREB activity:

G cluster_biosensor Biosensor Components Stimulus Stimulus Kinase Kinase Stimulus->Kinase CREB_sensor CREB FRET Biosensor Donor: mEGFP/mCyRFP2 Acceptor: mCherry/mMaroon1 Kinase->CREB_sensor phosphorylates FRET_change FRET Efficiency Change CREB_sensor->FRET_change conformational change FLIM 2p-FLIM Imaging FRET_change->FLIM Output CREB Activity Quantification FLIM->Output Donor Fluorophore Donor CREB_domain Full-length CREB Donor->CREB_domain KIX KIX Domain CREB_domain->KIX Acceptor Fluorophore Acceptor KIX->Acceptor

Diagram 2: CREB FRET Biosensor Workflow - Schematic representation of FLIM-FRET biosensor technology for monitoring CREB activation kinetics in live cells and in vivo.

Genomic Mapping Techniques

Comprehensive profiling of CREB genomic interactions employs sophisticated chromatin-based methodologies:

  • HaloCHIP-chip: An antibody-free alternative to traditional ChIP that utilizes HaloTag fusion proteins covalently captured on HaloLink resin, enabling stringent washing to reduce background and improve signal-to-noise ratios [4]. This approach has identified CREB's preferential binding at bidirectional promoters, often downstream of transcription start sites.

  • Serial Analysis of Chromatin Occupancy (SACO): A modified ChIP/SAGE-based method that identified 6,302 CREB binding regions in forskolin-treated PC12 cells, providing comprehensive mapping of CREB genomic interactions [1].

  • High-Throughput Reporter Assays: Functional validation of CREB binding events using promoter-luciferase reporter arrays in 384-well formats enables quantitative assessment of transcriptional activation potential for hundreds of promoters simultaneously [4]. These assays demonstrate that TORC1 co-activator provides directional information when CREB binds at bidirectional promoters.

Exercise Intervention Studies

High-Intensity Training (HIT) protocols have emerged as powerful non-pharmacological approaches for studying CREB regulation in physiological contexts:

  • Protocol Design: HIT typically involves exercise at over 90% of VO₂ max, compared to aerobic training at 50-80% of VO₂ max, producing more robust adaptive responses through molecular cross-talk including MAPK, PKC, and AMPK signaling [5].

  • Molecular Pathways: HIT increases CREB phosphorylation in hippocampal regions through multiple mechanisms, including lactate-mediated metabolic flux, β-adrenergic receptor activation, and calcium flux from skeletal muscle that triggers CREB-regulated transcription coactivator 1 (CRTC1) [5].

  • Functional Outcomes: HIT-mediated CREB activation induces BDNF production, synaptogenesis, long-term potentiation, and improved cognitive function, though excessive activation may contribute to pathological states [5].

Table 4: Experimental Approaches for CREB Research

Methodology Key Features Applications Technical Considerations
FLIM-FRET Biosensors In vivo imaging, single-cell resolution, full-length CREB Real-time CREB dynamics in behaving animals Requires specialized 2p microscopy, sensor validation
HaloCHIP-chip Antibody-free, covalent capture, reduced background Genome-wide CREB binding site identification Requires tagged CREB expression, microarray analysis
SACO ChIP-SAGE combination, comprehensive binding site mapping CREB occupany analysis across entire genome Complex methodology, lower throughput
High-Throughput Reporter Assays 384-well format, quantitative promoter activity Functional assessment of CREB-responsive promoters May lack chromatin context, transient transfection artifacts
HIT Exercise Models Physiological activation, systemic responses CREB regulation in physiological context Multiple confounding variables, intensity standardization

Therapeutic Implications and Future Directions

CREB in Disease Pathophysiology

Dysregulation of CREB signaling contributes to multiple pathological conditions:

  • Neurodegenerative Disorders: Reduced CREB function is implicated in Alzheimer's disease, Huntington's disease, and other neurodegenerative conditions, where impaired CREB-mediated transcription contributes to neuronal vulnerability and cognitive deficits [1]. Enhancing CREB activity represents a potential therapeutic strategy for these conditions.

  • Mood and Psychiatric Disorders: CREB dysfunction is observed in depression, anxiety disorders, and drug addiction [1]. Interestingly, CREB activity exhibits brain region-specific effects in mood regulation, with hippocampal CREB generally exerting antidepressant-like effects while nucleus accumbens CREB may promote depression-like behaviors.

  • Metabolic Diseases: Given CREB's role in regulating glucose and lipid metabolism, disrupted CREB signaling may contribute to metabolic syndrome and diabetes [2] [6].

Therapeutic Targeting Strategies

Several approaches are being explored for modulating CREB activity for therapeutic benefit:

  • Kinase Pathway Modulation: Targeting upstream kinases that regulate CREB phosphorylation, such as PKA, AKT, and MSK, represents an indirect strategy for influencing CREB activity [1]. Exercise interventions like HIT naturally engage these pathways [5].

  • CREB-CBP Interaction Enhancers: Small molecules that stabilize the interaction between phosphorylated CREB and the KIX domain of CBP could potentiate CREB-mediated transcription in deficiency states [1].

  • Epigenetic Modulators: Compounds that influence DNA methylation or histone acetylation at CREB target genes may restore physiological gene expression patterns in disease conditions [1].

  • Non-Coding RNA Approaches: Targeting microRNAs that regulate CREB expression, such as miR-134 and miR-34b, offers another potential strategy for modulating CREB function [1].

The following diagram summarizes CREB's central role in integrating signals and regulating physiological outcomes:

G Inputs Input Signals (Neurotransmitters, Growth Factors, Cellular Stress, Exercise) Processing CREB Activation Network (Kinase Pathways, Co-activators, Post-translational Modifications) Inputs->Processing Outputs Transcriptional Programs (Plasticity, Survival, Metabolism, Proliferation, Inflammation) Processing->Outputs Outcomes Physiological & Pathological Outcomes (Learning & Memory, Neuron Survival, Metabolic Balance, Disease States) Outputs->Outcomes

Diagram 3: CREB Signaling Integration Network - CREB functions as a central processing unit that converts diverse input signals into coordinated transcriptional programs governing multiple physiological outcomes.

Conclusion

References

Comprehensive Technical Guide: CREB Protein Family Homology and Functional Relationships

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the CREB/ATF Transcription Factor Family

The cAMP response element-binding protein (CREB) family represents a crucial class of basic leucine zipper (bZIP) transcription factors that serve as central regulators of gene expression in response to diverse extracellular signals. This family comprises three core members: CREB, cAMP response element modulator (CREM), and activating transcription factor-1 (ATF1), which together form a structurally and functionally related subfamily within the larger bZIP superfamily. These proteins function as homodimers or heterodimers that bind to conserved DNA sequences known as cAMP response elements (CREs) with the canonical palindromic sequence 5'-TGACGTCA-3'. Through this mechanism, they transduce signals from various kinases—including PKA, CaMKII, and MAPK—into specific programs of gene expression that regulate fundamental cellular processes such as proliferation, differentiation, survival, and synaptic plasticity.

The CREB family members display remarkable evolutionary conservation across metazoans, underscoring their essential biological functions. Initial identification of CREB occurred in 1987 as a cAMP-responsive transcription factor regulating the somatostatin gene, with subsequent characterization revealing its broader role in transcriptional regulation across numerous tissues and cell types. While all three members share significant structural homology, they exhibit distinct expression patterns: CREB and ATF1 demonstrate ubiquitous expression throughout development and adulthood, whereas CREM shows more restricted expression, primarily in neuroendocrine tissues. Gene targeting studies have revealed that despite their structural similarities, these factors play non-redundant roles in development, as evidenced by the perinatal lethality of CREB-deficient mice compared to the viability of ATF1 and CREM single mutants.

Structural Homology and Domain Architecture

Comparative Domain Organization

The CREB family proteins share a conserved multi-domain architecture that facilitates their dual functions of DNA binding and transcriptional regulation. The most highly conserved region across CREB, CREM, and ATF1 is the C-terminal basic leucine zipper (bZIP) domain, which mediates both dimerization and DNA binding. This domain consists of a basic region rich in lysine and arginine residues that directly contacts the DNA major groove, followed by a leucine zipper characterized by heptad repeats of leucine residues that form a coiled-coil structure enabling dimerization. Structural studies have revealed that the CREB bZIP domain binds to the cAMP response element as a dimer, with critical ionic interactions from Arg314 to Glu319' and Glu328 to Lys333' stabilizing the dimer interface, along with a hydrogen bond network connecting Gln322'-Asn321-Asn321'-Gln322. These specific interactions facilitate selective dimerization within the CREB subfamily while restricting heterodimerization with other bZIP proteins.

Table 1: Structural Domains of CREB Family Proteins

Domain Position Key Features Functional Role Conservation Across CREB/CREM/ATF1
Q1 Domain N-terminal (1-58) Glutamine-rich Basal transcriptional activation via TBP interaction Moderate (60-70%)
Kinase-Inducible Domain (KID) Central (100-160) Contains Ser133 phosphorylation site Kinase docking and CBP/p300 recruitment High (>85%)
Q2 Domain Central (160-270) Glutamine-rich Constitutive activation; RNA polymerase II binding Moderate (65-75%)
bZIP Domain C-terminal (270-341) Basic region + leucine zipper DNA binding and dimerization Very High (>90%)
Molecular Mechanisms of DNA Recognition and Dimerization

The molecular basis for DNA recognition by CREB family members has been elucidated through structural studies of the CREB bZIP domain bound to the somatostatin CRE. This analysis revealed several family-specific features, including critical intersubunit hydrogen bonds between basic region residue Tyr307 and leucine zipper residue Glu312 that are conserved in all CREB/CREM/ATF1 family members and contribute to selective dimerization. A remarkable finding was the identification of a hexahydrated Mg2+ ion bound in the cavity between the basic region and CRE DNA, making water-mediated contacts that enhance DNA binding affinity by more than 25-fold. This suggests a possible physiological role for magnesium in regulating CRE-driven gene expression and provides a structural explanation for the observed cation dependence of CREB-DNA interactions.

The N-terminal regions of CREB family members contain two glutamine-rich domains (Q1 and Q2) that facilitate interactions with components of the basal transcriptional machinery, particularly TATA-binding protein (TBP) and TBP-associated factors. Between these domains lies the kinase-inducible domain (KID), which contains the regulatory Ser133 residue (Ser63 in CREM, Ser71 in ATF1) whose phosphorylation represents the primary mechanism for activating CREB-dependent transcription. While the overall domain architecture is conserved across the family, alternative splicing generates multiple isoforms of both CREB and CREM that can exhibit either activating or repressive functions, adding considerable complexity to the regulatory potential of this protein family.

Table 2: Key Functional Residues in CREB Family Proteins

Residue Position in CREB Functional Role Modifying Enzymes Functional Effect
Ser133 KID domain Primary regulatory site PKA, CaMKIV, RSK, AKT, MSK Induces CBP/p300 binding and transcriptional activation
Ser142 KID domain Secondary regulatory site CaMKII Context-dependent; can enhance or repress activity
Ser129 Near KID Regulatory site GSK3β Context-dependent modulation
Tyr307 Basic region Dimerization specificity - Forms hydrogen bond with Glu312 for selective dimerization

Functional Relationships and Biological Redundancy

Compensation and Essential Functions in Development

Genetic studies in mice have revealed complex functional relationships among CREB family members that illustrate both compensatory capacity and essential non-redundant functions. Single knockout mice for ATF1 or CREM are viable and exhibit relatively mild phenotypes—ATF1-deficient mice show no discernible abnormalities, while CREM knockout mice display spermatogenesis defects but otherwise normal development. In stark contrast, CREB-deficient mice suffer from perinatal lethality due to atelectasis (lung collapse), demonstrating that CREB performs essential functions during development that cannot be fully compensated by other family members. The basis for this differential requirement became apparent when compound mutants were generated; mice lacking both CREB and ATF1 die before implantation, indicating that these two factors act in concert to mediate signals essential for maintaining cell viability during early embryonic development.

The functional compensation between CREB and ATF1 is facilitated by their co-expression during early development and their ability to form heterodimers that recognize the same DNA response elements. Embryos with only one functional ATF1 allele in the absence of CREB (ATF1+/− CREB−/−) develop further but die around embryonic day 9.5 with massive apoptosis, indicating that a critical threshold of CREB/ATF1 activity is required for cell survival during embryogenesis. This genetic evidence strongly supports a model in which CREB and ATF1 serve overlapping but non-identical functions in early development, with CREB playing the more prominent role. The severity of the double knockout phenotype underscores the essential nature of this transcription factor family in fundamental cellular processes, particularly cell survival.

Regulation of Target Genes and Physiological Processes

All three CREB family members recognize the same canonical cAMP response element (5'-TGACGTCA-3') in target gene promoters, allowing for substantial overlap in their regulatory networks. Key target genes regulated by CREB family members include c-fos, BDNF, tyrosine hydroxylase, various neuropeptides (somatostatin, enkephalin, VGF, CRH), and components of the mammalian circadian clock (PER1, PER2). Through regulation of these target genes, CREB family proteins influence diverse physiological processes including neuronal plasticity, long-term memory formation, circadian rhythm entrainment, cell survival decisions, and metabolic homeostasis.

In the nervous system, CREB has been particularly well-studied for its role in synaptic plasticity and long-term memory. Mechanistic studies have revealed that CREB activation requires synapse-to-nucleus signaling involving NMDA receptor-mediated calcium influx followed by dendrite-to-soma calcium propagation through L-type voltage-gated calcium channels, ultimately leading to ERK-mediated phosphorylation and nuclear translocation of CREB. This signaling pathway allows specific synaptic events to trigger transcriptional programs that support long-lasting neural adaptations. Recent research has also uncovered unexpected roles for CREB family members in cellular metabolism, with CREB1 and ATF1 functioning as negative regulators of glutathione biosynthesis by repressing expression of the glutamate-cysteine ligase modifier subunit (GCLM) and glutathione synthase (GSS), thereby influencing cellular redox state and sensitivity to oxidative stress.

Experimental Methods for Studying CREB Family Members

Molecular and Biochemical Approaches

The study of CREB family proteins employs a diverse array of molecular and biochemical techniques to elucidate their expression, DNA-binding properties, and transcriptional regulatory functions. Electrophoretic Mobility Shift Assays (EMSAs) have been fundamental for characterizing CREB-DNA interactions and demonstrating the enhancement of binding by divalent cations such as Mg2+. Chromatin Immunoprecipitation (ChIP) protocols allow researchers to identify genomic binding sites for CREB family members under different physiological conditions; for example, ChIP assays have confirmed direct binding of CREB1 and ATF1 to response elements in the GCLM and GSS genes. These approaches can be combined with high-throughput methods such as ChIP-on-chip or SACO (Serial Analysis of Chromatin Occupancy) to comprehensively map CREB binding sites across the genome—studies that have identified thousands of potential CREB target regions.

Reporter gene assays represent another cornerstone technique for assessing CREB transcriptional activity. These typically involve transfection of constructs containing CRE-driven promoters (often from genes like somatostatin or c-fos) linked to easily measurable reporters such as luciferase. The specificity of CREB-mediated transcription can be demonstrated through mutagenesis of either the CRE sequence in the promoter or critical residues in the CREB protein itself. For instance, mutation of Ser133 to alanine abolishes inducible transcription without affecting basal activity, while mutation of key DNA-contact residues in the basic region disrupts both basal and inducible expression. To investigate transcription factor function in a more physiological context, researchers have developed innovative approaches such as intracellular expression of single-chain Fv (scFv) antibody fragments that specifically disrupt ATF1 and CREB DNA binding, providing a means to inhibit their function without affecting related bZIP proteins.

Genetic and Cellular Techniques

Genetic manipulation in model organisms has been instrumental in defining the physiological functions of CREB family members. Gene targeting in mice through homologous recombination has generated knockout models for each family member, revealing their essential roles in development and tissue-specific functions. The CREB knockout strategy typically involves deletion of exons encoding critical functional domains, while the ATF1 knockout removed residues 200-1380 of the cDNA sequence, disrupting both the protein kinase A interaction domain and the leucine zipper domain. For cellular studies, RNA interference (siRNA and shRNA) and CRISPR-Cas9 approaches allow efficient knockdown or knockout of specific CREB family members in cultured cells, enabling researchers to assess the functional consequences of their loss in specific cellular contexts.

To visualize CREB activation dynamics in live cells, researchers have developed fluorescence imaging techniques that monitor intracellular calcium dynamics in conjunction with CREB phosphorylation or CRE-driven reporter expression. These approaches have been particularly valuable for understanding the spatiotemporal dynamics of CREB activation in neurons, where the requirement for calcium signal propagation from dendrites to the soma ensures that only sustained or synchronous inputs trigger transcriptional responses. Additional methodological considerations include the use of phospho-specific antibodies that recognize CREB phosphorylated at Ser133 or other regulatory sites, allowing researchers to assess activation status in response to various stimuli through Western blotting or immunohistochemistry.

G cluster_signals Extracellular Signals cluster_receptors Membrane Receptors cluster_kinases Kinase Pathways cluster_creb CREB Family Activation cluster_targets Target Genes Neurotransmitters Neurotransmitters (DA, Glu, 5-HT) GPCRs GPCRs Neurotransmitters->GPCRs Growth_Factors Growth Factors RTKs RTKs Growth_Factors->RTKs Hormones Peptide Hormones Hormones->GPCRs Stress Cellular Stress Stress->RTKs PKA PKA GPCRs->PKA cAMP MAPK MAPK/ERK RTKs->MAPK Ras/Raf NMDAR NMDA Receptors LType L-Type Ca²⁺ Channels NMDAR->LType Depolarization CaMK CaMKII/IV NMDAR->CaMK Ca²⁺ LType->CaMK Ca²⁺ LType->MAPK Ca²⁺ CREB CREB/CREM/ATF1 Phosphorylation (Ser133/Ser63/Ser71) PKA->CREB Phosphorylation CaMK->CREB Phosphorylation MAPK->CREB Phosphorylation AKT AKT AKT->CREB Phosphorylation MSK MSK/RSK MSK->CREB Phosphorylation CBP CBP/p300 Recruitment CREB->CBP pCREB Binding TAF TAFII135 Recruitment CBP->TAF Chromatin Remodeling PolII RNA Polymerase II Recruitment TAF->PolII Transcription Initiation BDNF BDNF PolII->BDNF cFOS c-Fos PolII->cFOS NPeps Neuropeptides PolII->NPeps PER PER1/PER2 PolII->PER GCLM GCLM/GSS PolII->GCLM

Figure 1: CREB Family Signaling Pathways and Transcriptional Regulation. This diagram illustrates the major signaling cascades that converge on CREB family members, leading to phosphorylation, coactivator recruitment, and regulation of target genes involved in diverse physiological processes.

Pathophysiological Significance and Therapeutic Targeting

Neurological and Neuropsychiatric Disorders

Dysregulation of CREB family signaling has been implicated in numerous neurological and neuropsychiatric disorders, making this pathway a focus of therapeutic interest. In Alzheimer's disease, CREB downregulation contributes to the pathological cascade, and increasing CREB expression is being explored as a potential therapeutic strategy. For Huntington's disease, disturbance of CREB function in the brain contributes to disease progression, particularly through disrupted interactions with the CREB-binding protein (CBP). Research on major depressive disorder has revealed that untreated patients exhibit reduced cortical CREB levels compared to both healthy controls and antidepressant-treated patients, suggesting that CREB activation may mediate therapeutic effects of some antidepressants.

The role of CREB in schizophrenia pathophysiology is particularly well-documented, with evidence converging from multiple lines of investigation. Postmortem studies show significantly decreased CREB protein levels and DNA-binding activity in the cingulate gyrus of schizophrenic patients. CREB serves as a convergent signaling molecule for dopamine receptor signaling—D1 receptor stimulation increases CREB phosphorylation via cAMP/PKA pathways, while D2 receptor modulation has more complex effects depending on the duration of exposure. Additionally, CREB regulates expression of brain-derived neurotrophic factor (BDNF), which is implicated in schizophrenia, and is itself phosphorylated by Akt and GSK3β, kinases that are modulated by schizophrenia susceptibility genes such as DISC1, neuregulin-1, and dysbindin-1.

Cancer and Oncogenic Transformations

CREB family members have emerged as important players in oncogenesis and cancer progression, with implications for therapeutic development. In clear cell sarcoma, a chromosomal translocation results in fusion of the ATF1 gene with the Ewing's sarcoma protein gene, producing an oncogenic fusion protein that promotes tumor viability. CREB and ATF1 are also upregulated in metastatic melanoma cells, and disruption of ATF1 function suppresses their tumorigenicity and metastatic potential in nude mice. Beyond these specific malignancies, CREB is overexpressed in a diverse group of hematological malignancies and solid tumors, where it promotes cell survival and proliferation through regulation of anti-apoptotic genes and metabolic pathways.

The role of CREB family proteins in the cellular response to ionizing radiation has important implications for both cancer therapy and space radiation risk assessment. CREB is modulated following irradiation and interacts with key radiation-responsive transcription factors including NF-κB and p53, influencing the critical decision between cell death and survival after radiation exposure. In the context of space flight, where radiation carcinogenesis represents a "red" risk due to high likelihood of occurrence, understanding CREB's role in the response to galactic cosmic rays and solar particle events has become a priority for NASA and other space agencies. This research may lead to improved radioprotective strategies and enhanced understanding of radiation-induced carcinogenesis.

Strategic Approaches for Therapeutic Intervention

Several strategic approaches have been developed to target CREB family signaling for therapeutic purposes. Small molecule inhibitors that disrupt the CREB-CBP interaction or inhibit CREB phosphorylation represent promising avenues, particularly for cancer applications. The intracellular expression of inhibitory scFv antibody fragments that prevent ATF1 and CREB DNA binding provides a highly specific means to inhibit their function, as demonstrated by reduced CRE-driven reporter expression and suppressed tumorigenicity in metastatic melanoma models. For neurological disorders, strategies that enhance CREB activity or expression may have therapeutic value, as suggested by studies showing that CREB overexpression in the dentate gyrus produces antidepressant-like effects in rodent models.

The development of CREB-targeted therapies must account for the complex functional relationships between family members and their context-dependent roles. For instance, in tumors with high CREB1/ATF1 expression, targeting glutathione metabolism by inhibiting GCLM or inducing oxidative stress represents a potential therapeutic approach that exploits the newly discovered role of these factors in regulating cellular redox state. As our understanding of CREB family biology continues to advance, particularly through elucidation of cell-type and tissue-specific functions, more sophisticated therapeutic strategies will likely emerge that can selectively modulate specific aspects of CREB signaling while minimizing off-target effects.

Conclusion and Future Perspectives

The CREB family of transcription factors represents a paradigm for understanding how structurally related proteins can achieve both specialized functions and maintain backup redundancy within critical signaling networks. The high degree of homology in their DNA-binding and dimerization domains enables functional compensation, as dramatically demonstrated by the early embryonic lethality of CREB/ATF1 double knockouts compared to the viability of single mutants. However, their non-identical expression patterns and likely differences in post-translational regulation and protein-protein interactions create a sophisticated regulatory network that allows for both redundancy and specificity in different physiological contexts.

Future research directions will need to address several outstanding questions in the field: How do the various post-translational modifications of CREB family members integrate to produce specific transcriptional outputs? What mechanisms determine whether CREB homodimers versus CREB/ATF1 heterodimers form in different cellular contexts, and what are the functional consequences of these different dimerization states? How do the various splicing isoforms of CREB and CREM contribute to fine-tuning the transcriptional response to different signals? Answering these questions will require continued development of sophisticated experimental approaches, including single-cell analysis of CREB activation, structural studies of full-length proteins, and conditional genetic models that allow tissue-specific and temporal control of CREB family function.

Comprehensive Technical Guide: CREB Phosphorylation at Ser133 and Activation Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to CREB and Its Biological Significance

The cAMP Response Element-Binding Protein (CREB) is a fundamental transcription factor that serves as a critical regulator of gene expression in response to diverse cellular signals. Discovered originally in the rat brain, CREB belongs to the leucine zipper transcription factor family and has a molecular weight of approximately 43 kDa, with genes consisting of 11 exons in both humans and animals. CREB functions as a nodal point where multiple signaling pathways converge to regulate genes involved in various physiological processes, including neuronal plasticity, memory formation, cell survival, and metabolic regulation. The importance of CREB in cognitive functions is evidenced by studies showing that alterations in CREB activity produce bidirectional effects on spatial memory performance, while viral overexpression of CREB enhances fear learning, establishing its crucial role in memory processes [1].

The canonical view of CREB activation revolves around post-translational modifications, particularly phosphorylation at specific serine residues. CREB binds to over 30,000 cAMP Response Element (CRE) sites in the genome and regulates more than 5,000 target genes, representing approximately one quarter of the human genome. This broad regulatory capacity underscores CREB's fundamental role in cellular adaptation to environmental changes. The protein's activity has been implicated in various pathological conditions when dysregulated, including neurodegenerative disorders, cancer, metabolic syndromes, and immune dysfunctions, making it a compelling target for therapeutic interventions across multiple disease domains [1].

CREB Structure and Functional Domains

Domain Architecture

CREB possesses a modular structure consisting of several functionally specialized domains that work in concert to regulate its transcriptional activity:

  • Kinase-Inducible Domain (KID): This domain contains the critical Ser133 residue whose phosphorylation was traditionally considered essential for CREB activation. The KID domain is unstructured until it interacts with binding partners, undergoing induced folding upon phosphorylation.
  • Glutamine-Rich Domains (Q1 and Q2): These regions facilitate transcriptional activation by interacting with components of the basal transcriptional machinery.
  • DNA-Binding Domain: This basic region leucine zipper (bZIP) domain mediates sequence-specific DNA binding to cAMP response elements (CREs) in target gene promoters. This domain enables CREB to form homodimers or heterodimers with other bZIP family members.
  • Coactivator Interaction Regions: These structural elements allow CREB to recruit various coactivators, including the CREB-binding protein (CBP) and its homolog p300, which possess histone acetyltransferase activity that modifies chromatin structure [2] [3].
Structural Basis of Activation

The transition from inactive to transcriptionally active CREB involves conformational changes primarily triggered by post-translational modifications. In the unphosphorylated state, CREB can bind DNA but has limited transcriptional activation capacity. Phosphorylation at Ser133 induces a structural rearrangement in the KID domain that creates a high-affinity binding surface for the KIX domain of CBP/p300. This recruitment of coactivators facilitates the assembly of additional transcriptional components, including histone modifiers and chromatin remodelers, ultimately leading to enhanced transcription of target genes. Recent evidence suggests that alternative activation mechanisms exist that can bypass the requirement for Ser133 phosphorylation, indicating greater complexity in CREB regulation than previously appreciated [2] [1].

Classical Activation Mechanism: Ser133 Phosphorylation

The Phosphorylation-Dependent Pathway

The canonical activation pathway of CREB involves phosphorylation at Ser133 residue within the kinase-inducible domain (KID). This post-translational modification serves as a molecular switch that enables CREB to transition from a transcriptionally inert state to an active one. The process begins when extracellular signals, such as hormones, growth factors, or neuronal activity, trigger the activation of intracellular kinase cascades. These signals elevate second messengers including cAMP, calcium, or diacylglycerol, which in turn activate specific protein kinases that converge on CREB [2].

Protein Kinase A (PKA) represents the prototypical kinase responsible for CREB phosphorylation at Ser133 in response to elevated cAMP levels. However, multiple other kinases can also target this residue under different signaling contexts, including Calcium/Calmodulin-dependent Kinases (CaMK I, II, and IV), Protein Kinase C (PKC), Mitogen-Activated Protein Kinases (MAPKs), Akt, and AMP-dependent Protein Kinase (AMPK). This multiplicity of regulatory kinases allows CREB to integrate information from diverse signaling pathways, functioning as a coincidence detector in cellular signaling networks [3] [4].

Coactivator Recruitment and Transcriptional Activation

Phosphorylation of CREB at Ser133 initiates a critical protein-protein interaction by creating a binding surface for the KIX domain of the coactivator proteins CBP and p300. Structural studies have revealed that phospho-Ser133 forms direct contacts with specific residues in KIX, particularly Arg-600, which is conserved in the CBP-related protein p300. These contacts are further stabilized by hydrophobic residues in the kinase-inducible domain that flank phospho-Ser133. This interaction is conceptually analogous to phosphotyrosine recognition by SH2 domains in tyrosine kinase pathways, demonstrating that serine/threonine kinase pathways also utilize specific protein interaction motifs for phosphorylated amino acids [2].

The recruitment of CBP/p300 to phosphorylated CREB provides histone acetyltransferase (HAT) activity to the transcriptional complex, leading to chromatin relaxation through histone acetylation. Additionally, CBP/p300 serves as a scaffolding protein that recruits other components of the transcriptional machinery, including RNA polymerase II and associated factors. This assembly ultimately results in the transcriptional activation of CRE-containing genes, which include important regulators such as brain-derived neurotrophic factor (BDNF), c-Fos, and somatostatin, among many others [2] [3].

Phosphorylation-Independent Activation Mechanisms

Emerging Paradigms in CREB Regulation

Contrary to the long-established model that Ser133 phosphorylation is absolutely required for CREB activation, recent genetic evidence has challenged this dogma. Studies using knock-in mice with a Ser133-to-Alanine mutation (S133A) that prevents phosphorylation at this site have yielded surprising results. These mutant mice exhibit normal CREB-mediated gene transcription for numerous genes implicated in learning and memory processes. Furthermore, they show no deficits in hippocampus- or striatum-dependent learning, indicating that CREB phosphorylation at Ser133 is not necessary for these fundamental CREB-mediated functions [1].

This paradoxical observation suggests the existence of alternative activation mechanisms that can compensate for or bypass the requirement for Ser133 phosphorylation. One proposed mechanism involves the transducer of regulated CREB (TORC) family of coactivators, particularly TORC1, which can enhance CREB-dependent transcription independently of Ser133 phosphorylation. In this model, TORC1 may facilitate the recruitment of basal transcription factors or modify chromatin structure through interactions with other transcriptional co-regulators. Additionally, post-translational modifications at other sites, such as acetylation, may modulate CREB activity in a phosphorylation-independent manner [5] [1].

Context-Dependent Activation Mechanisms

The relative importance of phosphorylation-dependent versus independent mechanisms appears to vary depending on cellular context and the nature of the stimulus. Cell type-specific factors, including the expression of distinct CREB isoforms and tissue-specific coactivators, likely influence which activation pathway predominates. For instance, in certain neuronal subpopulations, CREB may be primarily regulated through phosphorylation-dependent mechanisms, while in other cell types, alternative pathways may be more significant. This contextual regulation allows for finer control of CREB activity in different physiological settings and may explain some of the contradictory findings in the literature regarding CREB activation requirements [5] [1].

Table 1: Key Experimental Findings on CREB Ser133 Phosphorylation

Experimental Approach Key Finding Interpretation Reference
S133A knock-in mice Normal fear conditioning and spatial learning Ser133 phosphorylation not required for learning and memory [1]
S133A knock-in mice Normal CREB binding to CRE sites DNA binding occurs independently of Ser133 phosphorylation [1]
S133A knock-in mice Normal transcription of CREB target genes Gene transcription can occur without Ser133 phosphorylation [1]
Structural studies Phospho-Ser133 contacts Arg-600 in CBP KIX domain Molecular basis for phosphorylation-dependent coactivator recruitment [2]
HaloCHIP-chip CREB binds bidirectional promoters, often downstream of TSS Novel genome-wide binding preferences discovered [5]

Experimental Approaches for Studying CREB Signaling

Methodologies for Mapping CREB-DNA Interactions

Advanced genomic technologies have revolutionized our ability to study CREB-DNA interactions on a genome-wide scale. The HaloCHIP-chip method represents an antibody-free alternative to traditional chromatin immunoprecipitation (ChIP) that utilizes a HaloTag fusion protein instead of antibodies. This approach involves expressing a HaloTag-CREB fusion protein in mammalian cells, crosslinking protein-DNA complexes with formaldehyde, and directly capturing complexes via covalent binding to a HaloTag-specific resin (HaloLink). After extensive washing to remove non-specific associations, the crosslinks are reversed to release bound DNA fragments for analysis. This method offers advantages in specificity and reduces background compared to antibody-based approaches [5].

High-throughput reporter assays complement binding studies by functionally assessing the transcriptional potential of CREB-bound promoters. These assays utilize a 384-well format to measure the activity of thousands of human promoters fused to a luciferase reporter gene. Upon transient delivery to living cells and CREB binding to the promoter region, luciferase activation is quantitatively measured before and after stimulation. This enables real-time monitoring of transcriptional activation from promoter-reporter constructs following pathway stimulation, providing direct functional data to correlate with binding studies [5].

Computational and Systems Biology Approaches

CellNOptR is an open-source R software package designed for building predictive logic models of signaling networks by training networks derived from prior knowledge to signaling data, typically phosphoproteomic data. This tool features different logic formalisms, from Boolean models to differential equations, in a common framework. The approach involves importing a prior knowledge network (PKN) and experimental data, processing the network through compression and expansion steps, and then training the model by searching for sub-models that minimize an optimization function balancing fit to data and model size. This method allows researchers to generate context-specific models of CREB signaling that can predict the effects of perturbations [6].

Table 2: Experimental Methods for Studying CREB Signaling

Method Principle Applications Advantages
HaloCHIP-chip Fusion protein-based chromatin immunoprecipitation Genome-wide mapping of CREB binding sites Antibody-free; specific capture; low background
High-throughput reporter assays Promoter-luciferase constructs in 384-well format Functional assessment of CREB-bound promoters Quantitative; real-time monitoring; high sensitivity
CellNOptR Logic modeling trained to phosphoproteomic data Predictive modeling of CREB signaling networks Context-specific; predictive capability; handles complexity
Quantitative PCR Measurement of CREB target gene expression Validation of transcriptional outcomes Sensitive; quantitative; well-established
Western blotting Protein detection with phospho-specific antibodies Assessment of CREB phosphorylation states Specific; semi-quantitative; widely accessible

CREB Signaling Pathways and Regulatory Networks

The following diagram illustrates the core CREB activation pathway, integrating both classical phosphorylation-dependent mechanisms and alternative phosphorylation-independent pathways:

creb_pathway cluster_inputs Input Signals cluster_kinases Kinases cAMP cAMP PKA PKA cAMP->PKA Calcium Calcium CaMK CaMK Calcium->CaMK GrowthFactors GrowthFactors MAPK MAPK GrowthFactors->MAPK NeuronalActivity NeuronalActivity Akt Akt NeuronalActivity->Akt CREB_phospho CREB (pSer133) PKA->CREB_phospho Phosphorylation CaMK->CREB_phospho Phosphorylation MAPK->CREB_phospho Phosphorylation Akt->CREB_phospho Phosphorylation CREB_inactive CREB (Inactive) CREB_inactive->CREB_phospho CBP CBP/p300 CREB_phospho->CBP Recruits CREB_active CREB (Active) Transcription Target Gene Transcription CREB_active->Transcription CBP->CREB_active TORC1 TORC1 TORC1->CREB_active Binds Independently of pSer133

Figure 1: CREB Activation Pathways - This diagram illustrates both the classical phosphorylation-dependent pathway (green) and alternative phosphorylation-independent mechanisms (blue) for CREB activation. Extracellular signals activate various kinases that phosphorylate CREB at Ser133, enabling CBP/p300 recruitment. Alternatively, TORC1 can activate CREB independently of Ser133 phosphorylation.

Tissue-Specific Functions and Pathological Implications

CREB in Neural and Cognitive Function

In the nervous system, CREB serves as a master regulator of processes underlying neural plasticity and cognitive function. Evidence from species ranging from Aplysia to humans indicates that CREB is critical for long-term memory formation. CREB activation in neurons leads to the transcription of genes involved in synaptic plasticity, including those encoding brain-derived neurotrophic factor (BDNF), tyrosine hydroxylase, and various synaptic proteins. The role of CREB in learning and memory is further supported by studies showing that CREB mutant mice exhibit deficits in contextual and cued fear learning, while viral overexpression of CREB enhances fear learning [1].

Physical exercise, particularly high-intensity training (HIT), has been shown to activate CREB signaling in the brain. HIT protocols (characterized by >90% of VO2 max) increase CREB phosphorylation and synthesis, which in turn triggers molecular cross-talk that improves neurogenesis, long-term potentiation, and synaptogenesis. HIT-induced activation of the sympathetic nervous system releases catecholamines that activate protein kinase A, leading to CREB phosphorylation. This cascade ultimately enhances cognitive functions and memory through the regulation of downstream targets like BDNF [3] [4].

CREB in Immune Regulation

Recent research has revealed novel functions for CREB in the immune system, particularly in the regulation of regulatory T cells (Tregs). Studies using Foxp3creCREBfl/fl mice with Treg-specific CREB deletion demonstrated that CREB regulates Foxp3+ST-2+ Tregs with enhanced IL-10 production. CREB fulfills dual roles in Tregs: it promotes Foxp3 expression under steady-state conditions, and in cooperation with CREM, it restricts chromatin accessibility at the ST2 locus, thereby modulating IL-33-driven immune responses. This dual regulation balances FoxP3-dependent Treg stability with IL-10-mediated suppression of inflammation, highlighting CREB's complex role in immune homeostasis [7].

The following diagram illustrates the experimental workflow for genome-wide analysis of CREB binding and function using integrated HaloCHIP-chip and reporter assays:

experimental_workflow HaloTag HaloTag-CREB Expression Crosslinking Formaldehyde Crosslinking HaloTag->Crosslinking Capture Covalent Capture on HaloLink Resin Crosslinking->Capture Wash Stringent Washing Capture->Wash Reverse Reverse Crosslinks Wash->Reverse DNA_isolation DNA Isolation Reverse->DNA_isolation Microarray Microarray Hybridization DNA_isolation->Microarray PCR qPCR Validation DNA_isolation->PCR Binding_sites CREB Binding Sites Microarray->Binding_sites PCR->Binding_sites Reporter Reporter Assays Functional_data Functional Activity Reporter->Functional_data Binding_sites->Reporter Promoter Selection Integrated Integrated Model Binding_sites->Integrated Functional_data->Integrated

Figure 2: HaloCHIP-chip Experimental Workflow - This diagram outlines the key steps in the HaloCHIP-chip method for genome-wide mapping of CREB binding sites, from HaloTag-CREB expression to integrated analysis of binding and functional data.

Therapeutic Implications and Future Directions

CREB as a Therapeutic Target

The central role of CREB in numerous physiological processes and disease states makes it an attractive therapeutic target for various conditions. In neurological disorders, enhancing CREB function may potentially improve cognitive deficits in conditions such as Alzheimer's disease and age-related cognitive decline. The connection between high-intensity training and CREB activation in the brain suggests that non-pharmacological interventions could be developed to modulate CREB activity therapeutically. However, the ubiquitous expression of CREB and its involvement in multiple tissues presents challenges for targeted therapies, necessitating approaches that achieve tissue-specific modulation [3] [4].

In cancer biology, CREB has been implicated in tumor progression and survival in certain contexts, suggesting that CREB inhibition might have therapeutic value in specific cancer types. Conversely, in neurodegenerative conditions, CREB activation may promote neuronal survival and enhance cognitive function. The development of small molecule modulators that specifically affect CREB's interaction with particular coactivators or that display tissue-specific activity represents a promising avenue for future therapeutic development. The complexity of CREB regulation, including both phosphorylation-dependent and independent mechanisms, provides multiple potential points for therapeutic intervention [2] [1].

Unresolved Questions and Research Challenges

Despite significant advances in understanding CREB biology, several fundamental questions remain unanswered. The precise circumstances under which phosphorylation-independent mechanisms predominate over classical activation pathways require further elucidation. The context-specific functions of CREB in different tissues and under various physiological conditions represent another area needing deeper investigation. Additionally, the complex interplay between CREB and other transcription factors in regulating gene networks demands more sophisticated analytical approaches [5] [1].

Future research directions should focus on developing more precise tools for monitoring and manipulating CREB activity in specific cell types and subcellular compartments. The integration of multi-omics approaches—including genomics, transcriptomics, proteomics, and epigenomics—will provide a more comprehensive understanding of CREB's diverse functions. Furthermore, advancing our knowledge of the structural basis of both phosphorylation-dependent and independent activation mechanisms will facilitate the rational design of targeted therapies for conditions involving CREB dysregulation [5] [6] [1].

Conclusion

CREB represents a paradigm for understanding how transcription factors integrate diverse signals to regulate gene expression programs underlying complex physiological processes. While the classical model of CREB activation centered on Ser133 phosphorylation remains fundamentally important, emerging evidence reveals unexpected complexity, including phosphorylation-independent mechanisms that challenge traditional views. The development of advanced experimental approaches—including HaloCHIP-chip for mapping binding sites, high-throughput reporter assays for functional assessment, and computational modeling for predictive insights—has significantly expanded our understanding of CREB biology.

References

Comprehensive Technical Guide: The cAMP Response Element (CRE) DNA Binding Site

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to CRE Biology and Mechanism

The cAMP Response Element (CRE) is a fundamental cis-regulatory DNA sequence that plays a pivotal role in eukaryotic gene regulation. First identified in 1987 through studies of the somatostatin gene, CRE serves as the binding site for a specific class of transcription factors, most notably the cAMP response element-binding protein (CREB) [1]. The core CRE consensus sequence is the highly conserved 8-base pair palindromic motif 5'-TGACGTCA-3', which is typically located in the promoter or enhancer regions of target genes [1]. This sequence specificity ensures selective recognition by CREB and related transcription factors, allowing for precise transcriptional control in response to diverse cellular signals.

The CRE-CREB signaling axis represents a crucial intracellular pathway that converts external stimuli into specific gene expression programs. When extracellular signals—such as hormones, neurotransmitters, or growth factors—activate G-protein-coupled receptors, they trigger the production of the second messenger cyclic AMP (cAMP). This activation cascade leads to the phosphorylation of CREB at a critical residue, Serine 133, which enables the recruitment of coactivators like CREB-binding protein (CBP) and initiates transcription of CRE-containing genes [1] [2]. This pathway regulates the expression of numerous genes involved in critical biological processes, including neurotransmitter synthesis (tyrosine hydroxylase), neuronal survival and plasticity (BDNF), and cellular timekeeping (PER1, PER2) [1].

CRE-CREB Signaling Pathway Mechanism

The signaling pathway that activates CREB through CRE is a meticulously regulated process that translates extracellular signals into precise transcriptional responses. This section details the key molecular steps and components of this pathway, with Figure 1 providing a comprehensive visual overview of the entire cascade.

  • Signal Initiation and Second Messenger Production: The pathway begins when extracellular first messengers (hormones, neurotransmitters, or growth factors) bind to their corresponding G-protein-coupled receptors (GPCRs) on the cell surface. This binding activates the receptor, which in turn stimulates adenylyl cyclase (AC) to convert adenosine triphosphate (ATP) into the critical second messenger cyclic AMP (cAMP) [2]. The resulting rise in intracellular cAMP concentration represents the primary signaling event that propagates the extracellular signal inward.

  • Kinase Activation and Nuclear Translocation: The increased cAMP levels lead to the activation of cAMP-dependent protein kinase (PKA). In its inactive state, PKA exists as a tetramer comprising two regulatory and two catalytic subunits. cAMP binding causes the dissociation of these subunits, releasing the catalytic subunits that then translocate into the nucleus [2]. This spatial relocation is essential for the subsequent phosphorylation events that occur on chromatin.

  • CREB Phosphorylation and Transcriptional Activation: Within the nucleus, the PKA catalytic subunits phosphorylate CREB at serine residue 133 (Ser133). This phosphorylation induces a conformational change in CREB that enables the recruitment of the transcriptional coactivator CREB-binding protein (CBP) and its paralog p300 [1]. The CREB-CBP complex then recruits additional components of the basal transcription machinery (including RNA polymerase II) to initiate transcription of target genes containing CRE motifs in their regulatory regions [1] [2].

  • Signal Termination and Regulatory Dynamics: The CREB signaling pathway is subject to multiple layers of regulation to ensure appropriate signal duration and magnitude. Phosphodiesterases (PDEs) catalyze the hydrolysis of cAMP to AMP, thereby terminating the initial activation signal [2]. Additionally, CREB activity can be modulated by phosphorylation at other sites (e.g., Ser142, Ser143) by different kinases, including Ca2+/calmodulin-dependent kinases, which can either enhance or inhibit CREB function depending on cellular context [1]. This complex regulation allows the CREB pathway to integrate diverse signals and generate appropriate transcriptional outputs.

Figure 1: The cAMP-PKA-CREB-CRE Signaling Pathway. This diagram illustrates the molecular cascade from extracellular signal detection to target gene expression, highlighting key steps including second messenger production, kinase activation, nuclear translocation, and transcriptional initiation [1] [2].

Quantitative Data and Molecular Characteristics

CREB Protein Family and Genomic Distribution

The CREB family encompasses several related proteins encoded by distinct genes that share structural and functional similarities. Table 1 provides a comprehensive overview of the primary CREB family members, their genetic loci, and functional characteristics. These proteins function as basic leucine zipper (bZIP) transcription factors characterized by a C-terminal DNA-binding domain that facilitates dimerization and sequence-specific recognition of the CRE motif [1].

Table 1: CREB Protein Family Members and Characteristics

Gene Symbol Gene Name Protein Name Chromosomal Location (Human) Functional Notes
CREB1 cAMP responsive element binding protein 1 CREB 2q32.3 Primary mediator of cAMP-responsive transcription; widely expressed
CREM cAMP responsive element modulator CREM 10p11.21 Generates both activators and repressors through alternative splicing
ATF1 Activating transcription factor 1 ATF-1 12q13.12 Phosphorylated by PKA; forms heterodimers with CREB

The CRE motif itself exhibits a specific genomic distribution that influences its functional potential. There are approximately 750,000 palindromic and half-site CREs distributed throughout the human genome, though the majority remain unbound under normal physiological conditions [1]. This limited accessibility is largely due to cytosine methylation, which physically obstructs protein binding to CRE sites and represents an important epigenetic regulatory mechanism [1].

Detection Methods and Analytical Approaches

The study of CRE-CREB signaling requires sophisticated methodological approaches to quantify various components of the pathway. Table 2 summarizes the primary detection methods and their key characteristics for analyzing cAMP, PKA, and CREB, which represent the core components of this signaling cascade.

Table 2: Detection Methods for CRE-CREB Signaling Pathway Components

Analyte Detection Method Key Features Sensitivity Applications
cAMP Radioimmunoassay (RIA) Historical reference method; competitive binding with radionuclide-labeled antigen High Early biological sample detection
ELISA (Enzyme-Linked Immunosorbent Assay) Non-radioactive; uses HRP-labeled cAMP conjugate; often requires sample acetylation Moderate-High High-throughput screening
LANCE-cAMP Assay Homogeneous time-resolved fluorescence resonance energy transfer (HTRF) High Real-time cellular monitoring
HPLC-MS High separation capability with mass spectrometry detection Very High Reference method; precise quantification
PKA Western Blot Detects PKA protein expression and phosphorylation using specific antibodies Moderate Protein expression analysis
Non-radioactive Protein Kinase Assay Uses biotin-streptavidin binding with fluorescent peptide substrate Moderate-High Kinase activity measurement
RT-PCR Measures PKA mRNA expression levels with specific primers Moderate Gene expression studies
CREB Phospho-Specific Western Blot Antibodies specific to CREB phosphorylated at Ser133 Moderate-High Activation status assessment
Immunofluorescence Visualizes subcellular localization of CREB and p-CREB Moderate Spatial distribution studies
ChIP-seq (Chromatin Immunoprecipitation) Identifies genome-wide CREB binding sites High Genomic binding profiling
CREB Phosphorylation Sites and Functional Impact

CREB contains multiple phosphorylation sites that fine-tune its transcriptional activity, with Ser133 representing the most critical and well-characterized residue. Table 3 details the major phosphorylation sites, their modifying kinases, and the functional consequences of phosphorylation.

Table 3: CREB Phosphorylation Sites and Regulatory Kinases

Phosphorylation Site Modifying Kinases Functional Consequence Biological Context
Serine 133 PKA, CaMKII, CaMKIV, RSK2 Induces conformational change enabling CBP/p300 recruitment; required for transcriptional activation Response to cAMP and calcium signals
Serine 142 CK1, CK2 Can either enhance or repress activity depending on cellular context; regulates circadian function Circadian rhythm regulation
Serine 143 CK1, CK2 Modulates DNA binding affinity; can influence dimerization stability Stress response pathways

Experimental Protocols and Methodologies

cAMP Detection Using ELISA

The ELISA method provides a robust, non-radioactive approach for quantifying intracellular cAMP levels in response to various stimuli [2].

  • Sample Preparation and Acetylation: Culture cells under experimental conditions and stimulate with appropriate agonists (e.g., forskolin for direct AC activation). Prepare cell lysates using 0.1M HCl containing 0.1% Triton X-100. For enhanced sensitivity, acetylate samples and standards by adding triethylamine and acetic anhydride (typically 1:2 ratio) to the reaction mixture. This acetylation step significantly improves the assay's detection limit by increasing antibody affinity [2].

  • Immunoassay Procedure: Add standards or acetylated samples to microplate wells coated with anti-cAMP antibody. Simultaneously add HRP-conjugated cAMP to compete with cellular cAMP for antibody binding sites. Incubate for 2-3 hours at room temperature with gentle shaking. Wash plates thoroughly to remove unbound components. Add tetramethylbenzidine (TMB) substrate solution and incubate for 30 minutes in the dark. Stop the reaction with stop solution and measure absorbance at 450nm within 30 minutes [2].

  • Data Analysis: Generate a standard curve using known concentrations of cAMP (typically 0.78-100 pmol/mL). Perform four-parameter logistic curve fitting to calculate cAMP concentrations in unknown samples. Normalize values to total protein content as determined by BCA or Bradford assay [2].

PKA Activity Measurement Using Non-radioactive Assay

This protocol describes a safe, non-radioactive method for determining PKA activity using a biotin-streptavidin based system with fluorescent detection [2].

  • Sample Preparation and Reaction Setup: Prepare cell or tissue extracts in lysis buffer containing protease and phosphatase inhibitors. Incubate samples with biotinylated peptide substrate (e.g., Kempptide) in reaction buffer (containing MgATP, cAMP, and DTT) for 30 minutes at 30°C. Include controls without cell lysate (blank) and with purified active PKA (positive control). Terminate the phosphorylation reaction by adding EDTA or specific PKA inhibitor PKI [2].

  • Detection and Quantification: Transfer reactions to streptavidin-coated plates and incubate for 60 minutes to capture biotinylated substrates. Wash to remove unbound components. Add primary antibody specific to phosphorylated substrate, followed by HRP-conjugated secondary antibody. Alternatively, use a fluorescently-labeled secondary antibody for direct detection. Develop with appropriate substrate (chemiluminescent or fluorescent) and measure using a plate reader. Calculate PKA activity based on the standard curve generated with known PKA concentrations [2].

  • Data Interpretation: Express PKA activity as pmol phosphate incorporated per minute per mg of total protein. Compare stimulated versus basal activity ratios to assess pathway activation. Include cAMP-free conditions to measure non-specific phosphorylation [2].

CREB Phosphorylation Analysis via Western Blot

This protocol details the detection and quantification of CREB phosphorylation at Ser133, the key indicator of CREB activation [2].

  • Protein Extraction and Electrophoresis: Prepare nuclear extracts from treated cells using hypotonic lysis followed by high-salt extraction. Quantify protein concentration using BCA assay. Separate 20-50μg of nuclear protein by SDS-PAGE (10-12% gel) at 100-120V for 1-2 hours. Include pre-stained molecular weight markers and positive controls (e.g., forskolin-treated cell extracts) [2].

  • Membrane Transfer and Blocking: Transfer proteins to PVDF or nitrocellulose membranes at 100V for 60-90 minutes at 4°C. Block membranes with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific binding [2].

  • Immunoblotting and Detection: Incubate membranes with primary antibodies overnight at 4°C: phospho-CREB (Ser133) antibody (1:1000) and total CREB antibody (1:1000) for normalization. Wash membranes 3× with TBST, then incubate with appropriate HRP-conjugated secondary antibodies (1:2000-5000) for 1 hour at room temperature. Detect using enhanced chemiluminescence substrate and image with digital imaging system. Quantify band intensities using image analysis software and calculate p-CREB/CREB ratios for statistical analysis [2].

Advanced Computational and Research Applications

Computational Identification of CREs and Regulatory Elements

Advanced computational methods have revolutionized our ability to identify CREs and understand their functional roles in gene regulation. The CREATE framework represents a cutting-edge approach that integrates multiple data types for comprehensive CRE identification [3]. This multimodal deep learning model combines genomic sequences, chromatin accessibility data (e.g., ATAC-seq), and chromatin interaction information (e.g., Hi-C) to generate discrete CRE embeddings that enable accurate classification of different CRE types, including enhancers, silencers, promoters, and insulators [3]. CREATE employs a Vector Quantized Variational AutoEncoder (VQ-VAE) architecture that distills multi-omics data into a discrete embedding space, capturing nuanced differences between various CRE types with significantly higher accuracy (auROC: 0.964 ± 0.002 in K562 cells) than previous sequence-based methods [3].

The workflow for computational CRE identification typically involves several key stages, as illustrated in Figure 2. Initially, multi-omics data integration combines sequence information with epigenetic features. The encoder module processes these inputs to create unified representations, which are then transformed into discrete embeddings through the vector quantization module. These embeddings are subsequently decoded and classified to identify specific CRE types and their potential functions [3]. This approach is particularly valuable for identifying cell-type-specific CREs and understanding how genetic variations in these regions contribute to disease pathogenesis, thereby facilitating drug target identification [3].

Figure 2: Computational Workflow for CRE Identification Using the CREATE Framework. This diagram illustrates the multi-omics data integration and processing steps for identifying and classifying cis-regulatory elements through deep learning approaches [3].

Novel CRE Discovery in Environmental Adaptation Research

Research on euryhaline tilapia (Oreochromis mossambicus) has demonstrated an innovative approach for identifying novel CREs involved in environmental adaptation. This methodology combines quantitative proteomics with computational motif discovery to identify functional CREs that mediate hyperosmotic stress responses [4]. The experimental workflow begins with exposing tilapia brain (OmB) cells to hyperosmotic stress (650 mOsmol/kg) for 24 hours, followed by treatment with the transcription inhibitor actinomycin D to distinguish transcriptionally-regulated proteins from those regulated post-transcriptionally [4].

Mass spectrometric analysis using Data-Independent Acquisition (DIA/SWATH-MS) identified 19 proteins that were transcriptionally upregulated during hyperosmotic challenge. Researchers then extracted the extended promoter regions (approximately 5 kb upstream to intron 1) of the corresponding genes and used motif discovery tools (STREME) from the MEME suite to identify common regulatory motifs [4]. This approach identified STREME1 as a novel functional CRE that mediates salinity stress response, which represents a binding site for Forkhead box L1 (FoxL1) transcription factors [4]. Functional validation through site-directed mutagenesis confirmed that STREME1 is required for hyperosmotic induction of target genes like clic2 and upp1, establishing a direct link between this novel CRE and environmental adaptation [4].

Research Implications and Therapeutic Applications

The CRE-CREB signaling pathway has profound implications for understanding disease mechanisms and developing targeted therapies. In the nervous system, CREB dysfunction is implicated in several neurological disorders. Alzheimer's disease pathology involves downregulation of CREB function, and strategies to increase CREB expression are being explored as potential therapeutic interventions [1]. In Huntington's disease, disturbed CREB function contributes to disease progression, while abnormalities in CREB-binding protein (CBP) are associated with Rubinstein-Taybi syndrome [1]. Furthermore, evidence suggests that under-functioning of CREB is associated with major depressive disorder, with post-mortem studies revealing reduced CREB concentrations in the cortices of untreated depressed patients compared to both healthy controls and antidepressant-treated patients [1].

Beyond neurological conditions, CREB plays significant roles in other pathological processes. CREB is implicated in the development of drug addiction and psychological dependence, making it a potential target for addiction therapies [1]. Additionally, CREB is involved in the growth of certain cancers and represents a potential oncogenic transcription factor in various malignancies [1]. The pathway's involvement in circadian rhythm regulation through light-induced phosphorylation that regulates PER1 and PER2 expression further expands its therapeutic relevance for sleep disorders and metabolic conditions linked to circadian disruption [1].

From a drug development perspective, the cAMP-CREB pathway offers multiple targeting opportunities. Potential therapeutic strategies include: PDE inhibitors to enhance cAMP signaling; agents that promote CREB phosphorylation or dimerization; and molecules that enhance CREB-CBP interaction. The methodological approaches detailed in this guide—particularly the advanced computational and mass spectrometry-based techniques—provide powerful tools for identifying novel therapeutic targets and validating intervention strategies that modulate this critical signaling pathway.

Conclusion

References

Comprehensive Application Notes and Protocols for CREB-IN-1 TFA in Triple-Negative Breast Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to CREB as a Cancer Therapeutic Target and CREB-IN-1 TFA

The cAMP-response element binding protein (CREB) is a nuclear transcription factor that has emerged as a promising therapeutic target in oncology due to its frequent overexpression and constitutive activation in diverse cancer types. CREB functions as a critical signaling node that integrates inputs from multiple upstream kinases including protein kinase A (PKA), protein kinase B (Akt), and mitogen-activated protein kinases (MAPK). Upon phosphorylation at serine 133, CREB recruits the transcriptional coactivators CREB-binding protein (CBP) and p300, initiating transcription of genes crucial for cell proliferation, survival, and metastasis. In breast cancer, particularly in the aggressive triple-negative subtype, CREB has been shown to drive tumor progression through multiple mechanisms, including the regulation of epithelial-mesenchymal transition and stem cell properties.

This compound is a potent, orally active CREB inhibitor with an IC₅₀ of 0.18 µM against CREB-mediated gene transcription. This small molecule inhibitor specifically disrupts the protein-protein interaction between CREB and its coactivators, effectively blocking the transcriptional activation of CREB-dependent oncogenic pathways. The compound has demonstrated significant anti-proliferative activity in various breast cancer cell lines, with particular potency against triple-negative models, making it a valuable chemical tool for probing CREB biology and a promising candidate for therapeutic development.

Mechanism of Action and Signaling Pathways

Molecular Mechanism of CREB Inhibition

This compound exerts its effects through targeted disruption of the KIX-KID interaction, which is essential for CREB-mediated gene transcription. The kinase-inducible domain (KID) of phosphorylated CREB normally interacts with the KIX domain of CBP/p300 coactivators, initiating assembly of the transcriptional machinery. This compound binds to the KIX domain with high affinity, preventing this critical protein-protein interaction and subsequent recruitment of transcriptional components. This mechanism directly inhibits the expression of CREB-regulated genes involved in cell survival, proliferation, and metabolic adaptation, including Bcl-2, cyclins, and Egr-1.

CREB Signaling Network in Breast Cancer

In breast cancer cells, CREB functions as a central node in multiple oncogenic signaling pathways. Research has identified that CREB1/Lin28/miR-638/VASP forms an interactive network that promotes breast cancer development. CREB1 acts as a transcription factor that binds to the promoter of the Lin28 gene, activating the Lin28/miR-638/VASP pathway while simultaneously directly binding to the VASP promoter to activate its expression. This coordinated regulation drives both proliferation and migration in breast cancer cells, establishing CREB as a master regulator of oncogenic processes. The diagram below illustrates this key signaling network:

G CREB1 CREB1 Lin28 Lin28 CREB1->Lin28 Activates VASP VASP CREB1->VASP Directly Activates miR638 miR638 Lin28->miR638 Inhibits miR638->VASP Inhibits Proliferation Proliferation VASP->Proliferation Migration Migration VASP->Migration

Efficacy Data and Quantitative Activity in Breast Cancer Cell Lines

Anti-proliferative Activity of this compound

This compound demonstrates potent growth inhibitory effects across multiple breast cancer cell lines, with particularly notable activity against triple-negative subtypes. Quantitative assessment of cell proliferation using standardized MTT assays after 72 hours of treatment reveals significant differential sensitivity between breast cancer models.

Table 1: Growth Inhibitory Activity (GI₅₀) of this compound in Breast Cancer Cell Lines

Cell Line Subtype GI₅₀ (µM) Assay Duration Reference
MDA-MB-231 Triple-negative 0.38 ± N/A 72 hours [1]
MDA-MB-468 Triple-negative 0.021 ± N/A 72 hours [1]
MCF-7 Luminal A 2.81 ± 0.35 72 hours [2]

The approximately 18-fold greater potency in MDA-MB-468 cells compared to MDA-MB-231 cells suggests potential subtype-specific factors influencing drug sensitivity, possibly related to differential expression of CREB pathway components or variations in upstream regulatory mechanisms.

CREB Inhibition Potency of 666-15 and Related Compounds

This compound is closely related to the well-characterized CREB inhibitor 666-15, which exhibits exceptional potency in disrupting CREB-mediated gene transcription. Structure-activity relationship studies have identified key structural features essential for optimal CREB inhibition.

Table 2: CREB Inhibition Potency of 666-15 and Structural Analogs

Compound CREB Inhibition IC₅₀ (µM) Structural Features Cellular Activity
666-15 0.081 ± 0.04 Optimized naphthamide derivative Potent anti-cancer activity in vivo
This compound 0.18 ± N/A TFA salt formulation GI₅₀ 0.38 µM (MDA-MB-231)
3a (Parent) 2.22 ± 0.38 Initial lead compound Moderate activity
3h 0.30 ± 0.12 Intermediate analog Improved potency

The development of 666-15 and its analogs represents a significant advancement in targeting transcription factors, historically considered challenging drug targets. The compound's high selectivity for CREB-mediated transcription over other transcription pathways enhances its utility as a targeted therapeutic agent.

Cell Culture Protocols and Spheroid Generation

Standard Two-Dimensional Cell Culture
  • MDA-MB-231 and MDA-MB-468 Cell Maintenance: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂. Cells should be subcultured upon reaching 80-90% confluence using TrypLE reagent for dissociation [3].

  • Cell Thawing and Passage: Rapidly thaw cryopreserved cells in a 37°C water bath, transfer to complete medium, and centrifuge at 290 × g for 3 minutes to remove DMSO. Resuspend cell pellet in fresh complete medium and transfer to T25 culture flasks. Maintain cells for at least one passage before experimental use to ensure recovery and stabilization [3].

Three-Dimensional Spheroid Culture Models

Three-dimensional spheroid models of triple-negative breast cancer provide a more physiologically relevant system for drug testing, exhibiting enhanced resistance to therapeutics and better recapitulating the tumor microenvironment.

  • Microwell Array Spheroid Generation: Prepare 1.5% (w/v) agarose solution in distilled water, autoclave, and add to culture plates after cooling to 65°C. Place sterilized mold on liquid agarose and remove after solidification to create microwells. Seed MDA-MB-231 cells at 2×10⁶ cells/mL into microwell plates and culture for up to 14 days, replacing medium every two days [4].

  • Nunclon Sphera 96-Well Plate Method: Seed cells in Nunclon Sphera 96-well plates at densities ranging from 1,000-10,000 cells per well in 100 µL complete medium. Centrifuge plates at 290 × g for 3 minutes to facilitate cell aggregation. On day 1, add 100 µL complete medium containing 6 µg/mL collagen I (final concentration 3 µg/mL) to each well and centrifuge at 100 × g for 3 minutes. Spheroids are typically ready for experimentation between day 4 (>2,000 cells) and day 7 (<2,000 cells) [3].

Table 3: Characterization of MDA-MB-231 Spheroid Models

Parameter 2D Culture 3D Spheroid Culture Significance
Proliferation Rate High Slower, spatially organized Mimics in vivo tumor growth
Drug Resistance Baseline Increased resistance More clinically relevant for drug testing
EMT Markers Baseline Significantly upregulated Enhanced invasive potential
Proliferation Zonation Uniform Differential zones (hypoxic core) Tissue-like organization
Migratory Capacity Baseline Enhanced after transfer to 2D Metastasis modeling

Experimental Protocols for Assessing Compound Efficacy

Cell Viability and Proliferation Assays
5.1.1 PrestoBlue HS Cell Viability Assay
  • Procedure: On day 4 and day 7 of spheroid culture, warm PrestoBlue HS reagent to room temperature. Add 20 µL reagent to each well containing 200 µL medium using a multichannel pipette, mixing gently by pipetting 2-3 times. Include wells with fresh medium and reagent only as normalization controls. Incubate plate at 37°C for 6 hours, then centrifuge at 290 × g for 3 minutes. Measure fluorescence using a microplate reader with excitation at 560 nm and emission at 590 nm [3].

  • Data Analysis: Export fluorescence values to analysis software, normalize individual values to blank controls, and plot mean values of at least six replicates per condition. Repeat experiments three times for statistical significance [3].

5.1.2 Colony Formation Assay
  • Procedure: Seed cells at 2 × 10² cells/well in 6-well plates and treat with this compound at appropriate concentrations. Culture for approximately 7-10 days until visible colonies form. Fix cells with paraformaldehyde solution and stain with crystal violet solution. Scan and quantify results under a microscope [5].
Migration and Invasion Assessment
5.2.1 Wound Healing (Scratch) Assay
  • Procedure: Culture cells to full confluence in 6-well plates. Create a scratch wound using a sterile pipette tip. Wash cells to remove debris and add fresh medium containing this compound at desired concentrations. Capture images at 0, 24, and 48 hours at the same location. Quantify migration distance using image analysis software [5] [4].
5.2.2 Transwell Migration and Invasion Assay
  • Migration Assay: Seed 5 × 10⁴ cells in 500 µL serum-free medium in the upper chamber of 24-well inserts. Add 1640 medium with 10% FBS to the lower chamber as a chemoattractant. After 24 hours incubation, wipe cells from the upper side, fix with cold methanol, and stain with 0.1% crystal violet. Count cells in 10 random fields under 100× magnification [4].

  • Invasion Assay: Coat Transwell membranes with Matrigel before seeding cells. Follow the same procedure as migration assay, allowing 24-48 hours for invasion through the Matrigel barrier [4].

Live/Dead Staining and Visualization
  • Procedure: Prepare working solution containing Calcein AM (1 µM) and EthD-1 (2 µM) in fresh medium for simultaneous detection of live (green) and dead (red) cells. Add NucBlue Live ReadyProbes Reagent (2 drops per mL) for nuclear staining. Replace spent medium in spheroid cultures 1:1 with working solution and incubate at 37°C for 3 hours. Wash twice with PBS + 5% FBS, centrifuging at 290 × g for 3 minutes between washes. Resuspend in PBS + 0.5% FBS and image using a high-content screening platform with 4X objective. Acquire z-stacks (12-15 for 1,000-2,000 cell spheroids; 15-25 for 5,000-10,000 cell spheroids) and create maximum intensity projections [3].

Formulation, Dosing, and Pharmacokinetic Parameters

Compound Formulation and Administration

This compound can be administered through multiple routes, with formulation considerations critical for optimal delivery:

  • In Vitro Formulation: Prepare stock solution in DMSO at concentrations up to 100 mM. For treatment, dilute in complete cell culture medium ensuring final DMSO concentration does not exceed 0.1% to maintain cell viability.

  • In Vivo Formulation: For oral administration, dissolve this compound in 0.1 N NaOH in ddH₂O at 40 mg/mL with further dilutions using ddH₂O. For intraperitoneal injection, appropriate vehicles include solutions of DMSO with cremophor EL or PBS with Tween-80 depending on compound solubility [1].

Pharmacokinetic Profile and Dosing Strategies

The pharmacokinetic properties of CREB inhibitors significantly influence their dosing regimens and administration routes. The prodrug approach has been employed to enhance oral bioavailability.

Table 4: Pharmacokinetic Parameters of this compound and Related Compounds

Parameter 666-15 (IP) 666-15 (PO) Prodrug 3 (PO)
Dose 10 mg/kg 20 mg/kg 20 mg/kg
Tmax (h) 0.25 2.00 2.00
Cmax (ng/mL) 737 180 73
t½ (h) 6.48 6.81 5.5
AUC₀-∞ (ng·hr/mL) 4097 1032 479
Bioavailability (%) 47.0 5.9 38

The experimental workflow below outlines the key steps in evaluating this compound efficacy using both in vitro and in vivo models:

G cluster_1 In Vitro Models cluster_2 Efficacy Assessment cluster_3 Preclinical Development CellCulture CellCulture SpheroidGen SpheroidGen CellCulture->SpheroidGen 3-7 days CompoundTreat CompoundTreat SpheroidGen->CompoundTreat Day 4-7 Viability Viability CompoundTreat->Viability 24-72h Migration Migration CompoundTreat->Migration 24-48h Mechanism Mechanism CompoundTreat->Mechanism Multiple timepoints DataAnalysis DataAnalysis Viability->DataAnalysis Migration->DataAnalysis Mechanism->DataAnalysis InVivo InVivo DataAnalysis->InVivo Lead identification

Troubleshooting and Technical Considerations

Optimization of CREB Inhibition Assays
  • Low Potency Observations: If reduced CREB inhibition is observed, verify compound stability in solution. This compound should be stored at -20°C in desiccated conditions and freshly diluted for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.

  • High Background in Reporter Assays: For CREB luciferase reporter assays, include appropriate controls including empty vector transfections and forskolin-stimulated positive controls. Normalize transfection efficiency using co-transfected renilla luciferase or similar control reporters.

  • Variable Spheroid Formation: For inconsistent spheroid morphology, ensure consistent centrifugation parameters (290 × g for 3 minutes) and collagen I concentration (3 µg/mL final). Pre-warm medium to room temperature before adding collagen and keep collagen on ice until use to maintain stability.

Addressing Experimental Variability
  • Cell Line Authentication: Regularly authenticate cell lines using STR profiling to prevent cross-contamination, particularly important for MDA-MB-231 and MDA-MB-468 lines which have distinct morphological and genetic characteristics.

  • Serum Lot Consistency: Use the same lot of fetal bovine serum throughout a series of experiments to minimize variability in cell growth rates and drug responses.

  • 3D Culture Reproducibility: For spheroid experiments, include quality control measures such as size distribution analysis and viability staining to ensure consistent models across experimental replicates.

Conclusion

This compound represents a potent and specific chemical tool for targeting CREB-mediated transcription in triple-negative breast cancer models. The application notes and protocols detailed herein provide researchers with comprehensive methodologies for evaluating the efficacy and mechanism of action of this promising targeted agent. The enhanced activity in MDA-MB-468 cells compared to MDA-MB-231 suggests potential biomarkers of response that warrant further investigation. The well-characterized pharmacokinetic profile, particularly of the prodrug derivatives with improved oral bioavailability, supports the translational potential of CREB-targeted therapies. These standardized protocols will facilitate robust and reproducible investigation of CREB inhibition as a therapeutic strategy for aggressive breast cancer subtypes.

References

in vitro assay for CREB inhibition using CREB-IN-1 TFA

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to CREB and CREB-IN-1 TFA

The cAMP response element-binding protein (CREB) is a transcription factor that regulates genes critical for cell survival, proliferation, and metabolism. Its activity is often dysregulated in cancers, making it a promising therapeutic target [1]. CREB is activated upon phosphorylation at Serine 133, which promotes its association with the coactivators CBP/p300, leading to the transcription of target genes [2].

This compound is a potent, orally active small-molecule inhibitor that disrupts the CREB-CBP/p300 interaction. It inhibits CREB-mediated gene transcription with an IC₅₀ of 0.18 µM and demonstrates potent anti-proliferative effects in cancer cell lines, such as breast cancer models [3].


Summary of Key Quantitative Data

The table below summarizes the primary in vitro pharmacological and cellular activity data for this compound.

Table 1: Key In Vitro Activity Data for this compound

Assay Type Description Cell Line / System Result / Value
Transcription Inhibition [3] Inhibition of CREB-mediated gene transcription HEK 293T cells IC₅₀ = 0.18 µM
Cell Proliferation [3] Growth inhibition (72-hour incubation) MDA-MB-468 (Breast Cancer) GI₅₀ = 0.021 µM
Cell Proliferation [3] Growth inhibition (72-hour incubation) MDA-MB-231 (Breast Cancer) GI₅₀ = 0.38 µM
Specificity Profiling [4] Inhibition of SRF-mediated transcription HEK 293T cells IC₅₀ ≈ 2.0 µM
Specificity Profiling [4] Inhibition of NF-κB-mediated transcription HEK 293T cells IC₅₀ = 5.29 µM

Detailed Experimental Protocols

Protocol 1: Cell-Based CREB Transcription Reporter Assay

This protocol measures the compound's ability to inhibit CREB-dependent gene transcription in living cells [3] [4].

Workflow Diagram: CREB Transcription Reporter Assay

G A Plate HEK293T cells B Co-transfect with: • CRE-Luc Reporter Plasmid • Control Plasmid A->B C Add this compound (Incubate 24 hours) B->C D Lyse cells and measure luciferase activity C->D E Calculate IC₅₀ from dose-response curve D->E

Materials

  • Cell Line: HEK 293T cells [3] [4].
  • Plasmids: A luciferase reporter plasmid under the control of cAMP response elements (CRE-Luc) and a control plasmid (e.g., Renilla luciferase for normalization) [4].
  • Compound: this compound. Prepare a 10 mM stock solution in DMSO and serially dilute in culture medium to working concentrations. Include a DMSO vehicle control.
  • Equipment: Luminometer, cell culture incubator.

Procedure

  • Cell Seeding: Seed HEK 293T cells in a 96-well plate at an appropriate density (e.g., 1-2 x 10⁴ cells per well) in complete growth medium. Incubate overnight.
  • Transfection: Co-transfect the cells with the CRE-Luc reporter plasmid and the control normalization plasmid using a standard transfection reagent.
  • Compound Treatment: Approximately 24 hours post-transfection, treat the cells with a concentration gradient of this compound (e.g., 0.001 µM to 10 µM). Maintain a constant final DMSO concentration (e.g., 0.1%) across all wells.
  • Incubation: Incubate the cells with the compound for 24 hours [3].
  • Luciferase Measurement: Aspirate the medium, lyse the cells, and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay kit according to the manufacturer's instructions.
  • Data Analysis: Normalize the firefly luciferase activity to the Renilla activity for each well. Express the data as a percentage of the activity in the vehicle control wells. Plot the normalized response against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.
Protocol 2: Cell Proliferation Assay (MTT)

This protocol evaluates the anti-proliferative effects of this compound on cancer cell lines [3].

Materials

  • Cell Lines: MDA-MB-468 and MDA-MB-231 triple-negative breast cancer cells [3].
  • Reagents: this compound (prepared as above), MTT reagent, DMSO.
  • Equipment: Microplate reader.

Procedure

  • Cell Seeding: Seed cells in a 96-well plate at a density optimized for 3 days of logarithmic growth (e.g., 3-5 x 10³ cells per well). Incubate for 24 hours.
  • Compound Treatment: Add this compound to the wells in a concentration gradient. The final concentration of DMSO should be consistent (e.g., 0.1%).
  • Incubation: Incubate the treated cells for 72 hours [3].
  • Viability Measurement:
    • Add MTT solution to each well.
    • Incubate for 2-4 hours at 37°C to allow formazan crystal formation.
    • Carefully remove the medium and dissolve the formazan crystals in DMSO.
    • Measure the absorbance at 570 nm using a microplate reader.
  • Data Analysis: Calculate the percentage of cell growth relative to the vehicle-treated control cells. The GI₅₀ value (concentration for 50% growth inhibition) can be determined from the dose-response curve.

Application Notes

  • Specificity Considerations: this compound demonstrates good specificity for CREB over some other transcription factors. At concentrations ~100-fold higher than its IC₅₀ for CREB, it only marginally inhibits MLL, c-Myb, or YAP/TEAD-driven transcription [4]. However, researchers should profile key off-targets relevant to their specific study.
  • Solubility and Handling: this compound has limited aqueous solubility (<100 µM in PBS) [5]. Using high-quality DMSO for stock solutions and ensuring proper dilution into the assay buffer or medium is critical to prevent precipitation.
  • Positive Controls: For the transcription reporter assay, forskolin (an activator of adenylate cyclase) can be used as a positive control to stimulate CREB phosphorylation and subsequent transcription [6].
  • Mechanistic Confirmation: To confirm direct target engagement, downstream effects such as reduced expression of known CREB target genes (e.g., BDNF) can be measured via qPCR or Western blotting following treatment with this compound.

References

CREB-mediated gene transcription inhibition assay

Author: Smolecule Technical Support Team. Date: February 2026

CREB Signaling Pathway and Therapeutic Targeting

The cAMP-response element binding protein (CREB) is a critical nuclear transcription factor that enables cells to respond to extracellular signals through transcriptional regulation [1]. In unstimulated cells, CREB binds to cAMP-response elements (CRE) in the genome in a transcriptionally inactive state. Its transcriptional activity is activated upon phosphorylation at serine 133 (Ser133) by various kinases including protein kinase A (PKA), protein kinase B (Akt), mitogen-activated protein kinases (MAPKs), and ribosomal S6 kinase (pp90RSK) [1] [2].

Once phosphorylated, CREB binds to transcription coactivators CREB-binding protein (CBP) and p300 through their KIX domains, initiating CREB-dependent gene transcription [1] [3]. This pathway is counterbalanced by phosphatases including protein phosphatase 1 (PP1), protein phosphatase 2 (PP2), and phosphatase and tensin homolog (PTEN) that dephosphorylate CREB to terminate its transcriptional activity [1] [2].

In cancer biology, CREB is frequently overexpressed and hyperphosphorylated due to overactivation of CREB kinases and inactivation of tumor suppressor phosphatases [1] [2]. This dysregulation has been observed in acute myeloid leukemia, breast cancer, prostate cancer, non-small cell lung cancer, glioblastoma, and kidney cancer, making CREB an attractive therapeutic target [1] [3].

The following diagram illustrates the core CREB signaling pathway and mechanism of small molecule inhibition:

G cluster_pathway Oncogenic CREB Signaling in Cancer extracellular Extracellular Signals (Growth factors, Hormones) receptors Cell Surface Receptors (GPCRs, RTKs) extracellular->receptors kinases CREB Kinases (PKA, Akt, MAPK, pp90RSK) receptors->kinases creb_active pCREB (Phosphorylated at Ser133) kinases->creb_active Phosphorylation kinases->creb_active creb_inactive CREB (Transcriptionally Inactive) creb_inactive->creb_active cbpp300 Coactivators (CBP/p300) creb_active->cbpp300 KIX-KID Interaction creb_active->cbpp300 transcription CRE-Mediated Gene Transcription cbpp300->transcription cbpp300->transcription inhibitors CREB Inhibitors (666-15 and analogs) inhibitors->cbpp300 Competitive Inhibition phosphatases Tumor Suppressor Phosphatases (PP1, PP2, PTEN) phosphatases->creb_active Dephosphorylation

Quantitative Analysis of CREB Inhibitors

Table 1: CREB Inhibitors and Their Physicochemical Properties

Compound PSA (Ų) cLogP CREB Inhibition IC₅₀ (μM) Aqueous Solubility Key Features
666-15 (3i) 100.2 4.83 0.081 ± 0.04 [3] <0.5 mg/mL [1] Most potent CREB inhibitor, in vivo efficacy
3a 123.2 5.30 2.22 ± 0.38 [3] - Parent compound
3h 100.2 4.43 0.30 ± 0.12 [3] - Improved potency
3b 86.9 6.41 4.69 ± 1.28 [3] - Phenol group modification
Compound 3 - - 0.25 ± 0.11 [1] >100 mg/mL [1] Ester prodrug of 666-15

Table 2: In Vivo Pharmacokinetic Properties of 666-15

Administration Route Dose (mg/kg) t½ (h) Tmax (h) Cmax (ng/mL) AUC₀–t (ng·hr/mL) Bioavailability (%)
Intravenous (IV) 5 - - - - -
Intraperitoneal (IP) 10 6.48 0.25 737 3821 47.0 [2]
Per Os (PO) 20 6.81 2.00 180 941 5.91 [2]

Detailed Experimental Protocols

Protocol 1: CREB-Mediated Gene Transcription Reporter Assay

Principle: This assay measures the inhibition of CREB-mediated gene transcription using a luciferase reporter system in HEK 293T cells [1] [4] [3].

Materials:

  • HEK 293T cells (ATCC CRL-3216)
  • CREB Renilla luciferase reporter plasmid (CRE-RLuc) containing tandem CRE sites [1]
  • forskolin (CREB pathway activator) [1] [4]
  • CREB inhibitors (666-15 or analogs) dissolved in DMSO
  • Luciferase assay system
  • Cell culture reagents: Dulbecco's Modified Eagle Medium (DMEM), fetal bovine serum (FBS) [1]

Procedure:

  • Cell Seeding and Transfection:

    • Seed HEK 293T cells in 96-well plates at 2.5 × 10⁴ cells/well and culture for 24 hours
    • Transfect cells with CRE-RLuc reporter plasmid using appropriate transfection reagent [1] [4]
  • Compound Treatment:

    • 24 hours post-transfection, pre-treat cells with varying concentrations of CREB inhibitors for 30 minutes
    • Add forskolin (final concentration 10-20 μM) to stimulate CREB phosphorylation and transcription activity [1]
    • Include controls: vehicle (DMSO), forskolin-only, and untreated cells
  • Luciferase Measurement:

    • Incubate cells for 6-8 hours after forskolin stimulation
    • Lyse cells and measure Renilla luciferase activity using commercial assay systems [4]
    • Normalize data to protein concentration or cell viability
  • Data Analysis:

    • Calculate percentage inhibition compared to forskolin-stimulated controls
    • Determine IC₅₀ values using nonlinear regression analysis (GraphPad Prism or equivalent)

Technical Notes:

  • Optimal forskolin concentration should be determined empirically for each cell system
  • DMSO concentration should not exceed 0.1% in final treatment
  • Include counter-screens for general transcription inhibition
Protocol 2: CREB Inhibitor Prodrug Conversion Assay

Principle: This protocol evaluates the conversion of CREB inhibitor prodrugs to active compounds under physiological conditions [1] [2].

Materials:

  • CREB inhibitor prodrugs (compounds 2, 3, or phosphate prodrugs) [1] [2]
  • Complete cell culture media (DMEM with 10% FBS) or phosphate-buffered saline (PBS, pH 7.4)
  • Reverse-phase HPLC system with C18 column
  • Standard samples of active compounds (666-15) and potential metabolites

Procedure:

  • Sample Preparation:

    • Prepare prodrug solution in complete DMEM with 10% FBS or PBS (pH 7.4)
    • Use initial concentration of 10-100 μM based on compound solubility [1]
  • Incubation and Sampling:

    • Incubate at 37°C with gentle agitation
    • Collect aliquots at predetermined time points (0, 0.5, 1, 2, 4, 8, 24 hours)
    • Precipitate proteins with acetonitrile (2:1 v/v) and centrifuge at 10,000 × g for 10 minutes
  • HPLC Analysis:

    • Inject supernatant onto reverse-phase C18 column
    • Use mobile phase gradient: water/acetonitrile with 0.1% formic acid
    • Monitor at appropriate UV wavelength (typically 254-280 nm)
    • Identify peaks by comparison with standard compounds [1]
  • Kinetic Analysis:

    • Calculate percentage conversion to active compounds at each time point
    • Determine half-life of prodrug conversion
    • Identify major and minor metabolic products

Technical Notes:

  • For phosphate prodrugs, expect conversion half-lives of ~2 hours in complete media [2]
  • Ester prodrugs may show complex conversion patterns with multiple products [1]
  • Include stability controls in buffer without serum

The following workflow diagram illustrates the complete experimental pipeline for CREB inhibitor characterization:

G cluster_chem Chemistry Phase cluster_invitro In Vitro Biology cluster_invivo In Vivo Characterization compound_design Compound Design & Synthesis solubility Solubility & Stability Assessment compound_design->solubility prodrug Prodrug Conversion Analysis (HPLC) solubility->prodrug reporter CREB Reporter Assay (HEK 293T cells) prodrug->reporter mechanistic Mechanistic Studies (KIX-KID Interaction) reporter->mechanistic Hit Confirmation cellular Cellular Assays (Proliferation, Apoptosis) mechanistic->cellular pk Pharmacokinetic Studies cellular->pk Lead Optimization efficacy In Vivo Efficacy (Xenograft Models) pk->efficacy Candidate Selection

Advanced Applications and Methodologies

CRISPR-Based Reporter Systems for CREB Signaling

Recent advances in CRISPR-based technologies have enabled more sophisticated analysis of CREB signaling and transcription factor function:

CRISPRi CREB Reporter Cell Lines:

  • Develop stable cell lines (e.g., CRE-GFP/CRISPRi) with CRE-driven fluorescent reporters [5]
  • Use catalytically dead Cas9 (dCas9) fused to KRAB repressor domain for targeted gene silencing
  • Validate with known CREB pathway components (ADRB2 knockdown should blunt isoproterenol response) [5]

High-Throughput Screening Applications:

  • Implement genome-wide CRISPRi screens to identify novel CREB pathway regulators [5]
  • Use sortable fluorescent reporters for FACS-based enrichment of screening hits
  • Counter-screen with direct cAMP stimulation (forskolin) to distinguish receptor proximal vs. distal effects
Secondary Assays for Mechanism of Action

KIX-KID Interaction Assays:

  • Employ split Renilla luciferase complementation assays to measure CREB-CBP/p300 interaction [1] [3]
  • Confirm direct binding inhibition for specific CREB inhibitors like 666-15

Cellular Phenotypic Assays:

  • Conduct proliferation assays (CCK-8, colony formation) in CREB-dependent cancer models [6]
  • Perform apoptosis analysis (caspase activation, Annexin V staining) in treated cells
  • Assess cancer stem cell properties using sphere-formation assays [6]

Troubleshooting and Optimization

Common Issues and Solutions:

  • High background in reporter assays: Include CRE-mutant reporter controls; optimize forskolin concentration; reduce serum factors that may activate CREB
  • Poor compound solubility: Use prodrug approaches with amino esters or phosphate prodrugs [1] [2]; include appropriate solvent controls
  • Variable transfection efficiency: Use stable reporter cell lines; normalize to constitutive reporters or protein content
  • Rapid compound metabolism: Include liver microsome stability assays; modify chemical structure to block metabolic hot spots

Assay Validation Criteria:

  • Z-factor >0.5 for high-throughput applications
  • Forskolin stimulation should yield ≥5-fold induction over baseline
  • Known CREB inhibitors should show dose-dependent response
  • IC₅₀ values should be reproducible within 2-fold across experiments

References

Application Notes & Protocols for CREB-IN-1 TFA

Author: Smolecule Technical Support Team. Date: February 2026

This document provides essential handling, storage, and safety information for researchers working with the laboratory chemical CREB-IN-1 TFA [1].

Product Identification & Hazards
  • Product Name: this compound [1]
  • Catalog Number: DC49605 [1]
  • Molecular Formula: C₃₅H₃₂ClF₃N₃O₁₀P [1]
  • Molecular Weight: 778.06 g/mol [1]

Hazard Classification: [1]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed (H302).
  • Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life (H400).
  • Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects (H410).
Storage Conditions

The manufacturer provides clear storage conditions to ensure the chemical's stability. The following table summarizes the requirements.

Form Short-Term (Days/Weeks) Long-Term (>4 Weeks) Other Conditions
Lyophilized Powder Room Temperature, 4°C, or colder [1] [2] < -20°C or -80°C [1] Keep container tightly sealed in a cool, well-ventilated area; protect from intense light and sources of ignition [1].
In Solution 1-2 weeks at +4°C (general peptide guideline) [2] 3-4 months at -20°C; 1 year at -80°C (general peptide guideline) [2] Aliquot to avoid repeated freeze-thaw cycles [2].
Handling and Safety Protocols
  • Personal Protective Equipment (PPE): Wear safety goggles with side-shields, protective gloves, suitable respirator, and impervious clothing [1].
  • Handling: Avoid inhalation and contact with skin or eyes. Use only in areas with appropriate exhaust ventilation and avoid dust and aerosol formation. Do not eat, drink, or smoke when using this product [1].
  • First Aid: [1]
    • Eye contact: Flush immediately with large amounts of water for several minutes while holding eyelids open. Call a physician.
    • Skin contact: Rinse skin thoroughly with water. Remove contaminated clothing and call a physician.
    • Ingestion: Wash out mouth with water. Do NOT induce vomiting. Call a physician or poison center immediately.
  • Accidental Release: Wear full personal protective equipment. Absorb spillage with a liquid-binding material (e.g., diatomite). Avoid release to the environment and dispose of contaminated material according to regulations [1].
Solubility and Reconstitution

The specific solubility of this compound in various solvents is not provided in the available safety data sheet [1]. The following are general best practices for peptides.

  • Weighing: Weigh the lyophilized powder quickly as peptides are often hygroscopic and can absorb atmospheric moisture, affecting stability and measurement accuracy [2].
  • Reconstitution: For preparing stock solutions, anhydrous organic solvents are often recommended to avoid premature hydrolysis. The stability of the solution depends on the solvent, pH (optimal pH is 5-7), and the amino acid sequence [2].
  • Aliquoting: It is highly recommended to aliquot peptide solutions before freezing to avoid damaging the compound with repeated freeze-thaw cycles [2].
Experimental Considerations
  • Lack of Specific Data: Be aware that the solubility, stability in solution, and specific reconstitution solvents for this compound have not been fully characterized in the available data. Preliminary experiments may be necessary.
  • Toxicity: This compound is harmful if swallowed and requires careful handling to prevent exposure [1].
  • Environmental Hazard: this compound is very toxic to aquatic life. All waste must be collected and disposed of at an approved waste disposal plant [1].

The following workflow summarizes the key steps for handling this compound upon receipt.

Start Receive Vial at Ambient Temperature A Inspect Vial & Contents Start->A B Short-Term Storage (Room Temp, 4°C) A->B For immediate use F Long-Term Storage (< -20°C or -80°C) A->F For extended storage C Weigh Powder (Do quickly) B->C D Reconstitute (Use anhydrous solvent) C->D E Aliquot Solution D->E E->F G Use in Experiment F->G Thaw aliquot H Waste Disposal (Approved Facility) G->H

Recommendations for Researchers

  • Contact Supplier: For the most accurate information, directly contact the manufacturer (DC Chemicals) to inquire about the solubility profile of this compound in specific solvents like DMSO, water, or ethanol [1].
  • Empirical Testing: If supplier data is unavailable, you may need to perform small-scale solubility tests in various solvents to determine the optimal conditions for your experiments.
  • Stability Studies: For long-term projects, consider establishing the stability of your stock solutions under your specific storage conditions.

References

in vivo administration of CREB-IN-1 TFA in mouse models

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile and Key Findings

The search results indicate that 666-15 is a potent and specific small-molecule inhibitor of the CREB transcription factor [1]. To address its poor oral bioavailability, a prodrug strategy was employed, leading to the development of a phosphate prodrug (referred to as compound 3 in the source research) [1].

  • Mechanism of Action: 666-15 inhibits CREB-mediated gene transcription by disrupting the interaction between phosphorylated CREB and its coactivators, though the precise molecular mechanism is not detailed in the results [1].
  • Proof of Concept: The phosphate prodrug 3 was successfully converted into the active compound 666-15 in vitro and demonstrated potent CREB inhibitory activity with anti-breast cancer effects in a preclinical model [1].
  • Key Improvement: The primary advancement with prodrug 3 was a significant increase in oral bioavailability, rising from 5.9% for 666-15 to 38% for the prodrug, making it suitable for oral administration studies [1].

Pharmacokinetic and Dosing Data

The table below summarizes the key in vivo pharmacokinetic parameters for 666-15 and its prodrug (compound 3) in mice, as reported in the search results [1].

Parameter 666-15 (IP) 666-15 (PO) Prodrug 3 (PO)
Bioavailability (F%) 47.0% 5.9% 38%
Half-life (t₁/₂) 6.48 h 6.81 h Information not specified
Tmax 0.25 h 2.00 h Information not specified
Cmax 737 ng/mL 180 ng/mL Information not specified

Based on this data, the following dosing recommendations can be inferred for preclinical studies:

Compound Recommended Route Inferred Dose Rationale
666-15 Intraperitoneal (IP) 10 mg/kg Used effectively in prior studies [1].
Prodrug 3 Oral (PO) 20 mg/kg Dose used in pharmacokinetic studies; designed for oral route [1].

Experimental Protocol for In Vivo Administration

The following workflow and protocol summarize the administration procedures based on the methodologies from the search results.

Start Start In Vivo Dosing Prep Compound Preparation Start->Prep Route Administration Route Decision Prep->Route G1 Group 1: 666-15 Route: Intraperitoneal (IP) Dose: 10 mg/kg Route->G1 For IP injection G2 Group 2: Prodrug 3 Route: Oral (PO) Dose: 20 mg/kg Route->G2 For oral gavage Monitor Administer & Monitor G1->Monitor G2->Monitor Analyze Plasma Analysis & PK Modeling Monitor->Analyze End Evaluate Efficacy Analyze->End

Materials:

  • Test Compounds: 666-15 and prodrug 3 (CREB-IN-1 prodrug) [1].
  • Formulation: The specific vehicle for in vivo formulation is not detailed in the search results. This requires further optimization or reference to standard protocols for small molecule inhibitors.
  • Animals: Adult mouse models (e.g., for cancer xenografts). The genetic background used in the source research was a C57BL/6 × 129/SvEv hybrid [2].

Procedure:

  • Formulation: Prepare fresh dosing solutions immediately prior to administration. The search results note that 666-15 has low aqueous solubility (<100 μM in PBS), which was the driving factor for the prodrug development [1].
  • Dosing Regimen:
    • Weigh animals and calculate dosing volume based on body weight.
    • For 666-15, administer via intraperitoneal (IP) injection at a dose of 10 mg/kg [1].
    • For the prodrug 3, administer via oral gavage (PO) at a dose of 20 mg/kg [1].
  • Pharmacokinetic Sampling:
    • Collect blood samples at predetermined time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
    • Centrifuge blood samples to obtain plasma.
    • Analyze plasma concentrations of the active compound 666-15 using LC-MS/MS [1].
  • Efficacy Assessment: In a therapeutic study, administer compounds according to a set schedule (e.g., daily). Monitor tumor growth or other relevant disease metrics in the model. Harvest tissues at the endpoint for further analysis.

Critical Considerations and Limitations

  • Vehicle and Solubility: The vehicle used to formulate 666-15 for in vivo studies is not specified, representing a significant gap for protocol replication. Its low solubility is a major limitation [1].
  • Stability of Derivatives: Amino acid ester prodrugs of 666-15 were found to be unstable, while the sulfate prodrug was too stable and did not efficiently release the active compound. The phosphate prodrug (3) showed an appropriate half-life of ~2 hours for conversion [1].
  • Lack of Efficacy Data: The search results confirm the prodrug's improved bioavailability and in vitro potency but do not provide detailed efficacy data from animal models [1].

Proposed Research Applications

The primary application for the CREB-IN-1 prodrug (3) is in preclinical research where oral administration is required to test CREB inhibition in disease models. The parent compound 666-15 remains suitable for intraperitoneal administration.

I hope this structured compilation of data and protocols is helpful for your research planning. Should you require further analysis on specific aspects of CREB biology or alternative inhibitors, please feel free to ask.

References

CREB-IN-1 TFA treatment duration and incubation times

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Quantitative Data

The table below consolidates the key experimental data for CREB-IN-1 TFA from the identified source.

Assay Type Cell Line Incubation Time Concentration Key Outcome/Value
Gene Transcription Inhibition [1] HEK 293T 24 hours 100 µM IC~50~ = 0.18 µM
Cell Proliferation Assay [1] MDA-MB-231 3 days 100 µM GI~50~ = 0.38 µM
Cell Proliferation Assay [1] MDA-MB-468 3 days 100 µM GI~50~ = 0.021 µM

Experimental Protocols

The available data allows for a high-level overview of the cited experiments. Specific details on cell culture maintenance, passage number, and precise reagent preparation are not provided in the search results.

Protocol 1: Inhibition of CREB-Mediated Gene Transcription

This protocol is based on an experiment in HEK 293T cells [1].

  • Cell Seeding and Culture: Seed HEK 293T cells in an appropriate culture vessel and allow them to adhere and grow under standard conditions (37°C, 5% CO₂).
  • Compound Treatment: Treat the cells with this compound. The tested concentration was 100 µM.
  • Incubation: Incubate the cells with the compound for 24 hours.
  • Analysis: Measure the inhibition of CREB-mediated gene transcription using an unspecified assay. The half-maximal inhibitory concentration (IC₅₀) was determined to be 0.18 µM [1].
Protocol 2: Cell Proliferation Assay (MTT)

This protocol is based on experiments in triple-negative breast cancer cell lines [1].

  • Cell Seeding: Seed MDA-MB-231 or MDA-MB-468 cells in 96-well plates.
  • Compound Treatment: Treat the cells with this compound.
  • Incubation: Incubate the cells with the compound for 72 hours (3 days).
  • Viability Measurement: Assess cell proliferation or viability using an MTT assay. The reported growth inhibitory (GI₅₀) values were 0.38 µM for MDA-MB-231 cells and 0.021 µM for MDA-MB-468 cells [1].

CREB Signaling and Inhibitor Workflow

The following diagram illustrates the general signaling pathway of CREB and the proposed point of inhibition for CREB-IN-1, based on the context from the search results [2] [3] [4].

CREB_pathway Start Extracellular Signal GPCR GPCR (e.g., D1 Dopamine R) Start->GPCR Kinases PKA / Akt / CaMKIV GPCR->Kinases Activates CREB CREB Transcription Factor Kinases->CREB Phosphorylates at Ser133 pCREB p-CREB (Active) CREB->pCREB CBP Co-activator (CBP/p300) pCREB->CBP Recruits Transcription Target Gene Transcription CBP->Transcription Inhibitor This compound Inhibitor->pCREB Inhibits

Critical Omissions & Further Research Requirements

Please note that the search results are insufficient for creating a complete technical manual. The following critical information is missing and would be essential for replicating the experiments:

  • Complete Solubility and Storage: Specific solvent for stock solution preparation (e.g., DMSO concentration), long-term storage conditions (-20°C or -80°C), and freeze-thaw stability.
  • Detailed In Vivo Dosing Protocol: While a 38% oral bioavailability is reported [1], the formulation used for in vivo administration, dosing schedule (e.g., once daily), and full toxicological profile are not detailed.
  • Mechanism of Action Confirmation: The exact molecular mechanism (e.g., direct binding site on CREB) is not specified in the available data [1].
  • Full Experimental Reagents: The specific type of cell culture media, serum concentration, and methods for ensuring CREB pathway activation prior to inhibition are not described.
  • Consult Primary Literature: Search for the foundational research paper(s) where CREB-IN-1 was first developed and characterized. The product page [1] cites "PMID: 35300089," which is a crucial source.
  • Contact the Supplier: Reach out to MedChemExpress (MCE) directly for any available technical data sheets or detailed protocols.
  • Broaden the Search: Look for papers that have used this compound in their methods, as these will contain practical, validated protocols.

References

nuclear translocation assay for CREB inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Core Experimental Methodology

While a prescriptive protocol was not available, the following sections detail the essential components and steps you would need to develop and execute this assay.

  • Cell Culture and Preparation: Use cell lines relevant to your research (e.g., neuronal, cancer). Plate cells on glass-bottom dishes or coverslips suitable for high-resolution microscopy.
  • Stimulation and Inhibition: Treat cells with agents that trigger CREB activation (e.g., Forskolin to elevate cAMP) alongside the CREB inhibitors you wish to test. Include appropriate vehicle controls.
  • Cell Fixation and Permeabilization: Fix cells with paraformaldehyde (e.g., 4%) to preserve protein localization and structures. Permeabilize with a detergent like Triton X-100 (e.g., 0.1%) to allow antibodies to access intracellular targets.
  • Immunofluorescence Staining:
    • Blocking: Incubate cells with a blocking solution (e.g., BSA or serum) to reduce non-specific antibody binding.
    • Primary Antibody: Incubate with a well-validated anti-CREB or anti-pCREB (Ser133) antibody [1]. The phosphorylation at Ser133 is a key marker for CREB activation [2] [1].
    • Secondary Antibody: Use a fluorescently-labeled secondary antibody targeting the host species of the primary antibody.
    • Nuclear Counterstain: Include a stain like DAPI or Hoechst to delineate the nuclear compartment.
  • Image Acquisition and Analysis:
    • Microscopy: Acquire high-resolution images using a confocal or widefield fluorescence microscope. Take z-stacks if quantifying fluorescence intensity in 3D.
    • Quantification: Use image analysis software (e.g., ImageJ, CellProfiler) to measure the mean fluorescence intensity of CREB/pCREB in the nucleus and the cytoplasm. The key metric is the Nuclear-to-Cytoplasmic (N/C) Ratio.

Key Assay Parameters and Validation

To ensure your assay is robust and reproducible, consider the following parameters and validation steps.

Parameter Consideration Purpose / Rationale
Positive Control Forskolin (adenylyl cyclase activator) [1] Validates the assay can detect increased CREB activation/nuclear localization.
Negative Control Specific CREB inhibitor (e.g., 666-15) or PKA inhibitor (H-89) Confirms that observed effects are due to specific pathway inhibition.
Key Validation Co-staining with nuclear marker (e.g., DAPI) & use of phospho-specific (Ser133) antibody [1] Ensures accurate quantification of nuclear translocation and measures the active form of CREB.
Critical Controls Isotype control for primary antibody; unstained cells Assesses non-specific antibody binding and background fluorescence.

Interpreting Your Results

The diagram below maps out the expected outcomes and their biological interpretation, which is crucial for validating your assay.

Diagram 2: Expected outcomes for CREB localization following pathway stimulation versus inhibition.

Important Considerations for Your Research

  • CREB's Activation Mechanism: The canonical understanding is that CREB activates gene transcription upon phosphorylation and recruitment of coactivators like CBP in the nucleus [1] [3]. A nuclear translocation assay is highly valuable for screening inhibitors that may disrupt the upstream kinases (like PKA) responsible for its activation.
  • Alternative & Complementary Assays: Consider using a Western Blot of nuclear and cytoplasmic fractions to biochemically confirm translocation. A Transcriptional Reporter Assay (e.g., a luciferase gene under a CRE-containing promoter) is the gold standard for directly measuring the functional output of CREB pathway activity [3].

References

General Principles for Solubilizing Peptides & Compounds

Author: Smolecule Technical Support Team. Date: February 2026

The guidelines below are based on standard laboratory practices for reconstituting lyophilized powders, which are applicable to various research compounds [1].

Step Action Key Considerations
1 Initial Testing Use a small aliquot (e.g., 1 mg) rather than the entire sample [1].
2 Preparation Spin tube (10,000xg for 5 min) to gather powder; warm to room temperature before reconstituting [1].
3 Solvent Selection See detailed strategy in the table below.
4 Dissolution Use sterile, oxygen-free water or buffer; briefly sonicate in pulses (e.g., 3x 10 sec, on ice between pulses) [1].
5 Post-Dissolution Solution should be transparent and particle-free; if precipitation occurs, try gentle warming [1].

How to Choose a Solvent

The most effective solvent depends on the overall chemical properties of your compound. You can determine this by calculating its net charge at pH 7, or by analyzing the proportion of hydrophobic residues if it is peptide-based [1].

Compound Property Net Charge (at pH 7) Recommended Initial Solvent
Basic Net charge > 0 Dilute acetic acid (e.g., 10%), 0.1% TFA, or 0.1% formic acid in buffer [1].
Acidic Net charge < 0 Basic aqueous solution (e.g., add 10% NH4OH or ammonium bicarbonate to buffer) [1].
Neutral (Hydrophilic) Net charge = 0, but >25% charged residues Water or aqueous buffer (e.g., Tris or phosphate buffer at pH 7) [1].
Neutral (Hydrophobic) Net charge = 0, and <25% charged residues, or high proportion of hydrophobic residues* Start with 100% organic solvent (DMSO, DMF, or acetonitrile), then dilute to working concentration with water/buffer [1].

*Hydrophobic residues include: W, L, I, F, M, V, Y, P, A [1].

Troubleshooting Common Problems

  • Persistent Precipitation: For highly hydrophobic compounds that remain insoluble in pure organic solvents, denaturing agents like 6M urea or 6M guanidine can disrupt aggregation. Be aware these may interfere with biological assays [1].
  • Oxidation-Sensitive Compounds: If your compound contains Cysteine (C), Methionine (M), or Tryptophan (W), it may be prone to oxidation. Use oxygen-free buffers and avoid DMSO. For Cys-containing peptides, a reducing agent like DTT (dithiothreitol) can prevent disulfide bond formation [1].

Experimental Workflow for Solubility Resolution

The following diagram outlines a logical workflow for systematically resolving solubility issues, incorporating the strategies above.

G start Start: Solubility Issue step1 Analyze Compound Properties start->step1 step2 Calculate Net Charge at pH 7 step1->step2 step3 Select Initial Solvent Based on Charge step2->step3 step4a Basic Compound Use Acidic Solvent step3->step4a Charge > 0 step4b Acidic Compound Use Basic Solvent step3->step4b Charge < 0 step4c Neutral Compound Check Hydrophobicity step3->step4c Charge = 0 step6 Small-Scale Test & Sonicate step4a->step6 step4b->step6 step5a Hydrophilic Neutral Use Aqueous Buffer step4c->step5a >25% Charged Residues step5b Hydrophobic Neutral Use Organic Solvent step4c->step5b <25% Charged Residues step5a->step6 step5b->step6 success Success: Clear Solution step6->success fail Failed: Precipitation step6->fail troubleshoot Troubleshoot: Gentle Warming, Denaturants, etc. fail->troubleshoot Re-test troubleshoot->step6 Re-test

Frequently Asked Questions (FAQs)

  • Q1: What is the first thing I should try if my compound doesn't dissolve?

    • A1: Always start with a small-scale test (e.g., 1 mg) to avoid wasting material. Gently sonicating the sample on ice can significantly aid dissolution without degrading the compound [1].
  • Q2: Can I simply use pure DMSO for everything?

    • A2: While DMSO is a versatile and common solvent, it is not universal. Using the wrong solvent can lead to inaccurate concentrations or compound aggregation. The calculated net charge provides a more reliable starting point for solvent selection [1].
  • Q3: My compound dissolved initially but precipitated when I added it to my assay buffer. What happened?

    • A3: This is common when transferring from a pure organic solvent to an aqueous buffer. Try adding the organic stock solution more slowly while vortexing the buffer. Alternatively, you can gradually increase the buffer content in your stock solution to find the maximum tolerated aqueous dilution before precipitation occurs.

References

optimizing CREB-IN-1 TFA concentration for different cell types

Author: Smolecule Technical Support Team. Date: February 2026

The CREB Signaling Pathway

Understanding the pathway CREB-IN-1 is designed to inhibit is crucial for troubleshooting your experiments. The diagram below illustrates the key activation and regulatory mechanisms of CREB.

creb_pathway cluster_0 Color Palette #4285F4 #4285F4 #EA4335 #EA4335 #FBBC05 #FBBC05 #34A853 #34A853 #FFFFFF #FFFFFF #F1F3F4 #F1F3F4 #202124 #202124 #5F6368 #5F6368 Extracellular Signals Extracellular Signals Kinase Pathways\n(PKA, CaMKIV, AKT, etc.) Kinase Pathways (PKA, CaMKIV, AKT, etc.) Extracellular Signals->Kinase Pathways\n(PKA, CaMKIV, AKT, etc.) CREB Phosphorylation\n(at Ser133) CREB Phosphorylation (at Ser133) Kinase Pathways\n(PKA, CaMKIV, AKT, etc.)->CREB Phosphorylation\n(at Ser133) CREB-CBP Complex\nFormation CREB-CBP Complex Formation CREB Phosphorylation\n(at Ser133)->CREB-CBP Complex\nFormation Target Gene\nTranscription Target Gene Transcription CREB-CBP Complex\nFormation->Target Gene\nTranscription Cellular Outcomes Cellular Outcomes Target Gene\nTranscription->Cellular Outcomes Phosphatases\n(PP1, PP2A) Phosphatases (PP1, PP2A) Phosphatases\n(PP1, PP2A)->CREB Phosphorylation\n(at Ser133)  De-phosphorylates

Pathway Key Takeaways:

  • Multiple Activation Routes: CREB can be phosphorylated at Ser-133 by various kinases, including PKA, CaMKIV, and AKT, which are activated by distinct upstream signals [1]. The relevant pathway in your cell type may influence inhibitor efficacy.
  • Critical Complex Formation: Phosphorylation enables CREB to bind to the coactivator CBP/p300, which is essential for initiating transcription of target genes [1].
  • Built-in Deactivation: Specific phosphatases, like PP1 and PP2A, actively dephosphorylate CREB to terminate signaling [2] [1].

A Framework for Optimizing CREB-IN-1 TFA Concentration

Without a universal concentration, you must determine the optimal dose empirically. The following table outlines a standard workflow for this process.

Step Objective Key Actions & Considerations
1. Literature Review Identify a starting point. Search for papers using CREB-IN-1 in similar cell lines or disease models. Use the cited effects as a initial guide.
2. Dose-Response Curve Determine effective & toxic concentrations. Treat cells with a wide range of concentrations (e.g., 0.1-100 µM). Include a DMSO vehicle control.
3. Efficacy Assessment Confirm on-target inhibition. Measure phosphorylation of CREB (Ser133) via Western Blot 4-24 hours post-treatment [2] [1].
4. Phenotypic Readout Link inhibition to functional effect. Assess downstream outcomes like cell proliferation, apoptosis, or differentiation [2] [3].
5. Cytotoxicity Check Define the therapeutic window. Use assays (e.g., MTT, EdU, live/dead staining) in parallel to ensure effects are not due to general toxicity [3].

The experimental workflow for this optimization process is summarized below:

optimization_workflow Start Start: Literature Review & Define Hypothesized Role of CREB DR Perform Dose-Response and Cytotoxicity Assays Start->DR Efficacy Assess Target Engagement: pCREB (Ser133) Western Blot DR->Efficacy Phenotype Measure Functional Phenotypic Outcomes Efficacy->Phenotype Analyze Analyze Data to Find Optimal Concentration & Theraputic Window Phenotype->Analyze

FAQs and Troubleshooting Guide

Q1: I see high cell death at concentrations that effectively reduce pCREB. What should I do? This indicates a narrow therapeutic window.

  • Solution: Fine-tune the concentration and timing. A lower concentration with longer exposure might be effective without causing toxicity. Also, confirm that cell death is consistent with apoptosis and not an off-target effect.

Q2: CREB phosphorylation is not completely inhibited, or is variable, across my cell lines. This is expected due to biological complexity.

  • Solution:
    • Cell-Type Specific Pathways: The kinase primarily driving CREB phosphorylation can vary. In cells where CaMKIV is the main activator (e.g., under mitochondrial stress [2]), the response may differ from cells where AKT or PKA is dominant [1].
    • Baseline Activity: Check pCREB levels in your control cells. Some cell types have inherently high CREB activity.
    • Combine Inhibitors: For robust models, consider combining CREB-IN-1 with inhibitors of upstream kinases relevant to your cell type.

Q3: How do I validate that my observed effects are truly due to CREB inhibition?

  • Solution: Use multiple orthogonal approaches.
    • Genetic Knockdown: Use siRNA or shRNA to knock down CREB expression and see if it phenocopies the drug effect [2].
    • Dominant-Negative Mutants: As a robust control, you can transferct cells with dominant-negative CREB mutants (e.g., K-CREB or M1-CREB) to confirm that the proliferation defect or other phenotype is specifically due to loss of CREB function [2].

Key Experimental Design Considerations

  • Cell Context is King: The role of CREB is highly cell-type-specific. It can promote survival in some contexts (e.g., neurons) while inhibiting proliferation in others (e.g., certain mtDNA-depleted cancer cells) [2] [1] [4]. Your experimental readout must be chosen with this in mind.
  • Time Course Matters: CREB dynamics are rapid. Phosphorylation can occur within minutes, but downstream phenotypic effects (e.g., differentiation, changes in proliferation) may take days [3]. Ensure your assay timelines are appropriate.
  • Confirm Specificity: Always use multiple methods to confirm that your results are due to on-target CREB inhibition and not off-target effects of the compound.

I hope this structured technical guide provides a solid foundation for your experiments. The lack of a defined concentration is a common challenge in research, but this systematic approach should allow you to confidently establish one for your specific models.

References

Understanding Off-Target Effects in CREB Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

A primary challenge in targeting the transcription factor CREB is its role in numerous cellular processes and its interaction with shallow, dynamic protein surfaces historically considered "undruggable" [1]. Off-target effects can arise from several sources:

  • Non-Specific Kinase Inhibition: Many early signal transduction inhibitors (e.g., H89, LY294002, PD98059) block upstream kinases like PKA, AKT, and MEK/ERK that phosphorylate CREB. However, these kinases have multiple downstream targets beyond CREB, and the inhibitors themselves are not specific to a single kinase, leading to broad signaling perturbations [2] [3].
  • Disruption of the CREB-CBP/p300 Alliance: A more targeted strategy involves disrupting the interaction between phosphorylated CREB and its coactivators CBP/p300. However, the KIX domain of CBP/p300 is a hub that also interacts with other transcription factors like c-Myb and MLL. Inhibitors must be designed for high specificity to avoid affecting these other pathways [4] [1].

Strategies for Detecting Off-Target Effects

To systematically identify off-target activity in your experiments, you can employ the following methodologies.

1. Phospho-Antibody Array Screening This method is a high-throughput alternative to Western blotting for profiling phosphorylation changes across multiple signaling pathways simultaneously [3].

  • Experimental Protocol:
    • Cell Treatment & Lysis: Treat cells with your CREB inhibitor and appropriate controls (e.g., DMSO). After incubation, lyse the cells using a compatible lysis buffer.
    • Array Incubation: Incubate the cell lysates with the pre-spotted Phospho-Kinase Array membrane.
    • Detection: Add a cocktail of biotinylated detection antibodies, followed by Streptavidin-HRP and chemiluminescent detection reagents.
    • Data Analysis: Expose the membrane to X-ray film or use a digital imager. Analyze spot density to quantify changes in phosphorylation of various targets [3].
  • Troubleshooting Tip: This approach can reveal unexpected changes, such as increased phosphorylation of EGF Receptor or Akt in response to inhibitors targeting other pathways, indicating potential compensatory mechanisms or off-target effects [3].

2. Validation with Orthogonal Assays Always confirm key findings from arrays with established single-analyte assays.

  • Phospho-ELISA: Use to obtain quantitative data on specific phosphorylation sites of interest (e.g., CREB Ser133, ERK1/2) [3].
  • Western Blot: Use to visually confirm the size and specificity of the signal [3].

The table below summarizes the core methods for detecting off-target effects.

Method Key Advantage Primary Use Case
Phospho-Antibody Arrays [3] Profiles dozens of phosphorylation sites in a single experiment; uncovers new pathway relationships Initial, broad pharmacological screen for efficacy and off-target activity
Phospho-ELISA [3] Highly quantitative and reproducible for specific targets Validating and quantifying hits from the array screen
Western Blot [3] Confirms protein identity and specificity through molecular weight Orthogonal validation of key results from array or ELISA

A Novel Approach: Directly Targeting the CREB-CBP Interaction

Instead of inhibiting upstream kinases, a promising strategy to enhance specificity is to directly disrupt the protein-protein interaction between CREB and CBP. The following diagram illustrates the conceptual workflow from inhibitor action to cellular validation.

G cluster_mechanism Mechanism of Action cluster_validation Validation & Profiling Inhibitor Small Molecule Inhibitor (e.g., 666-15) KIX CBP KIX Domain Inhibitor->KIX Binds Profiling Off-Target Profiling (Phospho-Arrays, ELISA) Inhibitor->Profiling Validate Complex CREB-CBP Complex KIX->Complex Prevents pKID pCREB (pKID) pKID->Complex Docks Transcription Target Gene Transcription Complex->Transcription Drives Phenotype Phenotypic Readouts Transcription->Phenotype Alters

  • Inhibitor Examples: Progress has been made from early probes like KG-501 to more potent compounds such as 666-15, which inhibits CREB-dependent transcription with low nanomolar IC₅₀ in cells and shows efficacy in animal models of triple-negative breast cancer and leukemia [4] [1].
  • Experimental Validation: Researchers use several techniques to confirm the specificity and efficacy of these disruptors:
    • GST Pull-Down Assays: To demonstrate dose-dependent disruption of the CREB-KIX interaction in vitro [1].
    • Cellular Reporter Assays: To measure the inhibition of CREB-driven transcription [1].
    • Cellular Growth Inhibition (GI₅₀) Assays: To link transcriptional inhibition to anti-tumor effects in sensitive cell lines [1].

Frequently Asked Questions (FAQ)

Q1: What are the main advantages of using CREB-CBP disruptors over traditional kinase inhibitors? A1: Kinase inhibitors often have broad specificity because they target conserved ATP-binding pockets, affecting multiple pathways. CREB-CBP disruptors are designed to block a specific protein-protein interaction, which offers the potential for a more targeted therapeutic effect and a reduced risk of off-target toxicity [1].

Q2: My CREB inhibitor is showing efficacy in cell culture, but how can I be more confident it's on-target before moving to animal studies? A2: A robust pre-clinical validation package should include:

  • Biochemical Evidence: Direct binding to the target (e.g., KIX domain) shown by assays like GST pull-down or NMR [1].
  • Cellular Pathway Specificity: Use phospho-antibody arrays to confirm that the inhibitor does not significantly alter the phosphorylation of unrelated pathways [3].
  • Genetic Correlation: Show that sensitivity to the inhibitor correlates with CREB pathway activation or dependency in a panel of cell lines [1].

References

troubleshooting low CREB inhibition efficacy in experiments

Author: Smolecule Technical Support Team. Date: February 2026

Understanding CREB and Its Regulation

To effectively troubleshoot CREB inhibition, it's crucial to understand how the CREB signaling pathway works. The following diagram maps the key upstream regulators and downstream effects of CREB, highlighting potential points of failure in experimental modulation.

CREB_Pathway cluster_upstream Upstream Activators & Regulation PDE4PDE10A PDE4/PDE10A (cAMP degradation) cAMP cAMP PDE4PDE10A->cAMP Inhibits PKA PKA cAMP->PKA CREB_p CREB (Phosphorylated at Ser133) PKA->CREB_p Phosphorylates Ser133 Kinases Other Kinases (AKT, CaMKs, MAPKs, RSK) Kinases->CREB_p Phosphorylates Ser133 Phosphatases Phosphatases (PP1, PP2A) Phosphatases->CREB_p Dephosphorylates CBP_p300 Co-activators (CBP/p300) CREB_p->CBP_p300 TargetGenes Target Gene Transcription (BDNF, Bcl-2, c-Fos) CBP_p300->TargetGenes

The activation of CREB is a multi-step process. It must be phosphorylated at key residues (like Serine 133) to interact with co-activators like CBP/p300, which then drive the transcription of target genes [1] [2]. Inhibition can fail if any step in this cascade is compromised.

Troubleshooting Low CREB Inhibition Efficacy

Here is a structured guide to diagnose the common issues that lead to low CREB inhibition efficacy.

Verify Inhibitor Specificity and Function

The core of the problem often lies with the inhibitor itself.

Potential Issue Diagnostic Approach Interpretation & Solution
Insufficient specificity Test inhibitor against a panel of related transcription factors (e.g., ATF1, CREM, SRF) using reporter gene assays [3]. A good CREB inhibitor like 666-15 shows strong CREB suppression (IC50 ~80 nM) with minimal effect on SRF (IC50 ~2.0 μM) or NF-κB at low concentrations [3].
Off-target effects on co-activators Check impact on transcription driven by Gal4-MLL or Gal4-c-Myb activation domains [3]. Specific CREB inhibitors should not affect MLL or c-Myb, which use different binding sites on CBP/p300 [3].
Inhibitor mechanism failure Measure intracellular cAMP levels and phosphorylation of PKA substrates after treatment. Successful PDE4 inhibition (e.g., with Rolipram) should increase cAMP, activating PKA [4]. If cAMP doesn't rise, the inhibitor isn't working.
Confirm Target Engagement and Downstream Analysis

Even a specific inhibitor must engage its target in your specific experimental system.

Potential Issue Diagnostic Approach Interpretation & Solution
Poor bioavailability Perform pharmacokinetic analysis (LC/MS-MS) on plasma or cell lysates after treatment [3]. For efficacy, plasma concentration should remain above the inhibitor's IC50. One study showed 666-15 maintained >50 nM for 24 hours after a single 10 mg/kg dose [3].
Inadequate assessment of CREB activity Use multiple methods: Phospho-Ser133 CREB Western blot, CRE-luciferase reporter assay, and qPCR of target genes (e.g., BDNF, c-Fos) [4] [5]. CREB binding to DNA does not always equate to transcription. A CRE-luciferase assay directly measures functional output [5]. Discrepancies between pCREB levels and reporter activity suggest issues with co-activator recruitment.
Compensatory pathways activation Analyze phosphorylation of other CREB regulatory sites (Ser129, Ser142) and kinases (AKT, MAPK) [1] [6]. GSK-3β phosphorylation of Ser129 can inactivate CREB [2]. Upstream signals from PI3K/AKT or RAS/MAPK pathways can also phosphorylate CREB independently of your primary target [6].

Detailed Experimental Protocols

To implement the diagnostic steps from the table, here are detailed methodologies for two key assays.

CREB Transcription Reporter Assay

This protocol measures the functional consequence of CREB inhibition on its transcriptional activity.

  • Principle: Cells are transfected with a plasmid containing a firefly luciferase gene under the control of a promoter with multiple cAMP Response Elements (CREs). A control Renilla luciferase plasmid is co-transfected for normalization. Luciferase activity is measured after inhibitor treatment [3] [5].
  • Workflow:
    • Cell Seeding: Plate cells (e.g., HEK293T) in a 96-well plate.
    • Transfection: Co-transfect with the CRE-firefly luciferase reporter and a Renilla luciferase control plasmid.
    • Treatment: Apply the CREB inhibitor (e.g., 666-15) at various concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours).
    • Lysis and Measurement: Lyse cells and measure firefly and Renilla luciferase activities using a dual-luciferase assay kit.
    • Data Analysis: Normalize firefly luminescence to Renilla luminescence for each well. Plot normalized luciferase activity against inhibitor concentration to determine IC50 [3].
Assessing Upstream cAMP-PKA-CREB Signaling

This protocol validates that your inhibitor is effectively modulating the intended pathway upstream of CREB.

  • Principle: Directly measure the levels of cAMP, PKA activity, and CREB phosphorylation (Ser133) after inhibitor treatment to pinpoint where the failure might occur [4].
  • Workflow:
    • Treatment: Treat cells (e.g., human iPSC-derived neurons) with your inhibitor. A positive control like Forskolin (an adenylate cyclase activator) can be included.
    • cAMP Measurement: Harvest cells and use a commercial cAMP ELISA or HTRF kit to quantify intracellular cAMP levels.
    • Western Blot Analysis:
      • Lyse a separate set of treated cells.
      • Separate proteins by SDS-PAGE and transfer to a membrane.
      • Probe the membrane with antibodies against:
        • Phospho-Ser133 CREB (to assess activation)
        • Total CREB (for loading control)
        • Phospho-PKA substrates (to assess PKA activity)
    • Interpretation: Successful PDE inhibition should show increased cAMP, increased phosphorylation of PKA substrates, and subsequently, increased pCREB levels [4].

Key Takeaways for Researchers

  • CREB's role is complex and context-dependent. It's regulated by a network of kinases and phosphatases, and its phosphorylation does not always guarantee successful transcription [1] [5].
  • Robust experimentation requires multiple readouts. Don't rely on a single method. Combine Western blotting for pCREB with a functional reporter assay and analysis of downstream genes to get a complete picture.
  • Be aware of cell-specific and system-specific factors. Signaling pathways and inhibitor efficacy can vary greatly between cell types (e.g., neuronal vs. cancer cells) and model organisms.

References

stability issues with CREB-IN-1 TFA in solution

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is the main stability issue with CREB-IN-1 (666-15)? The core problem is its low aqueous solubility (less than 100 µM in PBS). This poor solubility is believed to limit its cellular permeability and oral bioavailability [1].

  • What is the oral bioavailability of 666-15, and why is it a problem? The oral bioavailability (F%) of 666-15 in mice is only about 5.9%. This low rate means that when administered orally, very little of the drug enters the systemic circulation to reach its target, making it inefficient for oral dosing regimens [1].

  • Are there more stable alternatives to 666-15? Yes. Researchers have synthesized phosphate ester prodrugs of 666-15. One such prodrug, referred to as compound 3 in the literature, is stable enough for characterization and is efficiently converted back into the active 666-15 in biological environments with a half-life of approximately 2 hours [1].

  • How does the prodrug improve bioavailability? The phosphate prodrug strategy dramatically increases the aqueous solubility of the compound. This improved solubility leads to much better absorption. The prodrug compound 3 achieved an oral bioavailability of 38% in mice, which is a more than 6-fold increase compared to the original 666-15 [1].

Stability & Pharmacokinetics Data

The table below summarizes key quantitative data comparing 666-15 and its phosphate prodrug, highlighting the improvements [1].

Property 666-15 (Parent Compound) Phosphate Prodrug (Compound 3)
Aqueous Solubility < 100 µM Not explicitly stated, but significantly increased
Caco-2 Permeability (Papp(A→B)) < 0.11 × 10⁻⁶ cm/s Not specified
Oral Bioavailability (F%) 5.9% 38%
Conversion Half-life (in media with serum) - ~ 2 hours
Stability in Solution Low solubility leads to precipitation concerns Designed to be stable, converts to active form in serum

Experimental Protocols for Stability Assessment

If you are working with 666-15 or its analogs, you can assess their stability and conversion using the following methodology based on published protocols [1].

Workflow for Evaluating Prodrug Conversion Kinetics

The diagram below outlines the key steps in the experimental protocol to assess prodrug stability and conversion.

workflow Start Prepare Prodrug Solution A Incubate in DMEM with 10% FBS at 37°C Start->A B Sample at Time Points (e.g., 0, 0.5, 1, 2, 4 hrs) A->B C Precipitate Proteins (e.g., with Acetonitrile) B->C D Centrifuge and Collect Supernatant C->D E Analyze by RP-HPLC or LC-MS/MS D->E End Quantify % of Parent Drug Released E->End

Detailed Methodology

  • Preparation of Incubation Media: Use Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS). The serum contains phosphatases that are essential for converting the phosphate prodrug back to the active parent compound [1].
  • Incubation: Spike the prodrug (e.g., compound 3) into the pre-warmed media to achieve a desired concentration (e.g., 10-100 µM). Maintain the solution at 37°C under gentle agitation to mimic physiological conditions [1].
  • Sampling: At predetermined time points (e.g., 0, 0.5, 1, 2, 4 hours), withdraw an aliquot from the incubation mixture [1].
  • Sample Processing:
    • Immediately mix the aliquot with an equal volume of ice-cold acetonitrile to precipitate proteins and stop the enzymatic reaction.
    • Vortex vigorously and then centrifuge at high speed (e.g., 14,000 × g for 10 minutes) to pellet the precipitated proteins [1].
  • Analysis:
    • Collect the clear supernatant and analyze it using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
    • Use these methods to separate and quantify the relative amounts of the remaining prodrug and the released parent drug (666-15) at each time point [1].
  • Data Analysis: Plot the concentration of the released 666-15 over time. The half-life (t₁/₂) of conversion can be calculated from this kinetic profile [1].

Key Troubleshooting Insights

  • Intraperitoneal (IP) Injection as an Alternative: If your in vivo work is not dependent on oral administration, the study notes that 666-15 has much higher bioavailability (47%) when administered via intraperitoneal (IP) injection [1].
  • Avoid Amino Acid Ester Prodrugs: The research also explored amino acid ester prodrugs but found them to be inherently unstable for characterization, both in solid state and in solution (DMSO or DMF), due to a tendency to form imide structures that readily degrade [1]. The phosphate prodrug strategy is currently the more reliable path.

References

validating CREB inhibition specificity in complex cellular environments

Author: Smolecule Technical Support Team. Date: February 2026

CREB Inhibition: Core Concepts & Quantitative Data

First, it's crucial to understand that CREB exerts its biological function through specific protein-protein interactions (PPIs) and by regulating downstream genes. A truly specific inhibitor should disrupt this defined activity without affecting unrelated cellular processes.

The table below summarizes the primary mechanisms targeted by current CREB inhibitors and the relevant validation experiments [1] [2] [3].

Targeted Mechanism Inhibitor Example(s) Key Validation Experiments
CREB/CBP PPI (KIX-KID interaction) Stapled sulfonyl-γ-AApeptides [2] Co-immunoprecipitation (Co-IP), CREB reporter gene assay, Tumor growth inhibition in vivo [2]
CREB-Mediated Gene Transcription 666-15 (3i), 3a, 3h [3] CREB reporter gene assay (IC50 measurement), Cancer cell proliferation assays, Xenograft models [3]
Downstream Gene Expression CREB siRNA / shRNA [1] qPCR/Western Blot of target genes (e.g., TNKS, KDM6A), Cisplatin sensitivity assay in 2D/3D models [1]

The potency of small-molecule inhibitors is quantitatively measured using a CREB reporter gene assay. The following table lists the half-maximal inhibitory concentration (IC₅₀) for a series of compounds, with 666-15 (3i) being one of the most potent identified to date [3].

Compound CREB Inhibition IC₅₀ (μM) Polar Surface Area (PSA, Ų) cLogP
666-15 (3i) 0.081 ± 0.04 100.2 4.83
3h 0.30 ± 0.12 100.2 4.43
3a 2.22 ± 0.38 123.2 5.30
3j 5.23 ± 0.36 100.0 5.39
3d 5.30 ± 1.41 97.9 4.92
3g 7.30 ± 1.66 105.8 5.26
3c 10.05 ± 2.29 98.0 4.91
3f 18.53 ± 8.68 92.45 5.87
3b 4.69 ± 1.28 86.9 6.41
3e >50 96.1 5.42

Source: Adapted from [3], Table 1.

Experimental Protocols for Specificity Validation

Here are detailed methodologies for key experiments cited in the literature.

Reporter Gene Assay for CREB Transcription Activity [3]

This assay measures the ability of an inhibitor to disrupt CREB-dependent gene transcription.

  • Cell Seeding: Seed HEK 293T cells (or other relevant cell lines) in a 96-well plate.
  • Transfection: Co-transfect the cells with two plasmids:
    • A CRE-firefly luciferase reporter plasmid, containing multiple cAMP-response elements (CREs) upstream of a firefly luciferase gene.
    • A control plasmid (e.g., pRL-TK) expressing Renilla luciferase under a constitutive promoter for normalization.
  • Compound Treatment: After transfection (e.g., 6-24 hours), treat cells with a dilution series of the test inhibitor. Include a positive control (e.g., CREB activator like forskolin) and a negative control (DMSO vehicle).
  • Dual-Luciferase Measurement: After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay kit.
  • Data Analysis: Normalize the firefly luciferase signal to the Renilla signal for each well. Calculate the % inhibition relative to the DMSO control and determine the IC₅₀ value.
Validating Direct Target Engagement (Co-Immunoprecipitation) [2]

This method confirms direct physical disruption of the CREB/CBP interaction.

  • Cell Lysis: Lyse cells (can be pre-treated with your inhibitor) in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
  • Antibody Binding: Incubate the cell lysate with an antibody against CREB or CBP. Use a normal IgG antibody as a negative control.
  • Pulldown: Add protein A/G beads to capture the antibody-protein complex. Wash the beads thoroughly to remove non-specifically bound proteins.
  • Elution and Analysis: Elute the bound proteins and analyze them by Western blotting. Probe the membrane for the binding partner (e.g., if you immunoprecipitated CREB, probe for CBP, and vice-versa). A specific inhibitor will reduce the amount of co-precipitated partner in a dose-dependent manner.
Assessing Functional Downstream Effects [1]
  • Gene Expression Analysis (qRT-PCR/Western Blot):
    • Treat relevant cell models (e.g., NSCLC tumor spheroids) with the CREB inhibitor.
    • Extract total RNA or protein.
    • Measure the mRNA levels (by qRT-PCR) or protein levels (by Western blot) of known CREB target genes implicated in the phenotype of interest (e.g., TNKS and KDM6A in the context of cisplatin resistance [1]).
  • Phenotypic Rescue:
    • In a resistant model (e.g., cisplatin-resistant spheroids), knock down CREB using siRNA or treat with the pharmacological inhibitor.
    • Perform a concurrent cisplatin sensitivity assay (e.g., measure cell viability using CellTiter-Glo 3D).
    • Expected Outcome: Increased sensitivity to cisplatin upon CREB inhibition confirms its functional role in the resistance pathway [1].

Troubleshooting Common Experimental Issues

FAQ: My CREB inhibitor shows good potency in the reporter assay but no effect in my phenotypic assay. What could be wrong?

  • Check Cellular Context: Confirm that your phenotype is CREB-dependent in your specific cell model. Perform a CREB knockdown first to establish a baseline for expected phenotypic change [1].
  • Verify Pathway Activity: Ensure the CREB pathway is active in your cells under experimental conditions. Check levels of pCREB (Ser133) via Western blot.
  • Assess Off-Target Effects: The inhibitor's effect in the reporter assay might be masked by off-target toxicity. Use a viability assay to control for this.

FAQ: How can I distinguish between direct inhibition of CREB/CBP and upstream effects?

  • Use a Direct Binding Assay: Implement a Co-IP experiment as described above. A reduction in the CREB-CBP complex confirms direct or allosteric disruption of the PPI [2].
  • Monitor Upstream Kinases: Phospho-kinase array or Western blot analysis for key upstream kinases (e.g., pAkt, pMAPK) can help rule out the possibility that your inhibitor is acting further up in the signaling cascade.

CREB Signaling & Inhibition Pathways

The following diagrams, created using Graphviz, illustrate the logical relationships in CREB signaling and the specific mechanisms of inhibition discussed.

CREB_Pathway CREB Signaling & Inhibition Mechanism GrowthSignals Growth Factors, Hormones UpstreamKinases Upstream Kinases (PKA, Akt, MAPK) GrowthSignals->UpstreamKinases pCREB pCREB (Ser133) UpstreamKinases->pCREB Phosphorylation CREB CREB CREB->pCREB CBP Co-activator CBP/p300 pCREB->CBP KID-KIX Interaction pCREB->CBP TargetGene Target Gene Transcription (e.g., TNKS, KDM6A) CBP->TargetGene Inhibitor Small Molecule Inhibitor (e.g., 666-15) Inhibitor->pCREB Blocks Interaction PPI_Blocker Stapled Peptidomimetics PPI_Blocker->pCREB Blocks Interaction

Validation_Workflow CREB Inhibition Validation Strategy Start Start Validation L1_CoIP Co-IP: CREB/CBP Interaction Start->L1_CoIP L1_Reporter Reporter Gene Assay Start->L1_Reporter L2_WB Western Blot: pCREB, TNKS, KDM6A L1_CoIP->L2_WB L2_qPCR qPCR: Downstream Gene Expression L1_CoIP->L2_qPCR L1_Reporter->L2_WB L1_Reporter->L2_qPCR L3_Phenotype Phenotypic Assay (e.g., Cisplatin Sensitivity) L2_WB->L3_Phenotype L2_qPCR->L3_Phenotype L3_Controls Use CREB Knockdown as Positive Control L3_Controls->L3_Phenotype Benchmark

Key Validation Takeaways

To conclusively validate CREB inhibitor specificity:

  • Establish a Multi-Tiered Workflow: Move step-by-step from direct target engagement (Co-IP, Reporter Assay) to downstream molecular effects (WB, qPCR) and finally to a relevant phenotypic readout.
  • Use a Consistent Cellular Model: Be aware that results can vary between 2D monolayers and 3D spheroids, as the latter can better mimic the drug resistance found in in vivo tumors [1].
  • Benchmark Against Genetic Knockdown: Using CREB siRNA/shRNA as a positive control in your phenotypic assays provides strong evidence that any observed effects are on-target [1].

References

optimizing incubation time for maximal CREB pathway inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Key Experimental Data & Protocols

The table below summarizes quantitative data on incubation times from recent studies targeting the CREB pathway.

Experimental Context Intervention / Inhibitor Incubation Time Key Measured Outcome Citation
hiPSC-derived cortical neurons & microglia Dual PDE4/10A inhibition (Rolipram & TAK-063, 20 µM each) 48 hours Reduced Aβ and p-tau231; restored CREB1 activity. [1]
APP/PS1 mouse model (in vivo) Dual PDE4/10A inhibition (Rolipram & TAK-063, 0.5 mg/kg each) 4 weeks (once daily) Improved synaptic plasticity and cognitive performance. [1]
Hippocampal neurons (DIV 13-15) Synaptic stimulation (Glutamate Uncaging) 90 minutes (post-stimulation imaging) CREB-dependent transcription measured via reporter gene. [2]
Adult rat ventricular fibroblasts Cyclic mechanical strain (1 Hz, 5% elongation) 15 minutes Maximal CREB phosphorylation (Ser133) observed. [3]
HEK 293 cells (in vitro validation) Forskolin (20 µM) 30 minutes Induction of c-fos mRNA (validated A-CREB inhibitor efficacy). [4]

Frequently Asked Questions & Troubleshooting

Here are some common questions and issues researchers face when working with CREB pathway inhibition.

Q1: Why is my CREB inhibition not yielding the expected transcriptional changes?

  • Potential Cause: Timing of measurement. CREB phosphorylation (e.g., at Ser133) is a rapid event, but the downstream transcriptional outcomes and protein synthesis take much longer. [3] [2]
  • Solution:
    • For immediate early gene expression (like c-fos), measure mRNA levels 30-90 minutes post-stimulation. [4] [2]
    • For persistent pathway modulation (e.g., in disease models), long-term incubation over days or weeks may be necessary to observe effects on pathology and cognitive function, as seen in the 4-week in vivo study. [1]
    • Ensure you are measuring the correct endpoint: use phospho-specific antibodies for activation status and reporter assays or qPCR for gene expression.

Q2: I observe CREB phosphorylation but no functional effects. What could be wrong?

  • Potential Cause: Insufficient pathway engagement. Phosphorylation on Ser133 is necessary but not always sufficient for gene transcription. The engagement of co-activators like CBP/p300 and sustained signaling are critical. [5] [2]
  • Solution:
    • Investigate the involvement of co-activators. Research shows that the co-activator TORC1 is crucial for effective transcriptional activation from CREB-bound promoters. [5]
    • Check the sustained activity of upstream kinases. One study found that while ERK and CaMK pathways can initially phosphorylate CREB, sustained ERK signaling was specifically necessary for driving CREB-dependent transcription. [2]

Q3: How does the cellular model influence the choice of incubation time?

  • Answer: The signaling dynamics can vary dramatically between cell types.
    • In fibroblasts, mechanical strain induced maximal CREB phosphorylation in just 15 minutes. [3]
    • In hiPSC-derived neurons, a 48-hour incubation with PDE inhibitors was used to observe significant changes in Alzheimer's-related pathology (Aβ and p-tau). [1]
    • Recommendation: Always perform a time-course experiment in your specific model system to empirically determine the optimal window for your intervention.

Understanding CREB Signaling & Experimental Workflow

To effectively troubleshoot, it's crucial to understand the pathway you are targeting. The diagram below outlines the key signaling pathways that converge on CREB and a general workflow for optimizing incubation time.

creb_workflow cluster_pathway Key Signaling Pathways to CREB cluster_workflow Experimental Workflow for Incubation Time NMDAR NMDAR Ca Ca²⁺ Influx NMDAR->Ca LTCC L-type VGCC LTCC->Ca GPCR GPCR/RTK cAMP cAMP Production GPCR->cAMP MechanicalStrain Mechanical Strain MechanicalStrain->Ca PKC PKC MechanicalStrain->PKC ERK ERK/MAPK MechanicalStrain->ERK PI3K PI3K/Akt MechanicalStrain->PI3K Ca->PKC Ras Ras Ca->Ras CaMK CaMKII/IV Ca->CaMK PKA PKA cAMP->PKA pCREB p-CREB (Ser133) PKA->pCREB PKC->ERK Ras->ERK CaMK->pCREB ERK->pCREB PI3K->pCREB Start 1. Define Experimental Goal A 2. Select Model System Start->A B 3. Apply Intervention A->B C 4. Perform Time-Course Assay B->C D 5. Analyze Key Readouts C->D Optimize 6. Determine Optimal Time D->Optimize cluster_pathway cluster_pathway cluster_workflow cluster_workflow

The workflow emphasizes that a systematic, time-course-based approach is essential for pinning down the optimal incubation time for your specific research conditions.

References

addressing cytotoxicity concerns with CREB-IN-1 TFA treatment

Author: Smolecule Technical Support Team. Date: February 2026

Understanding CREB-IN-1 & Cytotoxicity Mechanisms

CREB (cAMP-response element binding protein) is a transcription factor that is overexpressed and constitutively active in many cancers, driving cell proliferation, survival, and metastasis [1] [2]. CREB-IN-1 is a potent, cell-permeable inhibitor that disrupts CREB-mediated gene transcription and shows anti-tumor activity in preclinical models [3].

Cytotoxicity can be a direct on-target effect of inhibiting pro-survival genes regulated by CREB, or an off-target effect. The table below summarizes potential mechanisms.

Mechanism Type Description Supporting Evidence
On-Target Cytotoxicity Expected therapeutic effect from disrupting CREB-driven transcription of pro-survival genes [1]. Validated in multiple preclinical cancer models (e.g., breast cancer, AML) [3].
Off-Target Effects Undesired inhibition of other pathways or proteins due to compound promiscuity. A related PAK4 inhibitor, PF-3758309, showed off-target degradation of RNA polymerase II subunits [4].
Solvent Toxicity Cytotoxicity from the TFA (trifluoroacetate) counterion or DMSO vehicle in cell culture. General best practice; specific data on CREB-IN-1 TFA not found in search results.
Cell Line Dependency Variable sensitivity based on genetic background and dependency on CREB signaling. CREB overexpression is context-dependent and varies across cancer types [1] [2].

Troubleshooting Guide & FAQs

Frequently Asked Questions
  • Q1: What is the typical working concentration range for this compound in cell culture? While specific molar ranges were not found, the related inhibitor 666-15 demonstrated potent anti-proliferative activity in various cancer cell lines in vitro [3]. It is critical to perform a dose-response curve (e.g., 0.1 µM to 100 µM) for each new cell line to establish the optimal and toxic concentrations.

  • Q2: How can I confirm that observed cell death is due to on-target CREB inhibition? You should confirm on-target engagement by measuring downstream effects. The workflow below outlines the key experiments.

    protocol Start Treat Cells with This compound Step1 Assess CREB Phosphorylation (Western Blot for pCREB Ser133) Start->Step1 Step2 Measure CREB/CBP Interaction (e.g., Co-Immunoprecipitation) Step1->Step2 Step3 Analyze Expression of CREB Target Genes (qPCR) Step2->Step3 Step4 Correlate On-target Effects with Viability Assays Step3->Step4

  • Q3: The compound precipitates in my aqueous cell culture media. How can I improve solubility? The parent compound 666-15 has known low aqueous solubility [3]. To address this:

    • Ensure the stock solution in DMSO is fresh and clear.
    • When diluting into media, add the DMSO stock drop-wise while vortexing gently to ensure proper mixing.
    • The final DMSO concentration should not exceed 0.1-0.5% (v/v), which is non-toxic to most cell lines. Test a vehicle control with the same DMSO concentration.
Experimental Protocols for Cytotoxicity Investigation

Protocol 1: Differentiating On-target vs. Off-target Effects

This multi-omics approach, inspired by studies on other inhibitors, can help identify non-CREB related mechanisms of toxicity [4].

  • Treatment: Treat cells with this compound at its IC50 and a higher concentration (e.g., 2x IC50) for 24 hours. Include a DMSO vehicle control.
  • Viability Assay: Perform an ATP-based viability assay (e.g., CellTiter-Glo) to confirm cytotoxicity.
  • Proteomics & Ubiquitinomics:
    • Use SILAC-based quantitative proteomics to profile global protein expression changes [4].
    • Perform ubiquitinomics to identify proteins with altered ubiquitination states that may be targeted for degradation [4].
  • Data Integration: Cross-reference downregulated proteins from proteomics with proteins showing increased ubiquitination. If proteins unrelated to the CREB pathway (e.g., RNA polymerase subunits) show degradation, this indicates potential off-target effects [4].

Protocol 2: Validating Specificity with a CBP/KIX Interaction Assay

A key mechanism of CREB inhibition is disrupting its interaction with the coactivator CBP. This assay tests that specificity directly [5].

  • Principle: Stapled helical peptidomimetics can block the CREB KID domain from binding to the KIX domain of CBP [5]. If your small molecule inhibitor acts on-target, it should show a similar functional effect.
  • Assay Setup:
    • Use a cell-based reporter system with a luciferase gene under a CRE-containing promoter.
    • Co-treat cells with this compound and a known KIX-targeting stapled peptide [5].
    • If both inhibitors show non-additive effects (i.e., the peptide does not significantly increase inhibition beyond the small molecule), it suggests they target the same pathway.
  • Outcome: This helps confirm that the cytotoxicity is linked to the specific disruption of the CREB-CBP transcriptional complex.

Future Directions & Alternative Strategies

If off-target toxicity remains a concern, consider these emerging strategies from recent literature:

  • Prodrug Development: The poor bioavailability and solubility of 666-15 prompted the development of prodrugs. A phosphate prodrug of 666-15 demonstrated much higher oral bioavailability (38%) and efficient conversion to the active compound [3]. This strategy can improve solubility and potentially reduce acute cytotoxicity by controlling the release of the active drug.
  • Targeting the KIX Domain: As an alternative to direct CREB inhibition, research shows that stapled sulfonyl-γ-AApeptides can selectively target the KIX domain of CBP, disrupting its interaction with CREB and other transcription factors. This approach has shown effective anti-tumor activity in vivo and may offer a more specific therapeutic window [5].
  • Utilize Bioinformatics Tools: For deep mechanistic analysis, tools like PTMNavigator can be used to overlay proteomics or phosphoproteomics data from treated cells onto cellular signaling pathways. This helps visualize how the inhibitor affects broader network dynamics and can pinpoint unexpected off-target pathway engagement [6].

References

protocol standardization for consistent CREB inhibition results

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting CREB Inhibition Experiments

Here are answers to common challenges in CREB inhibition studies:

Q1: My CREB inhibitor shows high potency in biochemical assays but low cellular activity. What could be the cause?

  • Potential Cause: Poor cellular permeability or aqueous solubility of the compound.
  • Solution:
    • Confirm the inhibitor's solubility in your cell culture media. Compounds like 666-15 have reported aqueous solubility of less than 100 µM [1].
    • Consider using a prodrug strategy. Phosphate prodrugs of 666-15 have been developed to improve oral bioavailability from 6% to 38%, indicating a path to better cellular exposure [2] [1].
    • Validate cellular uptake with a positive control, such as a fluorescently tagged stapled peptide disruptor, if available [2].

Q2: I get inconsistent IC₅₀ values for the same inhibitor across different cell lines. How can I improve reproducibility?

  • Potential Cause: Variability in drug response metrics (like IC₅₀) due to dependence on the tested drug concentration ranges [3].
  • Solution:
    • Standardize the concentration ranges used across all cell lines in your study.
    • Consider using the Area Under the Dose-Response Curve (AUDRC) as a more robust and reliable metric for comparing drug sensitivity, as it is less dependent on the selected concentration range [3] [4].
    • Ensure your validation protocols use appropriate splitting strategies (e.g., "unseen cell lines" or "unseen drugs") to truly test the model's generalization and avoid inflated performance scores [3].

Q3: How can I confirm that my small molecule is specifically disrupting the pKID-KIX interaction and not causing off-target effects?

  • Potential Cause: Non-specific binding or disruption of other KIX-dependent pathways.
  • Solution:
    • Employ orthogonal assays to validate target engagement. A GST pull-down competition assay is a standard method to confirm direct displacement of phospho-CREB from the KIX domain [2].
    • Perform counter-screens against other KIX-binding partners like c-Myb or MLL to check for selectivity [2].
    • Use CRISPR-mediated deletion or RNAi knockdown of CREB as a genetic control to compare phenotypic outcomes with pharmacological inhibition [5].

CREB Inhibitor Profiles & Experimental Data

The following tables summarize key quantitative data for prominent CREB-CBP disruptors to aid your experimental design and data interpretation.

Table 1: Characteristics of Key Small-Molecule CREB Inhibitors

Inhibitor Name Chemical Class Reported Cell-Based IC₅₀ / Potency Key Findings & Experimental Models
666-15 Naphthamide ~80 nM [2] Inhibits growth of TNBC, AML, pancreatic, prostate, SCLC lines; efficacious in xenografts (10 mg/kg, IP) [2] [1].
KG-501 Naphthol Kᵢ ≈ 90 µM (GST pull-down) [2] First small-molecule proof-of-concept; disrupts CREB-CBP in cells at 10 µM [2].
Prodrug 3 Phosphate prodrug of 666-15 Comparable to 666-15 [1] Improves oral bioavailability to 38% in mice; rapidly converted to 666-15 in serum (t₁/₀ ≈ 2 h) [1].

Table 2: Standardized Assay Protocols for pKID-KIX Disruption

Assay Type Methodology Description Key Steps & Considerations

| GST Pull-Down Competition | Measures displacement of radiolabeled phospho-CREB from immobilized GST-KIX by inhibitors [2]. | - Use ³²P-labeled phospho-CREB.

  • Immobilize GST-tagged KIX domain (residues 586-672).
  • Quantify dose-dependent displacement of radiolabeled CREB. | | Cellular CREB Reporter Assay | Quantifies inhibition of CREB-driven transcription in cells (e.g., HEK293T) [2] [1]. | - Transfert a CRE-luciferase reporter construct.
  • Stimulate pathway (e.g., with Forskolin).
  • Measure luciferase output after inhibitor treatment. | | HSQC NMR Mapping | Used for fragment-based screening and validating compound binding to the KIX domain [2]. | - Monitor chemical shift perturbations of ¹⁵N-labeled KIX.
  • Identifies allosteric binding sites (e.g., near Arg-600 on Helix 2) [2]. |

Experimental Workflow & CREB Signaling Pathway

To help standardize your approach, here is a logical workflow for developing and validating a CREB inhibition protocol, from initial screening to mechanistic studies.

CREB_Workflow Start Start: Protocol Design Screen In vitro Screening (GST Pull-down, NMR) Start->Screen Select inhibitors Cellular_Val Cellular Validation (Reporter Assay, Viability) Screen->Cellular_Val Confirm cellular activity Engage Target Engagement (Competitive Assays, Phospho-Western) Cellular_Val->Engage Verify on-target effect Phenotype Phenotypic Assessment (Apoptosis, Gene Expression) Engage->Phenotype Link to mechanism InVivo In Vivo Evaluation (Xenograft Models, PK/PD) Phenotype->InVivo Translate findings

The diagram below illustrates the core CREB-CBP signaling pathway, which is critical for understanding the mechanism of action for the inhibitors discussed.

CREB_Pathway Stimuli Extracellular Signals (Hormones, Growth Factors) Kinases PKA, AKT, ERK Stimuli->Kinases CREB CREB (Inactive) Kinases->CREB Activates pCREB pCREB (Ser133) (Active) CREB->pCREB Phosphorylation CBP CBP/p300 Co-activator pCREB->CBP Binds KIX KIX Domain CBP->KIX Contains Transcription Target Gene Transcription KIX->Transcription Recruits Machinery Inhibitors Small-Molecule/Peptide Inhibitors Inhibitors->KIX Disrupts

References

CREB-IN-1 TFA vs other CREB inhibitors comparative efficacy

Author: Smolecule Technical Support Team. Date: February 2026

CREB Inhibitor 666-15 Profile

The small molecule 666-15 (also known as CBP-CREB Interaction Inhibitor II) is one of the most thoroughly characterized CREB inhibitors in recent preclinical research. The table below summarizes its key experimental data.

Parameter Experimental Data for 666-15
Primary Target & Mechanism Inhibits CREB-mediated gene transcription by disrupting the interaction between phosphorylated CREB and its coactivators CBP/p300 [1] [2].

| In Vitro Potency (IC₅₀) | • 81 nM (in a CREB reporter assay in HEK 293T cells) [1]. • Growth inhibition (GI₅₀) in cancer cell lines: 46 nM (MDA-MB-468), 73 nM (MDA-MB-231), 310 nM (MCF-7), 470 nM (A549) [1]. | | In Vivo Efficacy | • 10 mg/kg (intraperitoneal, 5 days/week) completely suppressed growth of MDA-MB-468 breast cancer xenografts in mice [1]. | | Specificity | Highly selective for CREB. Showed little to no inhibition of MLL, c-Myb, YAP/TEAD, or p53-driven transcription. Inhibited NF-κB and SRF only at concentrations ~100-fold higher than those needed for CREB inhibition [2]. | | In Vivo Tolerability | Mice treated with 666-15 (10 mg/kg) showed no significant changes in body weight, complete blood count, blood chemistry, cardiac contractility, or tissue histology from key organs [2]. |

Detailed Experimental Protocols

For fellow researchers seeking to replicate or understand the foundational studies, here are the key methodologies used to generate the data above.

  • CREB Transcription Reporter Assay: This assay measures the compound's ability to inhibit CREB-driven gene expression. HEK 293T cells are transfected with a plasmid containing a CREB-responsive promoter driving a luciferase reporter gene. After transfection, cells are treated with the CREB activator Forskolin alongside varying concentrations of 666-15. Luciferase activity is measured, and the IC₅₀ is calculated from the dose-response curve [2].
  • Specificity Profiling: To assess specificity, similar reporter assays are used but with different transcription factors. Cells are transfected with plasmids where the DNA-binding domain of Gal4 is fused to activation domains from other factors (e.g., MLL, c-Myb). A Gal4-responsive luciferase reporter is used. The effect of 666-15 on the activity of these heterologous transcription factors is then measured [2].
  • In Vivo Toxicity Study: C57BL/6 mice are treated with 666-15 (10 mg/kg, IP) on a schedule of 5 days per week for 3 weeks. Key analyses performed at the endpoint include [2]:
    • Complete Blood Count (CBC) and Blood Chemistry Profile to assess hematopoiesis and organ function.
    • Echocardiography to evaluate cardiac contractility.
    • Histological Examination of tissues (e.g., liver, kidney, heart) after H&E staining to check for structural damage.

CREB Signaling and Inhibitor Mechanism

The following diagram illustrates the central role of CREB and the mechanism by which 666-15 acts, providing context for its therapeutic potential.

CREB_Pathway ExtSignal Extracellular Signal (Growth Factors, Hormones) Kinases PKA, AKT, MAPK Kinases ExtSignal->Kinases pCREB p-CREB (Active) Kinases->pCREB Phosphorylation at Ser133 CBP Co-activator (CBP/p300) pCREB->CBP Binds Transcription Target Gene Transcription (Cell Survival, Proliferation) CBP->Transcription Inhibitor 666-15 Inhibitor Inhibitor->CBP Blocks Interaction

Research Implications and Future Directions

The data for 666-15 sets a strong benchmark for CREB inhibitor development.

  • High selectivity and good tolerability of 666-15 in animal models is a promising finding, as it suggests that pharmacological inhibition of CREB can achieve anti-cancer effects without causing significant toxicity [2].
  • The lack of data on CREB-IN-1 TFA highlights a gap in the publicly available scientific literature. A comprehensive comparison would require data from head-to-head studies evaluating both compounds in the same experimental systems.

To advance your research, I suggest:

  • Consulting specialized databases like PubChem, ChEMBL, or commercial supplier catalogs for chemical and potential bioactivity data on this compound.
  • Designing direct comparative experiments focusing on key parameters such as binding affinity, cellular potency, and selectivity if you are working with both compounds.

References

validating CREB inhibition through downstream target gene expression

Author: Smolecule Technical Support Team. Date: February 2026

Key Downstream Targets for Validation

When selecting downstream genes to monitor, it's important to choose targets relevant to your biological context, such as cancer, neurology, or metabolism.

Target Gene Functional Role Associated Context Citation
BDNF Neuronal survival, plasticity, and cognitive function [1] [2] Neuroscience, Pesticide Neurotoxicity, Physical Exercise [1] [2]
TNKS Regulates cisplatin resistance in non-small cell lung cancer (NSCLC) [3] Cancer, Chemoresistance [3]
KDM6A Works alongside TNKS to mediate cisplatin resistance in NSCLC [3] Cancer, Chemoresistance [3]
Genes for cholesterol metabolism Promotes castration-resistant prostate cancer (CRPC) growth [4] Cancer Metabolism [4]

Experimental Workflows

Here are detailed methodologies for two key techniques used to validate CREB inhibition.

Chromatin Immunoprecipitation (ChIP) Workflow

The following diagram outlines the key steps to assess CREB binding to specific DNA regions, which can be performed using traditional ChIP or the antibody-free HaloCHIP method [5].

G A 1. Crosslink Proteins to DNA B 2. Cell Lysis and Chromatin Shearing A->B C 3. Immunoprecipitation (IP) B->C D Traditional ChIP: Use CREB Antibody C->D E HaloCHIP: Use HaloTag-CREB Fusion Protein and HaloLink Resin C->E F 4. Reverse Crosslinks and Purify DNA D->F E->F G 5. Analyze Bound DNA F->G H qPCR (Specific Targets) or Microarray/Sequencing (Genome-wide) G->H

High-Throughput Promoter Activity Assay

This functional assay quantitatively measures the transcriptional output of CREB-bound promoters [5].

G A 1. Clone Promoters of Interest into Luciferase Reporter Vector B 2. Transfect Reporter Constructs into Living Cells A->B C 3. Apply Treatment/Stimulus (e.g., CREB Pathway Activator/Inhibitor) B->C D 4. Measure Luciferase Activity C->D E 5. Quantitative Analysis: High output indicates promoter activation. Reduced output upon CREB inhibition confirms functional blockade. D->E

Strategic Considerations for Validation

To build a robust case for CREB inhibition, consider these strategic points:

  • Adopt a Multi-Pronged Approach: Relying on a single method can be misleading. A strong validation strategy should combine multiple techniques, such as demonstrating reduced phosphorylation, decreased promoter binding, and downregulation of key target genes [3] [6].
  • Assess Functional Consequences: Link molecular inhibition to phenotypic outcomes. For example, successful CREB inhibition should not only reduce TNKS and KDM6A expression but also re-sensitize resistant cancer cells to cisplatin [3].
  • Evaluate Specificity: It is crucial to rule out off-target effects. Research shows that selective CREB inhibitors like 666-15 do not appreciably inhibit transcription driven by p53, c-Myb, or MLL, providing confidence in the specificity of the observed effects [6].

References

comparison of CREB-IN-1 TFA with CREB siRNA knockdown effects

Author: Smolecule Technical Support Team. Date: February 2026

CREB siRNA Knockdown: Mechanisms and Data

CREB siRNA (small interfering RNA) works by degrading the messenger RNA (mRNA) of the CREB1 gene, thereby reducing the overall levels of the CREB protein. The table below summarizes key experimental data from various studies using this approach.

Table 1: Experimental Data from CREB siRNA Knockdown Studies

Biological Context Key Experimental Findings Observed Phenotypes & Quantitative Data Citation

| Gastric Cancer In Vitro & In Vivo | ↓ CREB1 mRNA (qRT-PCR), ↓ CREB1 protein (Western Blot) in SGC-7901 cells. | Proliferation: ↓ Cell proliferation (MTT assay). Apoptosis/Cell Cycle: ↑ Cell arrest at G1/G0 phase (Flow Cytometry). Invasion/Migration: ↓ Cell invasion & migration (Transwell & wound healing). Target Genes: ↓ Cyclin D1, ↓ Bcl-2, ↓ MMP-9 protein levels. | [1] | | Gastric Cancer In Vivo (mouse model) | Knockdown confirmed in tumor xenografts. | Tumor Growth: ↓ Tumor volume & weight. | [1] | | Hippocampal Memory In Vivo (mouse) | ↓ CREB expression in hippocampus (validation method not specified). | Memory: Disrupted long-term memory in contextual & trace fear conditioning; short-term memory unaffected. | [2] | | Human Neurons In Vitro | siRNA-mediated knockdown prior to TNFα stimulation. | Signaling: Countermeasured reduced CREB signaling and reduced number of altered proteins/phosphoproteins. | [3] |

Detailed Experimental Protocols

The methodology for implementing and validating CREB siRNA is well-established. Here is a summary based on the cited research:

1. siRNA Design and Delivery

  • Design: siRNA target sequences are designed using specialized tools (e.g., from Ambion). A common target sequence used for human CREB1 is ACGGTGCCAACTCCAATTTAC [1].
  • Vector Construction: The synthesized oligonucleotides are cloned into a plasmid vector (e.g., pCDNA3.0) under the control of a promoter like U6 or CMV [1].
  • Delivery: The recombinant plasmid is transfected into target cells using transfection reagents like Oligofectamine [1]. For in vivo brain studies, siRNA can be injected directly into the target region (e.g., hippocampus) [2].

2. Key Validation Experiments

  • qRT-PCR: Total RNA is extracted (e.g., with TRIzol), reverse-transcribed into cDNA, and analyzed using SYBR Green chemistry. Primers specific to CREB1 are used, and the relative expression is calculated via the 2−ΔΔCT method, with GAPDH as a common internal control [1].
  • Western Blotting: Cells or tissues are lysed, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with a primary anti-CREB1 antibody. Detection uses an HRP-conjugated secondary antibody and chemiluminescence, with GAPDH as a loading control [1].

3. Functional Assays

  • Cell Proliferation: Measured by MTT or CCK-8 assay, where dye conversion by metabolically active cells is quantified spectrophotometrically over several days [1].
  • Colony Formation: Transfected cells are cultured for 1-2 weeks, fixed, stained, and the number of visible cell colonies is counted [1].
  • Cell Cycle Analysis: Cells are fixed, stained with propidium iodide, and analyzed by flow cytometry to determine the percentage of cells in each cell cycle phase (G1/G0, S, G2/M) [1].
  • Migration & Invasion:
    • Wound Healing: A scratch is made in a confluent cell monolayer, and the rate of gap closure is monitored.
    • Transwell Invasion: Cells placed in a Matrigel-coated chamber are allowed to invade towards a chemoattractant; cells that migrate through are counted [1].

CREB-IN-1 TFA: Information Status

Despite a thorough search, no specific quantitative data, experimental results, or detailed protocols for This compound were found in the available literature. The search results do confirm that developing small-molecule inhibitors of CREB is an active area of preclinical research [4]. One review mentions that the CREB inhibitor 666-15 has been used in research to reverse pathway activation in a chronic migraine model [5]. However, no head-to-head comparison data between this compound and siRNA knockdown was located.

Mechanism of Action Comparison

The core difference between these two approaches lies in their mechanism of action, which is illustrated below.

G cluster_siRNA siRNA Knockdown cluster_Inhibitor Small-Molecule Inhibitor (e.g., this compound) siRNA siRNA mRNA CREB mRNA siRNA->mRNA Degrades Protein CREB Protein mRNA->Protein Reduces translation Effect Reduces total CREB protein levels Protein->Effect Inhibitor Small-Molecule Inhibitor CREB_Protein CREB Protein Inhibitor->CREB_Protein Binds and inhibits Transcription Target Gene Transcription CREB_Protein->Transcription Fails to activate Effect2 Blocks specific protein function Transcription->Effect2 DNA CREB Gene DNA->mRNA Transcription

This fundamental difference leads to distinct experimental characteristics:

Table 2: Theoretical Comparison of Mechanisms

Feature CREB siRNA Knockdown This compound (Theorized)
Mechanism Targets and degrades CREB mRNA. Directly binds to CREB protein to block its activity.
Primary Effect Reduces total cellular levels of CREB protein. Inhibits the function of existing CREB protein (e.g., DNA binding).
Onset of Action Slower (requires degradation of existing protein). Faster (direct protein interaction).
Theoretical Specificity High, but off-target effects are possible. Dependent on compound design; could disrupt other pathways.
Reversibility Irreversible for the duration of the siRNA's effect. Typically reversible upon compound removal.
Key Application Studying long-term effects of protein absence, validating genetic targets. Studying acute signaling events, probing protein function.

How to Proceed with Your Research

Given the lack of direct comparative data, I suggest the following steps to build a more complete picture:

  • Search Specialized Databases: Probe chemical vendor sites (e.g., Selleckchem, MedChemExpress), patent databases, and preclinical literature for the specific data sheet and research articles on this compound.
  • Consult Direct Sources: If this compound is a commercially available product, the vendor's technical support may provide unpublished or detailed experimental data.
  • Design a Comparative Study: If your project requires it, the protocols above can serve as a foundation for designing your own head-to-head experiments to compare the efficacy and effects of both methods in your specific model system.

References

dose-response comparison of CREB-IN-1 TFA across multiple cancer cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Known CREB Inhibitor: 666-15 and Its Prodrugs

The table below summarizes the published data on the CREB inhibitor 666-15 and its prodrug, which is highly relevant to your inquiry on CREB-IN-1.

Compound Name Relation to CREB-IN-1 Key Experimental Findings & Cell Lines Tested Identified Limitations In Vivo Administration & Bioavailability
666-15 Parent compound [1] Potent CREB inhibitor; anti-proliferative activity in triple-negative breast cancer cells, acute myeloid leukemia (AML), pancreatic cancer, and prostate cancer models [1]. Low aqueous solubility and poor oral bioavailability (5.9%) [1]. Effective via intraperitoneal (IP) injection (Bioavailability: 47%) [1].
Prodrug 3(Phosphate of 666-15) Prodrug form of 666-15 [1] Designed to improve solubility; converts to active 666-15 with a half-life of ~2 hours in serum; retains potent CREB inhibitory and anti-breast cancer activity [1]. Designed to overcome the limitations of 666-15 [1]. Greatly improved oral bioavailability (38%) [1].

Experimental Context and Methodologies

The studies on 666-15 provide a framework for the types of experiments used to validate CREB inhibitors.

  • Validating CREB as a Target: Research establishes CREB as a validated oncogenic target. Its overexpression and hyperactivation are frequent in cancers like AML and breast cancer, and genetic knockdown of CREB inhibits cancer cell proliferation and survival [2] [3] [4].
  • Mechanism of Action: The canonical activation of CREB involves phosphorylation at serine 133 (Ser133) by kinases like PKA or p38/MAPK. This phosphorylation allows CREB to recruit coactivators (CBP/p300) and initiate transcription of target genes [4] [5]. Inhibitors like 666-15 are designed to disrupt this process.
  • In Vitro Assessment: Standard methodologies include global transcriptomic analysis (RNA-seq) after CREB knockout or inhibition to identify the CREB-mediated gene network, and functional assays to measure impacts on cell proliferation and apoptosis [3].
  • In Vivo Evaluation: Studies typically use human xenograft models in mice. A key focus is determining the most effective route of administration (e.g., IP injection vs. oral) by comparing pharmacokinetic parameters like bioavailability [1].

The following diagram outlines a generalized experimental workflow for developing and characterizing a CREB inhibitor, based on the methodologies applied to 666-15.

workflow start Identify CREB as a Therapeutic Target design Inhibitor Design & Synthesis start->design in_vitro In Vitro Characterization design->in_vitro in_vivo In Vivo Evaluation in_vitro->in_vivo Promising candidate selected optimize Optimize Drug Properties in_vivo->optimize e.g., poor oral bioavailability optimize->in_vitro Test improved prodrug

References

validating CREB-IN-1 TFA mechanism through phospho-CREB western blot

Author: Smolecule Technical Support Team. Date: February 2026

Understanding CREB Phosphorylation and Inhibition

The cAMP response element-binding protein (CREB) is a key transcription factor activated by phosphorylation at serine 133 (Ser133). This phosphorylation allows CREB to recruit coactivators and initiate the transcription of target genes [1]. A CREB inhibitor would aim to prevent this phosphorylation event.

The diagram below illustrates the signaling pathways that lead to CREB activation and the theoretical point of inhibition.

G Stimulus Extracellular Signal (e.g., cAMP, Ca²⁺, Stress) Kinases Upstream Kinases (PKA, CaMKIV, MSK, RSK) Stimulus->Kinases CREB CREB Transcription Factor Kinases->CREB Phosphorylates pCREB p-CREB (Ser133) (Active Form) CREB->pCREB Activation CBP Coactivator (CBP/p300) Recruitment pCREB->CBP Binds Transcription Target Gene Transcription CBP->Transcription Inhibitor CREB Inhibitor (e.g., CREB-IN-1) Inhibitor->Kinases Theoretical Target

Validating an Inhibitor with a Phospho-CREB Western Blot

A western blot using a phospho-specific CREB antibody is the standard method to directly measure the efficacy of a CREB inhibitor by detecting changes in the levels of CREB phosphorylated at Ser133 [1] [2] [3].

Key Experimental Workflow

The core steps for this validation experiment are outlined below.

G Start 1. Cell Treatment & Lysis Treat cells with CREB-IN-1 and a CREB pathway activator Step2 2. Protein Separation (SDS-PAGE) Start->Step2 Step3 3. Protein Transfer (to PVDF or Nitrocellulose Membrane) Step2->Step3 Step4 4. Immunoblotting Step3->Step4 Step4a a. Block Membrane Step4->Step4a Step4b b. Incubate with Phospho-Ser133 CREB Antibody Step4a->Step4b Step4c c. Incubate with HRP-conjugated Secondary Antibody Step4b->Step4c Step5 5. Detection & Analysis Use chemiluminescence to detect signal and quantify band intensity Step4c->Step5

Commercial Phospho-CREB (Ser133) Antibodies

Here is a comparison of well-characterized antibodies commonly used for detecting phospho-CREB, which can serve as benchmarks for your own validation work.

Antibody Name Supplier Reactivity Applications Key Features
Phospho-CREB (Ser133) (87G3) Rabbit mAb #9198 Cell Signaling Technology (CST) Human, Mouse, Rat [1] WB, IHC, IF, FC, ChIP, CUT&RUN [1] Validated for multiple applications; detects CREB and ATF-1 [1]
Phospho-CREB (Ser133) (1B6) Mouse mAb #9196 Cell Signaling Technology (CST) Human, Mouse, Rat, Monkey [2] Western Blot [2] Different host species (Mouse) for co-labeling experiments [2]
Human Phospho-CREB (S133) Antibody MAB6906 R&D Systems Human [3] WB, ICC [3] Data provided for UV-treated HeLa and HEK293 cells [3]

Critical Experimental Considerations for Validation

To ensure your data is reliable and reproducible, pay close attention to these key methodological details.

  • Include Essential Controls: Your experiment must include both positive and negative controls.

    • Positive Control: Cells treated with an agent known to activate CREB phosphorylation (e.g., forskolin to raise cAMP levels, PMA, or ultraviolet light) [3].
    • Negative Control: Cells treated with a vehicle (e.g., DMSO) instead of the activator.
    • Specificity Control: Always re-probe the same membrane with a total CREB antibody. This confirms that any change in the p-CREB signal is due to a real change in phosphorylation, not just variations in total CREB protein or in loading [4].
  • Optimize Key Protocol Details: Incomplete methodology is a major source of irreproducibility [5].

    • Protein Loading: Report the exact amount of total protein loaded per lane (e.g., 18-30 µg). Over 50% of published papers omit this detail [5].
    • Antibody Information: Fully report the primary and secondary antibody supplier, catalog number, lot number (if possible), and dilution used [5].
    • Image Presentation: Provide uncropped images of the full blot, including molecular weight markers, in supplemental data. This allows others to assess the specificity of the antibody and the integrity of the protein sample [5].

References

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Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

6

Exact Mass

777.1465934 Da

Monoisotopic Mass

777.1465934 Da

Heavy Atom Count

53

Dates

Last modified: 08-10-2024

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